Formoterol hemifumarate hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H30N2O9 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |
InChI |
InChI=1S/C19H24N2O4.C4H4O4.H2O/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;/t13-,19+;;/m0../s1 |
Clave InChI |
AXAGNMKWGBWLMO-GQMFVQBYSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |
Origen del producto |
United States |
Foundational & Exploratory
A Deep Dive into the Bronchodilatory Mechanism of Formoterol Hemifumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular and cellular mechanisms by which formoterol hemifumarate hydrate, a long-acting beta-2 adrenergic agonist (LABA), exerts its potent and sustained bronchodilatory effects on bronchial smooth muscle. Through a detailed exploration of its interaction with the β2-adrenergic receptor and the subsequent signaling cascade, this document aims to furnish researchers and drug development professionals with a thorough understanding of its pharmacological action.
Molecular Interaction with the β2-Adrenergic Receptor
Formoterol's therapeutic action is initiated by its binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily located on the surface of bronchial smooth muscle cells.[1][2] Formoterol is a potent and selective agonist for the β2-AR.[3] Structurally, formoterol possesses a saligenin headgroup, similar to other β2-agonists, which interacts with key residues in the receptor's binding pocket.[1] Specifically, this headgroup forms conserved interactions with residues such as D113, S203, S207, and N312.[1]
A key characteristic of formoterol is its moderate lipophilicity, which allows it to be taken up into the cell membrane, forming a depot from which it can progressively leach out to interact with the active site of the β2-receptor.[2][4] This "membrane depot" model is thought to contribute to its long duration of action, which can last up to 12 hours.[3][4]
The cAMP-PKA Signaling Cascade: The Core of Bronchodilation
Activation of the β2-AR by formoterol triggers a well-defined intracellular signaling cascade that ultimately leads to the relaxation of bronchial smooth muscle.
Gs Protein Activation and Adenylyl Cyclase Stimulation
Upon formoterol binding, the β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[5] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of the membrane-bound enzyme, adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
Protein Kinase A (PKA) Activation and Downstream Effects
The resulting increase in intracellular cAMP levels is a critical step in the bronchodilatory process.[3][6][7] cAMP acts as a second messenger, activating cAMP-dependent Protein Kinase A (PKA).[5][8] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes the release of the active catalytic subunits.
The activated PKA catalytic subunits then phosphorylate several key intracellular proteins, leading to a reduction in the contractile state of the smooth muscle cell. These downstream effects include:
-
Decreased Intracellular Calcium (Ca2+) Concentration: PKA can phosphorylate and activate proteins that promote the sequestration of Ca2+ into the sarcoplasmic reticulum and its extrusion from the cell. This is significant because smooth muscle contraction is highly dependent on intracellular Ca2+ levels.[9][10] Formoterol has been shown to decrease methacholine-induced Ca2+ oscillations in airway smooth muscle cells.[9][10]
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain.[7] Myosin light chain phosphorylation is a prerequisite for the interaction of actin and myosin, the fundamental basis of muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA may also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.[7]
-
Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and relaxation.
The following diagram illustrates the core signaling pathway of formoterol in bronchial smooth muscle cells.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Extracellular cAMP-Adenosine Pathway in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
An In-depth Technical Guide to the Pharmacological Properties of Formoterol as a Long-Acting Beta-2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol is a potent and selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a rapid onset of action and a prolonged duration of bronchodilation, distinguishes it from other beta-2 agonists. This technical guide provides a comprehensive overview of the pharmacological properties of formoterol, detailing its mechanism of action, receptor binding kinetics, signaling pathways, and clinical efficacy. The content is intended for researchers, scientists, and drug development professionals, offering a detailed resource for understanding the molecular and clinical attributes of this important therapeutic agent.
Introduction
Formoterol is a synthetic phenylethanolamine derivative that exerts its therapeutic effects through selective agonism of the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor predominantly expressed in airway smooth muscle cells.[1] Its chemical structure confers both hydrophilic and lipophilic properties, contributing to its rapid onset and long duration of action.[2] This guide will delve into the core pharmacological characteristics of formoterol, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.
Receptor Binding and Selectivity
The interaction of formoterol with the β2AR is the initial step in its mechanism of action. This interaction is characterized by high affinity and selectivity, which are crucial for its therapeutic efficacy and safety profile.
Binding Affinity and Potency
Formoterol exhibits high affinity for the β2AR. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional potency of formoterol is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of its maximal effect, such as cAMP accumulation or smooth muscle relaxation.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Accumulation | Reference(s) |
| Formoterol | β2-Adrenergic | 0.9 - 4.5 | 0.3 - 1.3 | [3][4] |
| Salmeterol | β2-Adrenergic | 1.5 - 5.2 | 8.6 | [4][5] |
| Salbutamol | β2-Adrenergic | 100 - 250 | 10 - 50 | [2][6] |
Table 1: Comparative Binding Affinities and Functional Potencies of Beta-2 Agonists.
Receptor Selectivity
Formoterol demonstrates a high degree of selectivity for the β2AR over the β1AR, which is predominantly found in cardiac tissue. This selectivity is crucial for minimizing cardiovascular side effects. The selectivity ratio is determined by comparing the binding affinities for the two receptor subtypes.
| Compound | β1AR Ki (nM) | β2AR Ki (nM) | Selectivity Ratio (β1/β2) | Reference(s) |
| Formoterol | ~1800 | ~4.5 | ~400 | [7] |
| Salmeterol | ~7800 | ~5.2 | ~1500 | [5] |
| Salbutamol | ~2900 | ~100 | ~29 | [6][8] |
Table 2: Beta-1 vs. Beta-2 Adrenergic Receptor Selectivity.
Mechanism of Action and Signaling Pathways
Upon binding to the β2AR, formoterol induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately lead to bronchodilation.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway activated by formoterol is the canonical Gs-protein coupled pathway.
Non-Canonical Signaling Pathways
Recent research has elucidated additional signaling pathways that contribute to the pharmacological effects of formoterol. These include pathways involving G protein-coupled receptor kinases (GRKs), β-arrestins, and ion channels.
Prolonged or repeated stimulation of the β2AR by agonists can lead to desensitization, a process initiated by GRKs and mediated by β-arrestins.[9][10]
Formoterol-induced airway smooth muscle relaxation is also mediated by the modulation of intracellular calcium (Ca2+) levels and the activation of potassium (K+) channels.
-
Intracellular Calcium: Formoterol can decrease the frequency of Ca2+ oscillations in airway smooth muscle cells, which are a key driver of contraction.[11][12]
-
Potassium Channels: Activation of large-conductance Ca2+-activated K+ (BKCa) channels by the cAMP/PKA pathway leads to membrane hyperpolarization and subsequent relaxation of airway smooth muscle.[13][14]
Clinical Efficacy
The clinical efficacy of formoterol is well-established in the treatment of both asthma and COPD. Its rapid onset of action makes it suitable for as-needed relief of symptoms, while its long duration of action provides sustained bronchodilation for maintenance therapy.
| Study Population | Treatment Comparison | Key Efficacy Endpoint | Result | Reference(s) |
| Moderate to Severe COPD | Formoterol vs. Placebo | Change in FEV1 from baseline | Significant improvement with formoterol | [6][15] |
| Asthma | Formoterol vs. Salmeterol | Morning Peak Expiratory Flow (PEF) | Formoterol showed a more rapid increase in PEF | [12][16] |
| Asthma | Formoterol vs. Salbutamol | Time to onset of bronchodilation | Formoterol had a similarly rapid onset to salbutamol | [17] |
Table 3: Summary of Key Clinical Efficacy Data for Formoterol.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the pharmacological properties of formoterol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of formoterol for the β2AR.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β2AR. This typically involves homogenization and centrifugation to isolate the membrane fraction.[18]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled formoterol.[4][9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[18]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of formoterol. The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
This functional assay measures the ability of formoterol to stimulate the production of the second messenger cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture: Human airway smooth muscle cells or other suitable cell lines expressing the β2AR are cultured in multi-well plates.[5][19]
-
Stimulation: The cells are incubated with various concentrations of formoterol for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.[5]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[19]
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of formoterol to generate a dose-response curve, from which the EC50 value is calculated.
Clinical Trial Methodology (Representative)
The efficacy and safety of formoterol are evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials.[8][20]
Key Components:
-
Patient Population: Patients with a confirmed diagnosis of asthma or COPD, meeting specific inclusion and exclusion criteria (e.g., baseline FEV1, reversibility to a short-acting beta-2 agonist).[8]
-
Study Design: A parallel-group or crossover design where patients are randomized to receive inhaled formoterol at various doses, a placebo, or an active comparator.
-
Treatment Period: Typically ranges from several weeks to a year.
-
Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, cardiovascular parameters (e.g., heart rate, blood pressure), and laboratory values.
Conclusion
Formoterol is a highly effective long-acting beta-2 adrenergic agonist with a unique pharmacological profile that includes a rapid onset and long duration of action. Its high affinity and selectivity for the β2AR, coupled with its ability to activate multiple downstream signaling pathways, contribute to its potent bronchodilatory effects. A thorough understanding of its pharmacological properties, as detailed in this guide, is essential for the continued development of novel respiratory therapeutics and the optimization of current treatment strategies for asthma and COPD.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human airway contraction and formoterol-induced relaxation is determined by Ca2+ oscillations and Ca2+ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-acting beta 2-adrenoceptor agonists: a new perspective in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Large-conductance Ca2+- activated K+ channels:physiological role and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.copdfoundation.org [journal.copdfoundation.org]
- 16. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
The Genesis of a Long-Acting β2-Agonist: A Technical Guide to the Discovery and Synthesis of Formoterol and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), stands out for its rapid onset and long duration of action. This technical guide provides an in-depth exploration of the discovery and synthesis of formoterol, with a particular focus on its stereochemistry, which is crucial to its pharmacological activity. We delve into the detailed synthetic routes for both racemic formoterol and its more potent (R,R)-enantiomer, providing structured experimental protocols and quantitative data. Furthermore, this document illustrates the key synthetic and signaling pathways using detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Development
Formoterol was first described in a Japanese patent application filed by Yamanouchi Pharmaceutical Co. in 1972. It emerged from research aimed at developing β2-adrenergic receptor agonists with a longer duration of action than existing short-acting agents like salbutamol.[1] Formoterol's unique chemical structure, characterized by a lipophilic N-substituted group, is believed to contribute to its prolonged presence in the airways, allowing for a 12-hour duration of action.[2] It is administered as a racemic mixture of the (R,R)- and (S,S)-enantiomers.[3][4] Subsequent research revealed that the pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is approximately 1000 times more potent than the (S,S)-enantiomer.[5][6] This discovery spurred the development of arformoterol, the pure (R,R)-enantiomer, which was approved for medical use to offer a more targeted therapeutic approach.[2][7]
Pharmacology and Stereochemistry
Formoterol exerts its bronchodilatory effects by acting as a potent and selective agonist at the β2-adrenergic receptors, which are abundant in the smooth muscle cells of the airways.[3] The binding of formoterol to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle. The stereochemistry of formoterol is critical to its interaction with the β2-adrenergic receptor.
Quantitative Pharmacological Data
The significant difference in potency between the enantiomers of formoterol is evident from receptor binding and functional assay data. The (R,R)-enantiomer exhibits substantially higher affinity and potency compared to the (S,S)-enantiomer.
| Enantiomer | Receptor Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Experimental System | Reference |
| (R,R)-Formoterol | 2.9 nM (Ki) | 10.5 ± 0.9 pM | Human β2 adrenoceptor | [4] |
| (S,S)-Formoterol | 3100 nM (Ki) | 1000 ± 15 pM | Human β2 adrenoceptor | [4] |
| Racemic Formoterol | ~1 nM (EC50 for relaxation) | ~1 nM | Guinea-pig trachea & Human bronchus | [8] |
| (R,R)-Formoterol | 24.1 ± 0.7 pM (Kd) | - | Intact PC3 cells | [9] |
β2-Adrenergic Receptor Signaling Pathway
The binding of an agonist like formoterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Synthesis of Formoterol
The synthesis of formoterol can be approached through methods that yield the racemic mixture or through stereoselective routes to produce the desired (R,R)-enantiomer.
Synthesis of Racemic Formoterol
A common route to racemic formoterol involves the reaction of a substituted α-bromoketone with an appropriate amine, followed by reduction and formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 8. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Formoterol in Beta-2 Adrenoceptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol is a potent and selective long-acting beta-2 adrenoceptor (β2-AR) agonist utilized clinically in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its distinct molecular interactions with the β2-AR and the subsequent activation of intracellular signaling cascades that lead to bronchodilation. This technical guide provides a comprehensive overview of the role of formoterol in β2-AR signaling, with a focus on its mechanism of action, the canonical and alternative signaling pathways it modulates, and detailed experimental protocols for studying its pharmacological effects.
Formoterol's Interaction with the Beta-2 Adrenoceptor
Formoterol is a potent and highly selective agonist for the β2-AR, demonstrating an approximately 200-fold greater activity at β2 receptors over beta1 receptors.[1] It is administered as a racemic mixture of its active (R,R)- and inactive (S,S)-enantiomers. A key characteristic of formoterol is its rapid onset of action, comparable to short-acting beta-2 agonists (SABAs), combined with a long duration of action of up to 12 hours.[1][2] This unique profile is attributed to its moderate lipophilicity, which allows it to be retained in the cell membrane, acting as a depot from which it can continuously activate the receptor.
Canonical Gs-cAMP-PKA Signaling Pathway
The primary mechanism of action of formoterol upon binding to the β2-AR is the activation of the canonical Gs protein-coupled signaling pathway. This cascade is central to the bronchodilatory effects of formoterol.
Mechanism of Activation:
-
Receptor Binding and Gs Protein Activation: Formoterol binding to the β2-AR induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.
-
Downstream Phosphorylation and Bronchodilation: The activated PKA catalytic subunits phosphorylate various downstream targets in airway smooth muscle cells. This includes the phosphorylation of myosin light chain kinase (MLCK), which leads to its inactivation, and the opening of large-conductance calcium-activated potassium channels. The net effect is a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.
Alternative Signaling Pathways
Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests that formoterol-activated β2-ARs can engage alternative signaling cascades, which may contribute to the broader pharmacological profile of the drug.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The β2-AR has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms.
Biased Agonism
The concept of biased agonism, or functional selectivity, suggests that ligands can stabilize different receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of the β2-AR, agonists can show bias towards Gs-mediated signaling or β-arrestin-mediated signaling. Formoterol is considered a relatively balanced agonist, while other β2-agonists like salmeterol exhibit a degree of Gs bias. This differential signaling may have implications for both therapeutic efficacy and the development of tolerance.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for formoterol and other relevant β2-AR agonists.
Table 1: Binding Affinities of β2-AR Agonists
| Ligand | Receptor/Tissue | pKi | Kd (nM) | Reference |
| Formoterol | Human β2-AR | 8.59 | 2.6 | [4] |
| Formoterol | Guinea Pig Lung | - | 1.34 ± 0.15 | [5] |
| Formoterol | Human Lung | - | 1.05 ± 0.17 | [5] |
| Salmeterol | Human β2-AR | 8.3 ± 0.04 | - | [6] |
| Salbutamol | Human β2-AR | 5.83 ± 0.06 | - | [6] |
Table 2: Potency and Efficacy of β2-AR Agonists
| Ligand | Assay/Tissue | pD2 / pEC50 | Efficacy (% of Isoprenaline) | Reference |
| Formoterol | Guinea Pig Trachea (Relaxation) | 8.9 ± 0.03 | 86 ± 5% | [6][7] |
| Formoterol | Human A431 cells (cAMP) | 8.1 | - | [4] |
| Salmeterol | Guinea Pig Trachea (Relaxation) | 9.2 ± 0.03 | 62 ± 3% | [6][7] |
| Salbutamol | Human Small Airways | EC50 = 0.20 µM | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of formoterol's action are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for its receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β2-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [3H]-formoterol or [125I]-iodocyanopindolol).
-
For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand (e.g., formoterol).
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled antagonist (e.g., propranolol).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the β2-AR in appropriate growth medium.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the agonist (e.g., formoterol) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing a FRET donor (e.g., anti-cAMP antibody labeled with a cryptate) and a FRET acceptor (e.g., cAMP labeled with d2).
-
The endogenously produced cAMP will compete with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
-
Signal Measurement:
-
Incubate the plate at room temperature to allow the competitive binding to reach equilibrium.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence measurements. A high level of endogenous cAMP will result in a low FRET signal, and vice versa.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the samples based on the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation and activation of ERK in response to receptor stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing the β2-AR in appropriate growth medium.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with the agonist (e.g., formoterol) for various time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.
-
Conclusion
Formoterol's role in β2-AR signaling is multifaceted, primarily driven by the canonical Gs-cAMP-PKA pathway, which directly mediates its potent bronchodilatory effects. However, emerging evidence of its involvement in alternative signaling pathways, such as the MAPK/ERK cascade, and its balanced agonism profile highlight the complexity of its pharmacological actions. A thorough understanding of these signaling mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for the continued development of novel and improved therapies for respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2‑Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. formoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Formoterol Hemifumarate Hydrate in Asthma and COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of formoterol hemifumarate hydrate, a long-acting beta-2 adrenergic agonist (LABA), for its application in preclinical asthma and chronic obstructive pulmonary disease (COPD) research models. This document details its mechanism of action, relevant signaling pathways, and established experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Core Mechanism of Action
Formoterol is a potent and selective beta-2 adrenergic receptor agonist.[1][2] Its primary therapeutic effect is bronchodilation, achieved by relaxing the smooth muscle in the airways.[3][4] Upon inhalation, formoterol binds to beta-2 adrenergic receptors on bronchial smooth muscle cells, activating the Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.[5][6] This cascade of events leads to the widening of the airways, making it easier to breathe.[4]
Formoterol is characterized by its rapid onset of action, typically within 2-3 minutes, and a long duration of action of up to 12 hours.[2][3][4][7] This dual property makes it effective for both immediate relief and long-term maintenance in respiratory diseases.[4]
Signaling Pathway of Formoterol in Airway Smooth Muscle
The signaling cascade initiated by formoterol in bronchial smooth muscle cells is a well-characterized pathway leading to bronchodilation.
Formoterol in Preclinical Asthma Models
Animal models are crucial for evaluating the efficacy of anti-asthma therapies. Formoterol has been extensively studied in various models, typically involving sensitization and challenge with an allergen to induce an asthma-like phenotype.
Quantitative Data from In Vivo Asthma Models
| Parameter | Animal Model | Dosage | Efficacy | Reference |
| Airway Hyperresponsiveness (AHR) | Aspergillus fumigatus-induced severe asthma mouse model | Nebulized, dose-dependent | Significant inhibition of methacholine-induced AHR (p < 0.001) | [5][8] |
| Airway Inflammation | Aspergillus fumigatus-induced severe asthma mouse model | Up to 0.5 mg/kg/day | No reduction in airway immune cell counts or inflammation score | [5][8] |
| Bronchoconstriction | Histamine-induced bronchoconstriction in conscious guinea pigs | Inhaled, dose-related | 10-20-fold more potent than salbutamol or salmeterol | [9] |
| Allergen-induced increase in Penh | Ovalbumin-sensitized and challenged mice | 1, 5, 15 µg/kg (with mometasone) | Synergistic inhibition with mometasone | [10] |
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol outlines a common method for inducing an allergic asthma phenotype in mice to test the efficacy of compounds like formoterol.
Formoterol in Preclinical COPD Models
COPD models often focus on inducing chronic inflammation and airway remodeling. Lipopolysaccharide (LPS) is frequently used to mimic key features of the disease.
Quantitative Data from In Vivo COPD Models
| Parameter | Animal Model | Dosage | Efficacy | Reference |
| Functional Residual Capacity & Inspiratory Resistance | LPS-induced COPD mouse model | Not specified | Significant improvement with formoterol alone or combined with salmeterol (p < 0.01) | [11] |
| Inflammation & Remodeling | LPS-induced COPD mouse model | Not specified | Reduced inflammation, smooth muscle thickening, and goblet cell hyperplasia | [11] |
| FEV1 Improvement | Clinical studies in COPD patients | 12 µg or 24 µg daily | Superior to placebo in preventing mild exacerbations | [12] |
| Exacerbation Rate | Clinical studies in COPD patients (with budesonide) | Formoterol 6 µg / Budesonide 200 µg (2 inhalations, twice daily) | 24% reduction in severe exacerbations vs. placebo | [12] |
Experimental Protocol: LPS-Induced COPD Mouse Model
This protocol describes a method to induce a COPD-like phenotype in mice using intranasal administration of LPS.
In Vitro Research Applications
Cell-based assays are invaluable for dissecting the molecular mechanisms of formoterol.
Key In Vitro Models and Findings
-
Airway Smooth Muscle Cells (ASMCs):
-
Mast Cells:
Pharmacokinetics in Animal Models
Understanding the pharmacokinetic profile of formoterol is essential for designing and interpreting preclinical studies.
Pharmacokinetic Parameters of Formoterol Fumarate
| Species | Route of Administration | Elimination Half-life (t½) | Key Findings | Reference |
| Rat | Intravenous | 1.4 hours | Biphasic plasma level decrease. | [15] |
| Mouse | Oral | 0.7 hours | Similar metabolism to rats. | [15] |
| Dog | Intravenous | 2.9 hours | - | [15] |
| Healthy Human Volunteers | Inhaled (120 µg) | 10 hours (plasma) | Rapid absorption with peak plasma concentration at ~5 minutes. | [16] |
| Healthy Human Volunteers | Oral (168 µg) | 8.5 hours | - | [17] |
Combination Therapy Research
In clinical practice and research, formoterol is often studied in combination with inhaled corticosteroids (ICS) like budesonide and mometasone.[18][19] Preclinical studies provide evidence for additive and synergistic effects of these combinations in controlling inflammation and airway remodeling.[19][20] For instance, the combination of formoterol and budesonide has been shown to be more effective in reducing exacerbations in COPD models than either agent alone.[12] Similarly, formoterol and mometasone exhibit a synergistic effect in inhibiting allergen-induced airway responses in a murine asthma model.[10]
Conclusion
This compound is a valuable tool for preclinical research in asthma and COPD. Its well-defined mechanism of action, coupled with established in vivo and in vitro models, allows for robust evaluation of its therapeutic potential, both as a monotherapy and in combination with other agents. This guide provides a foundational understanding for researchers to design and execute meaningful studies in the field of respiratory drug discovery.
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Formoterol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of inhaled formoterol in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. benthamscience.com [benthamscience.com]
- 20. researchgate.net [researchgate.net]
The Molecular Basis of Formoterol's Long Duration of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key clinical advantage of formoterol is its unique combination of a rapid onset of action, comparable to short-acting β2-agonists (SABAs) like salbutamol, and a prolonged duration of bronchodilation lasting up to 12 hours.[2][3] This dual characteristic allows for its use as both a maintenance therapy and a reliever medication in certain clinical contexts.[3] The sustained effect of formoterol is attributed to a distinct molecular mechanism known as the plasmalemmal diffusion microkinetic model, which differentiates it from other long-acting β2-agonists (LABAs) such as salmeterol. This guide provides an in-depth exploration of the molecular underpinnings of formoterol's extended duration of action, supported by quantitative data and detailed experimental methodologies.
The Plasmalemmal Diffusion Microkinetic Model: A Depot Effect
The long-lasting therapeutic effect of formoterol is primarily explained by the "plasmalemmal diffusion microkinetic model."[4] This model posits that the lipid bilayer of the airway smooth muscle cell membrane acts as a depot or reservoir for formoterol molecules.[5] Formoterol's physicochemical properties are central to this mechanism. It possesses a moderate degree of lipophilicity, which allows it to readily partition into the cell membrane.[5] Concurrently, its adequate water solubility enables it to diffuse from this lipid depot into the aqueous biophase to interact with the β2-AR.[5]
This creates a dynamic equilibrium where formoterol is gradually released from the membrane, providing a sustained concentration of the agonist in the vicinity of the receptor. This slow leaching of formoterol from its membrane reservoir is responsible for the prolonged stimulation of the β2-AR and the resulting extended bronchodilation.
In contrast, the long duration of action of salmeterol is primarily attributed to the "exosite" theory. This theory suggests that salmeterol's long, lipophilic tail binds to a specific exosite on the β2-AR, effectively anchoring the drug to the receptor and allowing for repeated activation.
Quantitative Data: Physicochemical and Pharmacological Properties
The distinct clinical profiles of formoterol, salmeterol, and the short-acting β2-agonist salbutamol can be correlated with their differing physicochemical and pharmacological properties. The following tables summarize key quantitative data for these compounds, facilitating a comparative analysis.
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | pKa |
| Formoterol | 344.4 | 1.40 | Readily soluble at physiological pH | 7.9, 9.2 |
| Salmeterol | 415.6 | 4.2 | Sparingly soluble | 11.2 (estimated) |
| Salbutamol | 239.3 | - | Freely soluble | 9.3, 10.3 |
| Compound | Receptor Binding Affinity (pKi) at human β2-AR | Receptor Selectivity (β2 vs β1) | Intrinsic Activity | Onset of Action | Duration of Action |
| Formoterol | ~8.2 | >200-fold | Full Agonist | 1-3 minutes | ~12 hours |
| Salmeterol | ~8.3 | Highly selective | Partial Agonist | 15-30 minutes | ~12 hours |
| Salbutamol | ~5.8 | - | Full Agonist | ~5 minutes | 4-6 hours |
Experimental Protocols
The elucidation of formoterol's mechanism of action has been dependent on a variety of in vitro experimental techniques. The following sections provide detailed methodologies for key experiments that have been instrumental in this research.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and selectivity of a drug for its receptor.
Objective: To determine the binding affinity (Ki) of formoterol, salmeterol, and salbutamol for the human β2-adrenergic receptor.
Materials:
-
Human β2-adrenergic receptor-expressing cell line (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective β-antagonist)
-
Test compounds (formoterol, salmeterol, salbutamol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human β2-AR to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (formoterol, salmeterol, or salbutamol) to the wells.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Organ Bath and Washout Experiments
Functional organ bath experiments using isolated airway smooth muscle preparations are essential for assessing the onset, potency, and duration of action of bronchodilators. Washout experiments are a modification of this technique specifically designed to evaluate the persistence of a drug's effect after its removal from the bathing solution.
Objective: To determine the duration of the relaxant effect of formoterol on pre-contracted airway smooth muscle and its resistance to washout.
Materials:
-
Animal model (e.g., guinea pig, rat) or human bronchial tissue
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agent (e.g., histamine, methacholine)
-
Test compounds (formoterol, salmeterol, salbutamol)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Isolate the trachea from the animal model or obtain human bronchial rings.
-
Dissect the trachea into rings of appropriate size.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the tissues to isometric force transducers to record changes in muscle tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., histamine) to the organ bath.
-
Once a stable contraction is achieved, add a single concentration of the test compound (formoterol, salmeterol, or salbutamol) to elicit relaxation.
-
Record the relaxation response over time.
-
-
Washout Procedure:
-
After observing the initial relaxation, begin the washout procedure by repeatedly replacing the Krebs-Henseleit solution in the organ bath with fresh, drug-free solution. This is typically done at regular intervals (e.g., every 15-30 minutes).
-
Continuously record the tension of the tracheal rings throughout the washout period.
-
-
Data Analysis:
-
Measure the magnitude of relaxation as a percentage of the initial contraction.
-
Plot the tension of the tracheal rings over time, including the washout period.
-
Analyze the rate of recovery of the contractile tone during the washout phase. A slower recovery indicates a longer duration of action and greater resistance to washout.
-
Compare the washout profiles of formoterol, salmeterol, and salbutamol.
-
Mandatory Visualizations
Signaling Pathway of the β2-Adrenergic Receptor
Caption: β2-Adrenergic Receptor Signaling Pathway.
Plasmalemmal Diffusion Model of Formoterol
Caption: Formoterol's Depot Mechanism in the Cell Membrane.
Experimental Workflow for Washout Experiment
Caption: Workflow for an Organ Bath Washout Experiment.
References
- 1. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Molecular mechanisms for the persistent bronchodilatory effect of the β2-adrenoceptor agonist salmeterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol's Impact on Mitochondrial Biogenesis in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a central pathological feature in a range of neurological disorders, including traumatic brain injury (TBI), Parkinson's disease (PD), and stroke. Consequently, strategies aimed at restoring mitochondrial homeostasis are of significant therapeutic interest. Formoterol, a highly selective, long-acting β2-adrenoceptor (β2-AR) agonist, has emerged as a potent inducer of mitochondrial biogenesis (MB) in various cell types, including neurons. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to formoterol's action on mitochondrial biogenesis in neuronal cells. It synthesizes findings from preclinical studies, detailing the signaling pathways activated by formoterol and its downstream effects on key regulators of mitochondrial proliferation and function.
Core Signaling Pathways
Formoterol stimulates mitochondrial biogenesis in neuronal cells primarily through the activation of the β2-adrenoceptor, which triggers downstream signaling cascades. The canonical pathway involves the Gs-protein-cAMP-PKA-CREB axis, leading to the expression of the master regulator of mitochondrial biogenesis, PGC-1α. An alternative pathway involving the Gβγ subunit has also been identified.
Canonical cAMP/PKA/CREB Signaling Pathway
Activation of the β2-adrenoceptor by formoterol leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels[1][2]. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB)[3][4]. Phosphorylated CREB translocates to the nucleus and binds to the promoter of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, thereby inducing its transcription[5]. PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that regulate the expression of nuclear genes encoding mitochondrial proteins[6][7]. A key target of NRF1 is Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA)[6][7]. The coordinated expression of these factors culminates in the synthesis of new mitochondria.
Alternative Gβγ-Akt-eNOS-sGC Pathway
In the context of traumatic brain injury, formoterol has been shown to induce mitochondrial biogenesis through a pathway involving the Gβγ subunit of the G-protein complex.[8][9] Upon β2-AR activation, the Gβγ dimer dissociates and activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. Akt (also known as Protein Kinase B) subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, ultimately promoting mitochondrial biogenesis.
Quantitative Data on Formoterol's Effects
The following tables summarize the quantitative effects of formoterol on key markers of mitochondrial biogenesis and function in neuronal contexts, as reported in preclinical studies.
Table 1: Effects of Formoterol on Mitochondrial DNA (mtDNA) Copy Number
| Model System | Formoterol Treatment | Outcome | Reference |
|---|---|---|---|
| Traumatic Brain Injury (Mouse) | 0.3 mg/kg, i.p., daily | Prevented CCI-induced decrease in mtDNA copy number | [8][9] |
| Paclitaxel-Induced Neuropathic Pain (Rat) | 20 μg/kg, i.p., daily | Restored mtDNA copy number in the spinal cord | [6] |
| Parkinson's Disease Cell Model (UQCRC1 mutation) | 100 nM, 24h | Significantly increased mtDNA copy number |[2][10] |
Table 2: Effects of Formoterol on Mitochondrial Respiration
| Model System | Formoterol Treatment | Parameter | Outcome | Reference |
|---|---|---|---|---|
| Traumatic Brain Injury (Mouse Cortex, 48h post-CCI) | 0.3 mg/kg, i.p. | State III Respiration | Significant increase vs. CCI-vehicle group | [11] |
| Parkinson's Disease Cell Model (UQCRC1 mutation) | 100 nM, 24h | Complex III-linked Respiration | Comprehensively restored mitochondrial function |[2][10] |
Table 3: Effects of Formoterol on Key Protein Expression in Mitochondrial Biogenesis
| Model System | Formoterol Treatment | Protein | Outcome | Reference |
|---|---|---|---|---|
| Paclitaxel-Induced Neuropathic Pain (Rat Spinal Cord) | 20 μg/kg, i.p., daily | PGC-1α | Restored protein expression to control levels | [6] |
| NRF1 | Restored protein expression to control levels | [6] | ||
| TFAM | Restored protein expression to control levels | [6] |
| Stroke (Aged Mouse Infarct Area) | 0.3 mg/kg, i.p., daily for 2 weeks | TFAM | Significantly elevated expression |[1] |
Experimental Protocols
This section details common methodologies used to assess the effects of formoterol on mitochondrial biogenesis in neuronal cells.
General Experimental Workflow
The investigation of formoterol's effects typically follows a workflow involving in vitro or in vivo models, followed by molecular and functional analyses to quantify changes in mitochondrial parameters.
Detailed Methodologies
1. Animal Models and Cell Culture:
-
Traumatic Brain Injury (TBI): A controlled cortical impact (CCI) model in C57BL/6 male mice is commonly used. Formoterol (e.g., 0.3 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specific time points post-injury (e.g., 15 min, 8h, 16h, 24h, and then daily).[8][9]
-
Parkinson's Disease (PD) Cell Model: Human neuroblastoma cells (e.g., SH-SY5Y) with specific mutations, such as in UQCRC1, are used to model familial parkinsonism. Cells are treated with formoterol (e.g., 100 nM) for 24 hours.[2][10]
-
Primary Neuronal Cultures: Cortical neurons can be prepared from embryonic or early postnatal mice and cultured on pre-coated plates. These provide a more direct system for studying neuronal-specific effects.[12]
2. Mitochondrial DNA (mtDNA) Quantification:
-
Principle: To determine the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA), indicating the number of mitochondria per cell.
-
Protocol:
-
Total DNA is extracted from neuronal cells or brain tissue using a commercial kit.
-
Quantitative real-time PCR (qPCR) is performed using two sets of primers: one targeting a mitochondrial gene (e.g., ND1, COX1) and another targeting a single-copy nuclear gene (e.g., B2M, GAPDH).
-
The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.[6]
-
3. Western Blot Analysis:
-
Principle: To quantify the expression levels of key proteins in the mitochondrial biogenesis pathway.
-
Protocol:
-
Proteins are extracted from cell or tissue lysates.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM) and a loading control (e.g., β-actin, GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified via densitometry.[6]
-
4. Mitochondrial Respiration Analysis:
-
Principle: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiratory function, using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Protocol:
-
Neuronal cells are seeded in a specialized microplate.
-
After formoterol treatment, the culture medium is replaced with assay medium.
-
The microplate is placed in the analyzer, and baseline OCR is measured.
-
A series of mitochondrial inhibitors are sequentially injected to assess different parameters of respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Various respiratory parameters, such as basal respiration, ATP production, and maximal respiratory capacity, are calculated from the OCR profile.[11][13]
-
Conclusion and Future Directions
The evidence strongly indicates that formoterol is a potent inducer of mitochondrial biogenesis in neuronal cells. By activating β2-adrenoceptors, formoterol triggers signaling cascades—primarily the canonical cAMP/PKA/CREB pathway—that upregulate the PGC-1α/NRF/TFAM axis, leading to increased mitochondrial number and improved bioenergetic function.[6][8] This mechanism of action underlies its observed neuroprotective effects in preclinical models of traumatic brain injury, stroke, and neurodegenerative diseases like Parkinson's disease.[1][9][10]
For drug development professionals, formoterol's ability to cross the blood-brain barrier and its established safety profile in humans make it an attractive candidate for repurposing in neurological indications.[14] Future research should focus on elucidating the context-dependent activation of its signaling pathways, optimizing dosing strategies to avoid potential receptor desensitization[1], and conducting clinical trials to validate these promising preclinical findings in patients with neurological disorders characterized by mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson’s Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport | MDPI [mdpi.com]
- 3. cAMP/PKA signaling pathway contributes to neuronal apoptosis via regulating IDE expression in a mixed model of type 2 diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Phytochemical Driver in AC/cAMP/PKA/CREB Activation: The Next Frontier for Alleviating Huntington’s Type Neurodegenerative Disorders in 3-NP Animal Model: A Complete Review | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. β2-adrenoreceptor agonist ameliorates mechanical allodynia in paclitaxel-induced neuropathic pain via induction of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Biogenesis in Neurons: How and Where - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoterol, a β2-adrenoreceptor agonist, induces mitochondrial biogenesis and promotes cognitive recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson's Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological targeting of β2‐adrenoceptors is neuroprotective in the LPS inflammatory rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Neuroprotective Effects of Formoterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist, is a well-established treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Emerging preclinical evidence, however, suggests a potential role for formoterol in neuroprotection, offering promising avenues for therapeutic intervention in a range of neurodegenerative and neurological disorders. This technical guide synthesizes the current preliminary findings on the neuroprotective effects of formoterol, focusing on its mechanisms of action, experimental evidence from various disease models, and the underlying signaling pathways. The information is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development to facilitate further investigation into this promising area.
Core Mechanisms of Neuroprotection
The neuroprotective effects of formoterol appear to be multifactorial, primarily mediated through the activation of β2-adrenergic receptors in the central nervous system. Key mechanisms identified in preliminary studies include the modulation of mitochondrial function, anti-inflammatory and antioxidant effects, and the regulation of proteins implicated in neurodegeneration.
β2-Adrenergic Receptor Signaling
Formoterol's primary mechanism of action is the activation of β2-adrenergic receptors, which are G-protein coupled receptors. In the central nervous system, this activation triggers downstream signaling cascades that are crucial for neuronal survival and function.[1][2] The binding of formoterol to the β2-AR activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates protein kinase A (PKA), which can modulate the activity of various transcription factors and signaling proteins.[3]
Studies have shown that formoterol-mediated β2-AR activation can restore ERK signaling and inhibit the overactivity of Akt, both of which are critical pathways in neuronal survival and death.[1][4][5] Furthermore, the PI3K-AKT pathway has been identified as a significant signaling route for myotube formation, and formoterol has been shown to inhibit its activation.[3]
Signaling Pathway of Formoterol's Neuroprotective Effect
A simplified diagram of the β2-AR signaling cascade initiated by formoterol.
Mitochondrial Homeostasis
Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases, leading to energy deficits, increased oxidative stress, and impaired cellular function.[1] Formoterol has demonstrated the ability to restore mitochondrial homeostasis in preclinical models.[1][5]
Studies have shown that formoterol treatment can:
-
Enhance mitochondrial function: This includes restoring mitochondrial DNA copy number and respiratory rates.[4]
-
Rebalance mitochondrial dynamics: Formoterol can normalize the fusion and fission processes of mitochondria, which are often disrupted in neurodegenerative conditions.[1][4] Specifically, it has been shown to upregulate the fission protein Drp-1.[5][6]
-
Promote mitochondrial transport: By aiding in the segregation of healthy mitochondria, formoterorializes mitochondrial arrangement within cells.[1][5]
Experimental Workflow for Assessing Mitochondrial Function
Workflow for studying formoterol's effects on mitochondrial health.
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases. Formoterol has been shown to exert both anti-inflammatory and antioxidant effects in the brain.
-
Anti-inflammatory actions: Formoterol can decrease neuroinflammation.[1] In a rat model of Parkinson's disease, targeting β2-adrenoceptors with formoterol was shown to regulate the neuroinflammatory phenotype and protect against dopaminergic neurodegeneration.[7]
-
Antioxidant properties: Studies have demonstrated that formoterol provides neuroprotection against oxidative stress-induced cell death.[1][4] It can counteract the effects of oxidative stress by activating protein phosphatase 2A (PP2A), which in turn inhibits PI3K signaling.[8]
Evidence from Preclinical Models
The neuroprotective potential of formoterol has been investigated in various animal and cellular models of neurological disorders.
Parkinson's Disease (PD)
In cellular models of a genetic form of PD with UQCRC1 mutations, formoterol treatment has been shown to:
In a lipopolysaccharide (LPS) inflammatory rat model of PD, formoterol protected against nigrostriatal dopaminergic neurodegeneration and dopamine depletion.[4][7]
| Parkinson's Disease Model | Key Findings | Reference |
| SH-SY5Y cells with UQCRC1 mutation | Enhanced cell viability and proliferation; protection against oxidative stress; restored mitochondrial function and dynamics. | [1][4] |
| LPS-induced rat model | Attenuated loss of midbrain dopamine concentrations; protected against nigrostriatal dopaminergic neurodegeneration. | [7] |
Alzheimer's Disease (AD) and Cognitive Dysfunction
While clinical trials for formoterol in Alzheimer's disease have been withdrawn, preclinical studies have shown some promise.[9] In a mouse model of Down syndrome, which shares some pathological features with AD, formoterol:
Interest in repurposing formoterol for other disorders, including Alzheimer's disease, has been noted.[12][13]
| Cognitive Dysfunction Model | Key Findings | Reference |
| Ts65Dn mouse model of Down syndrome | Significant improvement in cognitive function; increased synaptic density and dendritic complexity. | [11] |
Traumatic Brain Injury (TBI)
In a mouse model of TBI, formoterol was found to:
-
Induce mitochondrial biogenesis.[14]
-
Promote cognitive recovery.[14]
-
Elevate levels of hippocampal neurons and improve white matter sparing.[14]
| Traumatic Brain Injury Model | Key Findings | Reference |
| Controlled cortical impact (CCI) mouse model | Induced mitochondrial biogenesis; promoted cognitive recovery; increased hippocampal neuron levels and white matter sparing. | [14] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, often with specific genetic mutations to model a disease (e.g., UQCRC1 variants for Parkinson's disease).[1][4]
-
Treatment: Cells are treated with formoterol (e.g., 24-hour incubation) at various concentrations.[1][4]
-
Assays:
-
MTT Assay: To assess cell viability by measuring the metabolic activity of mitochondria.
-
BrdU Assay: To measure cell proliferation by quantifying the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
Assessment of Mitochondrial Function
-
Mitochondrial DNA (mtDNA) Copy Number: Determined by quantitative polymerase chain reaction (qPCR) using primers specific for mitochondrial and nuclear DNA.[4]
-
Mitochondrial Respiration: Measured using a Seahorse XF Analyzer to determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4]
-
Mitochondrial Complex Activity: Specific enzyme activity assays are used to measure the function of individual complexes of the electron transport chain (e.g., Complex III).[4]
Western Blotting for Protein Expression
-
Purpose: To quantify the levels of specific proteins involved in signaling pathways (e.g., p-Akt, p-ERK) and mitochondrial dynamics (e.g., Drp-1, Mfn2).[3][5]
-
Procedure:
-
Protein extraction from treated and control cells.
-
Separation of proteins by size using SDS-PAGE.
-
Transfer of proteins to a membrane.
-
Incubation with primary antibodies specific to the target proteins.
-
Incubation with secondary antibodies conjugated to a detectable marker.
-
Detection and quantification of the protein bands.
-
Animal Models and Behavioral Testing
-
Parkinson's Disease Model: Intranigral injection of lipopolysaccharide (LPS) in rats to induce neuroinflammation and dopaminergic cell loss.[7]
-
Down Syndrome Model: Ts65Dn mice, which exhibit cognitive deficits.[11]
-
Traumatic Brain Injury Model: Controlled cortical impact (CCI) in mice.[14]
-
Behavioral Tests:
Conclusion and Future Directions
The preliminary studies on formoterol's neuroprotective effects present a compelling case for its further investigation as a potential therapeutic agent for a variety of neurological and neurodegenerative disorders. Its ability to modulate key pathological processes, including mitochondrial dysfunction, neuroinflammation, and oxidative stress, through the activation of β2-adrenergic receptors, highlights a promising, multi-pronged therapeutic approach.
Future research should focus on:
-
Elucidating the precise molecular mechanisms: Further investigation into the downstream targets of the β2-AR signaling pathway in different neuronal populations is warranted.
-
Validation in a broader range of preclinical models: Testing the efficacy of formoterol in other genetic and toxin-induced models of neurodegeneration is crucial.
-
Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery methods to achieve therapeutic concentrations in the brain is essential for clinical translation.
-
Long-term safety and efficacy studies: Assessing the long-term effects of chronic formoterol administration on neuronal function and potential side effects is necessary.
While the journey from preclinical findings to clinical application is long and challenging, the existing evidence strongly supports the continued exploration of formoterol as a novel neuroprotective agent. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for effective treatments for debilitating neurological conditions.
References
- 1. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson’s Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson's Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological targeting of β2‐adrenoceptors is neuroprotective in the LPS inflammatory rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Formoterol, a Long-Acting β2 Adrenergic Agonist, Improves Cognitive Function and Promotes Dendritic Complexity in a Mou… [ouci.dntb.gov.ua]
- 11. Formoterol, a long-acting β2 adrenergic agonist, improves cognitive function and promotes dendritic complexity in a mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formoterol dynamically alters endocannabinoid tone in the periaqueductal gray inducing headache - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formoterol, a β2-adrenoreceptor agonist, induces mitochondrial biogenesis and promotes cognitive recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of formoterol hemifumarate hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for formoterol hemifumarate hydrate. Formoterol is a potent and long-acting β2-adrenergic receptor agonist widely utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). This document consolidates critical data on its chemical identity, solubility, and thermal characteristics. Furthermore, it details its mechanism of action through the β2-adrenergic signaling pathway and provides comprehensive experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and thermal analysis techniques.
Chemical Structure and Identity
This compound is the salt of the potent β2-adrenoceptor agonist, formoterol, with fumaric acid. It exists as a hydrate, indicating the presence of associated water molecules within its crystal structure.
Chemical Structure:
-
Formoterol: A molecule characterized by a formamide group and two chiral centers, leading to four possible stereoisomers. The therapeutically active form is the (R,R)-enantiomer.
-
Fumaric Acid: An unsaturated dicarboxylic acid that forms a salt with two molecules of formoterol.
-
Hydrate: The crystalline form incorporates water molecules. The dihydrate is a common form.
Table 1: Chemical Identification of this compound
| Parameter | Value | Reference(s) |
| IUPAC Name | but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide) | [1] |
| CAS Number | 183814-30-4 | [2][3] |
| Molecular Formula | C₄₂H₅₂N₄O₁₂ (hemifumarate) | [1] |
| C₁₉H₂₄N₂O₄ · 0.5C₄H₄O₄ · H₂O (hemifumarate monohydrate) | [4] | |
| C₄₂H₅₆N₄O₁₄ (fumarate dihydrate) | [5] | |
| Molecular Weight | 804.9 g/mol (hemifumarate) | [1] |
| 840.91 g/mol (hemifumarate dihydrate) | [3] | |
| Appearance | White to off-white solid | [2][3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 138-140 °C | [6] |
| Solubility | DMSO: 20 mg/mL | [7] |
| Methanol: 1 mg/mL | [7] | |
| Water: Slightly soluble | [7] | |
| pKa | pKa1 (amine): 7.9 | [8] |
| pKa2 (phenol): 9.2 | [8] | |
| Polymorphism | Exists in multiple polymorphic and solvated forms, including three anhydrates, a dihydrate, a diethanolate, and a diisopropanolate. The dihydrate is often the most stable form. | [9][10] |
Mechanism of Action: β2-Adrenergic Signaling Pathway
Formoterol is a long-acting β2-adrenergic receptor (β2-AR) agonist. Its therapeutic effect in asthma and COPD is primarily due to its ability to relax bronchial smooth muscle.[8][11]
Upon inhalation, formoterol binds to β2-ARs on the surface of airway smooth muscle cells. This binding activates a cascade of intracellular events:
-
G-Protein Activation: The activated β2-AR couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent protein kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the relaxation of airway smooth muscle, resulting in bronchodilation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the assay and quantification of formoterol fumarate dihydrate in bulk drug substance.
Table 3: HPLC Method Parameters
| Parameter | Specification | Reference(s) |
| Column | Develosil C18 (250 mm × 4.6 mm, 5 µm) | [4] |
| Mobile Phase | 20 mM KH₂PO₄ : Acetonitrile (65:35 v/v), pH 3.0 | [4] |
| Flow Rate | 1.2 mL/min | [4] |
| Detection | UV at 240 nm | [4] |
| Injection Volume | 50 µL | [4] |
| Column Temperature | Ambient | [4] |
| Diluent | Water : Methanol (70:30 v/v) | [4] |
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of formoterol fumarate dihydrate reference standard in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the formoterol fumarate dihydrate bulk drug substance in the diluent to a similar concentration as the standard solution.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the amount of formoterol fumarate in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
UV-Vis Spectrophotometry
This method can be used for the qualitative and quantitative analysis of formoterol fumarate in solution.
Table 4: UV-Vis Spectrophotometry Parameters
| Parameter | Specification | Reference(s) |
| Solvent | Methanol | [11] |
| λmax | 217 nm | [11] |
| Apparatus | Double beam UV-Vis spectrophotometer with 1 cm quartz cells | [11] |
Methodology:
-
Standard Solution Preparation: Prepare a series of standard solutions of formoterol fumarate in methanol at different known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at 217 nm and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in methanol at a concentration that falls within the range of the calibration curve. Measure its absorbance at 217 nm.
-
Quantification: Determine the concentration of formoterol fumarate in the sample solution by interpolating its absorbance on the calibration curve.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties of this compound, including its dehydration and melting behavior.
4.3.1 Differential Scanning Calorimetry (DSC)
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty sealed reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events, such as dehydration and melting. For formoterol fumarate dihydrate, a bimodal endotherm with an initial peak around 104 °C and a main peak at 130 °C has been reported.[12]
4.3.2 Thermogravimetric Analysis (TGA)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a defined temperature range.
-
Data Analysis: Monitor the weight loss as a function of temperature. The weight loss corresponding to the loss of water molecules can be used to confirm the hydration state of the compound.
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals working with this compound. The detailed information on its chemical structure, physicochemical properties, and mechanism of action, combined with robust experimental protocols, serves as a valuable tool for quality control, formulation development, and further research into this important bronchodilator. The provided diagrams and tabulated data offer a clear and concise summary of the core scientific information.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. improvedpharma.com [improvedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KEGG PATHWAY: map04024 [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of Formoterol Hemifumarate Hydrate Solutions for Cell Culture
Abstract
This document provides a detailed protocol for the dissolution of formoterol hemifumarate hydrate for use in cell culture applications. Formoterol is a long-acting beta-2 adrenergic receptor agonist used in research to investigate cellular signaling pathways and its therapeutic effects.[1][2][3] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. This protocol outlines the recommended solvents, dissolution procedures, storage conditions, and typical working concentrations for in vitro studies.
Introduction
This compound is a potent and selective agonist of the β2-adrenergic receptor (β2-AR).[4] Its primary mechanism of action involves the activation of β2-adrenergic receptors, which stimulates the intracellular enzyme adenylate cyclase.[1] This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, initiating a signaling cascade that results in various cellular responses, including smooth muscle relaxation.[1][5] Due to its specific biological activity, formoterol is a valuable tool in cell biology research, particularly in studies related to respiratory diseases, neuroscience, and metabolic disorders.[3][5]
Accurate and consistent preparation of formoterol solutions is paramount for obtaining reliable experimental data. This application note provides a standardized protocol for the dissolution and storage of this compound for cell culture experiments.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Methanol, anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Solubility of this compound
This compound exhibits varying solubility in different solvents. It is highly soluble in organic solvents like DMSO and methanol but is only slightly soluble in aqueous solutions.[4][6] The table below summarizes the solubility data from various suppliers.
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | Cayman Chemical[4][6] |
| DMSO | 80 mg/mL (may require fresh DMSO) | Selleck Chemicals[7] |
| DMSO | 125 mg/mL (may require ultrasonic) | MedChemExpress[8] |
| Methanol | ~1 mg/mL | Cayman Chemical[4] |
| Water | Slightly soluble | Cayman Chemical[4] |
| Water | 1.16 ± 0.02 mg/mL at 25 °C | MDPI[9] |
Experimental Protocol: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of formoterol hemifumarate is approximately 840.91 g/mol (this may vary slightly depending on the hydration state, always refer to the manufacturer's product information).
4.1. Calculation:
To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 840.91 g/mol / 1000 = 8.41 mg
4.2. Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[10]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
4.3. Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.[3][10]
-
At -20°C, the stock solution is typically stable for at least one month.[3][10]
-
At -80°C, the stock solution can be stable for up to six months.[3][10]
-
Protect the stock solution from light.
4.4. Preparation of Working Solution:
-
Thaw a single aliquot of the formoterol stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate aqueous buffer (e.g., PBS).
-
It is recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than one day.[6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is insignificant, as it may have physiological effects at low concentrations.[6] Typically, the final DMSO concentration should be kept below 0.1%.
Typical Working Concentrations for Cell Culture
The optimal working concentration of formoterol can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The following are some examples of concentrations used in published studies:
| Cell Type | Concentration | Application | Source |
| Rat Tracheal Rings | 1 µM | Relaxation studies | Cayman Chemical[4] |
| HT-1080 Human Fibrosarcoma | 10-100 µM | Inhibition of ferroptosis | Cayman Chemical[4] |
| Human Tracheal Epithelial Cells | Not specified, but used in combination with budesonide | Inhibition of rhinovirus infection | PubMed[11] |
| THP-1 (monocytic cell line) & BEAS-2B (epithelial cell line) | Not specified, but used at physiological concentrations | Chemokine production studies | PubMed[12] |
| Calu-3 | 1 mM | Permeation studies | PMC - NIH[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of formoterol and a general experimental workflow for its use in cell culture.
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound solutions for cell culture experiments. Adherence to these guidelines for dissolution, storage, and handling will contribute to the generation of accurate and reproducible scientific data. Researchers should always refer to the product-specific information provided by the manufacturer and optimize experimental conditions for their specific cell type and application.
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeation of Therapeutic Drugs in Different Formulations across the Airway Epithelium In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Formoterol in Bulk Drug by RP-HPLC
Introduction
Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of formoterol in bulk drug substance is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and reliable determination of formoterol. The method is simple, accurate, and suitable for routine quality control analysis in the pharmaceutical industry.
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify formoterol. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of formoterol is determined by comparing the peak area of the sample with that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
Formoterol Fumarate Dihydrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Perchloric Acid (AR grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Electronic balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of formoterol. The following table summarizes typical parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Alltech Alltima, Inertsil-ODS, Develosil C18-5) |
| Mobile Phase | A mixture of buffer and organic solvent. Examples include: - 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35 v/v)[1][2] - Methanol : Buffer (75:25 v/v) - 20 mM KH2PO4 (pH 3.0) : Acetonitrile (65:35 v/v)[3] |
| Flow Rate | 1.0 - 1.2 mL/min[1][3] |
| Injection Volume | 10 - 50 µL[3][4] |
| Detection Wavelength | 214 nm, 240 nm, or 242 nm[1][3][5][6] |
| Column Temperature | Ambient or controlled at 30°C[4][5] |
4. Preparation of Solutions
-
Mobile Phase Preparation (Example: Ammonium Acetate/Ethanol):
-
Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 50 mM solution.
-
Adjust the pH of the buffer to 5.0 using a suitable acid or base.
-
Mix the buffer with ethanol in a 65:35 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of Formoterol Fumarate Dihydrate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of water and methanol (70:30 v/v)) and make up the volume.[3]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 10-60 µg/mL).[7]
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the bulk drug formoterol fumarate equivalent to 10 mg of formoterol.
-
Transfer it to a 100 mL volumetric flask.
-
Add the diluent, sonicate to dissolve, and make up the volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
System Suitability: System suitability parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution should be monitored to ensure the performance of the chromatographic system. The tailing factor should ideally be not more than 2.0.[7]
-
Linearity: The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be close to 0.999.[7]
-
Accuracy: Accuracy is determined by performing recovery studies. This can be done by spiking a placebo with known amounts of formoterol at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision: The precision of the method is evaluated by performing replicate analyses of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.[8]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (impurities, degradation products) should be demonstrated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. The LOD and LOQ for formoterol have been reported to be as low as 0.03 µg/mL and 0.08 µg/mL, respectively.[1]
Data Presentation
Table 1: Summary of Quantitative Data from Validated RP-HPLC Methods for Formoterol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.03 - 255[1] | 20 - 80 | 10 - 60[7] |
| Correlation Coefficient (r²) | > 0.999 | Not Reported | 0.999[7] |
| Accuracy (% Recovery) | Not Reported | 99.90 - 100.56[9] | 100.57[8] |
| Precision (%RSD) | Not Reported | < 2.0[9] | 1.2[8] |
| LOD (µg/mL) | 0.03[1] | Not Reported | 0.04[8] |
| LOQ (µg/mL) | 0.08[1] | Not Reported | 0.12[8] |
Mandatory Visualization
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare Mobile Phase,\nStandard, and Sample Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_setup [label="Set Up HPLC System\n(Column, Flow Rate, Wavelength)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_suitability [label="Perform System Suitability Test\n(Inject Standard Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sst [label="System Suitability\nCriteria Met?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject_samples [label="Inject Standard and\nSample Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_acquisition [label="Data Acquisition\n(Chromatogram Recording)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Peak Integration and Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; generate_report [label="Generate Report\n(Assay Results)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot [label="Troubleshoot HPLC System", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_solutions; prep_solutions -> hplc_setup; hplc_setup -> system_suitability; system_suitability -> check_sst; check_sst -> inject_samples [label="Yes"]; check_sst -> troubleshoot [label="No"]; troubleshoot -> hplc_setup; inject_samples -> data_acquisition; data_acquisition -> data_analysis; data_analysis -> generate_report; generate_report -> end; }
References
- 1. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. akjournals.com [akjournals.com]
- 7. iajesm.in [iajesm.in]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ejbps.com [ejbps.com]
Application Notes and Protocols for In Vivo Administration of Formoterol Hemifumarate Hydrate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist, is a potent bronchodilator commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Beyond its effects on airway smooth muscle, formoterol has demonstrated significant systemic effects, including anabolic actions on skeletal muscle and metabolic regulation of adipose tissue. These properties have led to its investigation in various mouse models to explore its therapeutic potential in conditions such as muscle wasting, muscular dystrophy, and obesity. This document provides detailed application notes and protocols for the in vivo administration of formoterol hemifumarate hydrate in mouse models, summarizing quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Summary of Formoterol Administration in Mice
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse models.
Table 1: Formoterol Administration in Mouse Models of Muscle Wasting and Dystrophy
| Mouse Model | Formoterol Dose | Administration Route | Frequency | Key Findings | Reference |
| Doxorubicin-induced muscle wasting (Balb/c mice) | 1 mg/kg | Subcutaneous (s.c.) | Daily | Protected against loss of body weight, muscle mass, and grip force. Attenuated the increase in atrophy-related gene expression (Trim63, Fbxo32) via Akt/FoxO3a signaling. | [1][2] |
| Dystrophic mdx mice | 25 µg/kg/day | Intraperitoneal (i.p.) | Daily (4 weeks) | Increased muscle mass (EDL and soleus), median muscle fiber size, and maximum force producing capacity without increasing fatigue. | [3] |
| Congenital myasthenic syndrome (mnVAChT-KD mice) | 300 µg/kg/day | Subcutaneous (s.c.) | Daily (30 days) | Increased neuromuscular junction area, induced skeletal muscle hypertrophy, and altered fiber type composition. |
Table 2: Formoterol Administration in Mouse Models of Metabolic and Airway Diseases
| Mouse Model | Formoterol Dose | Administration Route | Frequency | Key Findings | Reference |
| High-fat diet (HFD)-induced obesity | Not specified | Not specified | Not specified | Ameliorated obesity, evidenced by decreased body weight, fat-to-body weight ratio, and adipocyte size. Regulated the PPARγ/C/EBPα axis and the AMPK/PGC-1α pathway. | [4][5] |
| Chronic Obstructive Pulmonary Disease (COPD) | 0.32 mg/kg | Not specified | Daily (56 days) | In combination with salmeterol, inhibited weight loss and improved functional residual capacity and inspiratory resistance. | [6][7] |
| Allergic lung inflammation (ovalbumin-sensitized mice) | 1.5 - 150 µg/kg | Intranasal | Single dose | Dose-dependently inhibited allergen-induced increases in Penh (a measure of airway hyperresponsiveness). | [8] |
| Aspergillus fumigatus-induced severe asthma | up to 0.5 mg/kg/day | Nebulization | Daily (4 days) | Significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner. | [9] |
Signaling Pathways
Formoterol primarily exerts its effects by activating the β2-AR, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that vary depending on the cell type.
Canonical β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-AR by formoterol leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[10] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[3]
Akt/mTOR Signaling Pathway in Skeletal Muscle
In skeletal muscle, formoterol has been shown to activate the Akt/mTOR signaling pathway, which is a key regulator of protein synthesis and muscle hypertrophy. This pathway can be activated downstream of β2-AR signaling and contributes to the anabolic effects of formoterol.[2]
Experimental Protocols
Materials
-
This compound (powder)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), if required for initial solubilization
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Animal restrainer (optional)
-
Nebulizer system with a nose-only exposure chamber for mice
Preparation of Formoterol Solution
For Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection:
-
Solubilization: this compound is soluble in aqueous solutions. For a target dose of 1 mg/kg in a 25 g mouse with an injection volume of 100 µL, a 0.25 mg/mL solution is required.
-
Calculation:
-
Desired dose: 1 mg/kg
-
Mouse weight: 0.025 kg
-
Total drug needed per mouse: 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume: 0.1 mL
-
Required concentration: 0.025 mg / 0.1 mL = 0.25 mg/mL
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a sterile vehicle such as saline or PBS to the final desired concentration. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the powder, followed by dilution with saline or PBS. Ensure the final DMSO concentration is low and non-toxic to the animals.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light.
-
For Nebulization:
-
Solubilization: Prepare a stock solution of formoterol in sterile water or saline.
-
Dilution: Dilute the stock solution to the desired concentration for nebulization based on the nebulizer's output rate and the desired exposure time to achieve the target dose.
Administration Protocols
1. Subcutaneous (s.c.) Injection
-
Restraint: Manually restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel. Inject the calculated volume of the formoterol solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
2. Intraperitoneal (i.p.) Injection
-
Restraint: Manually restrain the mouse, exposing the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no urine or intestinal contents are drawn. Inject the formoterol solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Observe the mouse for any signs of distress.
3. Nebulization/Inhalation
-
Apparatus: Use a nebulizer connected to a nose-only exposure chamber designed for mice.
-
Procedure:
-
Place the mice in the restraining tubes of the exposure chamber.
-
Fill the nebulizer with the prepared formoterol solution.
-
Turn on the nebulizer and the airflow to the chamber according to the manufacturer's instructions.
-
Expose the mice for the predetermined duration to deliver the target dose.
-
After exposure, turn off the nebulizer and airflow, and return the mice to their home cages.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using formoterol in a mouse model.
Conclusion
The in vivo administration of this compound in mouse models is a valuable tool for investigating its therapeutic potential beyond bronchodilation. The protocols and data presented here provide a foundation for researchers to design and execute studies exploring the effects of formoterol on muscle physiology, metabolism, and airway diseases. Careful consideration of the appropriate dose, administration route, and experimental model is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Akt-mTOR, ubiquitin-proteasome and autophagy-lysosome pathways in response to formoterol administration in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 -adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular PKA signaling at therapeutic inhaled doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
Application Notes: Formoterol in Primary Human Tracheal Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol is a long-acting β2-adrenergic receptor agonist (LABA) widely used in the clinical management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action is bronchodilation via relaxation of airway smooth muscle. However, the airway epithelium, which forms the first line of defense against pathogens and environmental insults, also expresses β2-adrenergic receptors.[1] Primary cultures of human tracheal and bronchial epithelial cells, particularly when differentiated at an air-liquid interface (ALI), represent a highly relevant in vitro model to study the direct effects of drugs like formoterol on epithelial cell pathophysiology, including inflammatory responses, host defense, and mucociliary clearance. These notes provide an overview of the known effects, signaling pathways, and experimental protocols for using formoterol in these primary cell culture systems.
Summary of Key Effects
Formoterol exerts complex and sometimes contradictory effects on human tracheal epithelial cells, ranging from anti-inflammatory and antiviral to potentially pro-inflammatory actions.
-
Immunomodulatory and Anti-inflammatory Effects: Formoterol has been shown to down-regulate the expression of certain inflammatory mediators. For instance, it can significantly suppress IL-4-induced eotaxin-1 (CCL11) expression, a key chemokine for eosinophil recruitment.[2] When used in combination with corticosteroids like budesonide, formoterol often produces additive or synergistic inhibitory effects on the production of rhinovirus-induced chemokines such as CCL5, CXCL8, and CXCL10.[3][4] This combination can also reduce the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor for the major group of rhinoviruses.[3]
-
Pro-inflammatory Effects: Paradoxically, formoterol has also been reported to induce or enhance the secretion of pro-inflammatory cytokines, notably Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in a concentration-dependent manner.[1][5] This effect is important to consider, as elevations in intracellular cAMP, the primary second messenger for formoterol, can be linked to pro-inflammatory gene expression.[6] The combination of formoterol with a glucocorticoid is often required to repress these pro-inflammatory transcriptomic changes.[7]
-
Antiviral Activity: Studies using primary cultures of human tracheal epithelial cells have demonstrated that formoterol can inhibit rhinovirus (RV) infection.[3] Treatment with formoterol has been shown to reduce RV14 titers, viral RNA within cells, and the number of acidic endosomes through which viral RNA enters the cytoplasm.[3] However, in another study, formoterol did not significantly affect RV replication but did inhibit certain inflammatory responses to the infection.[8]
-
Effects on Ciliary Function: The beating of cilia on the epithelial surface is critical for mucociliary clearance. Ciliary beat frequency (CBF) is regulated by intracellular cAMP levels.[9] As a β2-agonist, formoterol increases intracellular cAMP, which is expected to stimulate CBF and thereby enhance mucus transport, a key therapeutic goal in chronic airway diseases.[9][10]
Signaling Pathways
The effects of formoterol in tracheal epithelial cells are mediated through a combination of canonical and non-canonical signaling pathways originating from the β2-adrenergic receptor.
-
Canonical cAMP-PKA Pathway: Upon binding to the β2-adrenergic receptor, formoterol activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][11] Elevated intracellular cAMP leads to the activation of Protein Kinase A (PKA).[12] PKA then phosphorylates various downstream targets, including transcription factors, to modulate gene expression. This pathway is central to many of formoterol's effects.[12]
-
Non-Canonical Pathways (PKA-independent): Evidence suggests that formoterol's effects, particularly on cytokine release, are not solely dependent on PKA. Other signaling molecules are involved:
The interplay between these pathways likely determines the specific cellular response to formoterol.
Data Presentation
Table 1: Dose-Dependent Effects of Formoterol on Cytokine & Chemokine Release in Human Airway Epithelial Cells
| Target Mediator | Stimulus | Formoterol Concentration | Observed Effect | Cell Type | Citation |
| IL-6 & IL-8 | Organic Dust / None | 10⁻¹³ M - 10⁻⁶ M | Enhancement of release | Primary Bronchial Epithelial Cells (PBEC) | [1] |
| IL-6 & IL-8 | Poly I:C | 0.01 nM (sub-maximal) | Attenuation of release (with 10 nM Budesonide) | Human Bronchial Epithelial Cell line (HBEC-6KT) | [6] |
| Eotaxin-1 (CCL11) | IL-4 | 10⁻¹⁰ M - 10⁻⁷ M | Down-regulation of expression | BEAS-2B cell line | [2] |
| TARC (CCL17) | None | Not specified | Significant suppression of expression | BEAS-2B cell line | [13] |
| CXCL10 & TNFα | Rhinovirus-16 | 0.1 µM | Inhibition of secretion | Primary Bronchial Epithelial Cells (BE) | [8] |
| IL-6 & IL-8 | None | 1 µM (high conc.) | Induction of release | 16HBE14o- cell line | [5] |
Mandatory Visualizations
Caption: Formoterol signaling in human tracheal epithelial cells.
Caption: Workflow for studying formoterol's effects on cytokine production.
Experimental Protocols
Protocol 1: Primary Human Tracheal/Bronchial Epithelial Cell (hTEC/hBEC) Culture at Air-Liquid Interface (ALI)
This protocol is foundational for studying the effects of inhaled drugs on a differentiated airway epithelium.
Materials:
-
Primary hTECs obtained from a reputable supplier or isolated from donor tissue.
-
Bronchial Epithelial Cell Growth Medium (BEGM) and associated supplements.
-
ALI differentiation medium.
-
Permeable membrane inserts (e.g., 0.4 µm pore size Transwell®).
-
Culture plates.
-
Coating solution (e.g., collagen type I).
Methodology:
-
Coating: Pre-coat permeable membrane inserts according to the manufacturer's instructions (e.g., with collagen).
-
Seeding: Seed primary hTECs onto the apical surface of the inserts in submerged culture conditions (media in both apical and basolateral chambers).
-
Expansion: Culture the cells until they form a confluent monolayer. This can be monitored by measuring Transepithelial Electrical Resistance (TEER).
-
Establish ALI: Once confluent, remove the medium from the apical chamber, leaving the basolateral chamber filled with ALI differentiation medium. This exposes the apical surface to air.
-
Differentiation: Maintain the ALI culture for 3-4 weeks, changing the basolateral medium every 2-3 days. During this time, the cells will differentiate into a pseudostratified epithelium containing ciliated, goblet, and basal cells.
-
Confirmation: Differentiation can be confirmed visually by observing cilia movement under a microscope and/or through histology and immunostaining for markers like MUC5AC (goblet cells) and acetylated α-tubulin (cilia).
Protocol 2: Formoterol Treatment and Cytokine Analysis
This protocol outlines a typical experiment to assess the immunomodulatory effects of formoterol.
Materials:
-
Differentiated hTEC cultures in ALI.
-
Formoterol fumarate stock solution (e.g., in DMSO or water).
-
Inflammatory stimulus (e.g., Rhinovirus type 14 or 16[3][8], Poly I:C[6], or IL-4[2]).
-
Basal medium for treatments (e.g., BEGM without growth factors).
-
ELISA kits for target cytokines/chemokines (e.g., IL-6, IL-8, eotaxin-1).
Methodology:
-
Wash: Gently wash the apical surface of the differentiated cultures with sterile PBS to remove accumulated mucus. Also, replace the basolateral medium with fresh basal medium.
-
Pre-treatment: Add formoterol at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the basolateral medium.[1][2] A vehicle control (e.g., DMSO at the same final concentration) must be included. Incubate for a specified pre-treatment time (e.g., 2-24 hours).[2][8]
-
Stimulation: Following pre-treatment, add the inflammatory stimulus. For soluble stimuli like cytokines, add to the basolateral medium. For viral infections, add to the apical surface in a small volume of medium for a defined period (e.g., 4 hours), after which the inoculum is removed.[8]
-
Incubation: Incubate the cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]
-
Sample Collection: At the end of the incubation, collect the basolateral medium. If analyzing secreted apical mediators, add a small volume of PBS to the apical surface, incubate for 10-15 minutes, and then collect the apical wash.
-
Analysis: Centrifuge the collected samples to remove debris and store at -80°C until analysis. Quantify cytokine concentrations using specific ELISA kits according to the manufacturer's protocol.
Protocol 3: Cilia Beat Frequency (CBF) Analysis
This protocol is used to measure the direct effect of formoterol on ciliary motility.
Materials:
-
Differentiated hTEC cultures in ALI.
-
Inverted microscope equipped with a high-speed digital camera (e.g., >100 frames per second).
-
Environmental chamber to maintain 37°C and 5% CO₂.
-
CBF analysis software (e.g., ImageJ with appropriate plugins or dedicated commercial software).
Methodology:
-
Equilibration: Place the ALI culture plate on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
-
Baseline Recording: Identify several regions of interest (ROIs) with actively beating cilia. Record high-speed videos (e.g., 5-10 seconds) for each ROI to establish a baseline CBF.
-
Treatment: Add formoterol (or vehicle control) to the basolateral medium.
-
Post-Treatment Recording: At various time points after adding formoterol (e.g., 15 min, 30 min, 1 hr), record videos from the same or similar ROIs.
-
Analysis: Use software to analyze the recorded videos. The software typically uses Fourier transform analysis of pixel intensity changes over time to calculate the dominant frequency, which corresponds to the CBF in Hertz (Hz).[14]
-
Data Reporting: Calculate the average CBF for each condition and time point. Results are often presented as the absolute CBF (Hz) or the percentage change from baseline. Normal human bronchial epithelial CBF is typically in the range of 10-15 Hz.[15]
References
- 1. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of formoterol and salmeterol on eotaxin-1 in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-inflammatory action of formoterol in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Budesonide and formoterol effects on rhinovirus replication and epithelial cell cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impaired Ciliary Beat Frequency and Ciliogenesis Alteration during Airway Epithelial Cell Differentiation in COPD [mdpi.com]
- 15. Human ciliary beat frequency in epithelium from intrathoracic and extrathoracic airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Estimation of Formoterol Fumarate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative estimation of Formoterol Fumarate Dihydrate in bulk and pharmaceutical dosage forms using various analytical techniques. The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reliability.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of formoterol fumarate dihydrate due to its high sensitivity, specificity, and ability to perform stability-indicating assays.[1][2]
Application Note
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the assay of formoterol fumarate dihydrate.
1.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector or a photodiode array (PDA) detector.[7][8]
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 50 mM Ammonium Acetate (pH 5.0) and Ethanol (65:35, v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
1.2.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Formoterol Fumarate Dihydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.03 - 255 µg/mL).[1]
-
Sample Solution: For bulk drug, prepare a solution of similar concentration to the standard. For dosage forms, accurately weigh and transfer a quantity of the powdered formulation equivalent to a specific amount of formoterol fumarate dihydrate into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[7]
1.2.3. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of formoterol fumarate dihydrate in the sample by comparing the peak area with the calibration curve.
Quantitative Data Summary for HPLC Methods
| Method Reference | Column | Mobile Phase | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Akapo et al.[1][2] | Alltech Alltima C18 (150 x 4.6 mm) | 50 mM Ammonium Acetate (pH 5.0):Ethanol (65:35) | 0.03 - 255 | N/A | N/A | 0.03 | 0.08 |
| Anonymous[9] | Inertsil-ODS C18 (250 x 4.6mm, 5µ) | Methanol:Buffer (75:25 v/v) | 20 - 80 | N/A | N/A | N/A | N/A |
| Anonymous[10] | Inertsil C18 (150 x 4.6 mm) | 0.01M Sodium Phosphate Buffer (pH 3.0):Acetonitrile (70:30 v/v) | 2 - 7 | N/A | <2 | 0.04 | 0.14 |
| Anonymous[7] | Waters Symmetry C18 (150 x 4.6 mm, 5µm) | Water:Ethanol (30:70 v/v) | 10 - 60 | N/A | <2 | N/A | N/A |
| Anonymous[6] | Hypersil BDS C-18 (150 x 4.6mm, 5µ) | NaH2PO4.H2O buffer (pH 3.1):Acetonitrile (Gradient) | 0.3 - 0.9 | N/A | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of Formoterol Fumarate Dihydrate.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the estimation of formoterol fumarate dihydrate in bulk and pharmaceutical formulations.[10][11]
Application Note
This technique is based on the measurement of the absorbance of formoterol fumarate dihydrate at its wavelength of maximum absorbance (λmax). It is particularly useful for routine analysis where a high-throughput method is required. The choice of solvent is important to ensure the drug is completely solubilized and does not interfere with the absorbance measurement. Derivative spectrophotometry can be employed to enhance specificity and resolve overlapping spectra in case of interferences.[10]
Experimental Protocol: UV Spectrophotometric Method
This protocol describes a simple UV spectrophotometric method for the estimation of formoterol fumarate dihydrate.
2.2.1. Instrumentation
-
Spectrophotometer: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[12]
2.2.2. Preparation of Solutions
-
Solvent: Phosphate buffer (pH 3.0).[10]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Formoterol Fumarate Dihydrate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the linear range (e.g., 2-12 µg/mL).[10]
-
Sample Solution: Prepare a sample solution in the same concentration range as the working standards using the same procedure as for the standard stock solution.
2.2.3. Procedure
-
Scan the standard solution of formoterol fumarate dihydrate from 400 nm to 200 nm to determine the λmax. The λmax is typically around 214 nm in phosphate buffer (pH 3.0).[10]
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Prepare a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of formoterol fumarate dihydrate in the sample solution from the calibration curve.
Quantitative Data Summary for UV-Visible Spectrophotometry Methods
| Method Reference | Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Anonymous[10] | Zero-Order | Phosphate Buffer (pH 3) | 214 | 2 - 12 | 0.11 | 0.32 |
| Anonymous[10] | First-Order Derivative | Phosphate Buffer (pH 3) | 229 | 2 - 12 | 0.14 | 0.44 |
| Anonymous[12] | First Derivative | Methanol | 208.27 | 0.48 - 9.6 | N/A | N/A |
| Anonymous | Simultaneous Equation | Methanol | 217 | N/A | N/A | N/A |
| Asati & Chourasiya[13] | Q-Absorption Ratio | N/A | 215 | 6 - 36 | N/A | N/A |
| Anonymous[14] | Absorbance Correction | Methanol | 295 | 1 - 3 | N/A | N/A |
| Anonymous[15] | Zero-Order | 1% Ammonium Acetate | 281 | 10 - 60 | N/A | N/A |
N/A: Data not available in the provided search results.
Experimental Workflow Diagram
Caption: Workflow for UV-Visible Spectrophotometric analysis of Formoterol.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and minimal sample preparation.[16]
Application Note
The HPTLC method is suitable for the simultaneous determination of formoterol fumarate dihydrate and other drugs in combined dosage forms.[16][17] It provides good resolution and sensitivity for quantification. The choice of mobile phase is crucial for achieving satisfactory separation, and densitometric scanning is used for quantification.[16]
Experimental Protocol: HPTLC Method
This protocol outlines an HPTLC method for the simultaneous estimation of formoterol fumarate dihydrate and fluticasone propionate.
3.2.1. Instrumentation and Chromatographic Conditions
-
HPTLC System: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.[16]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.1, v/v/v).[16]
-
Detection: Densitometric scanning at 215 nm.[16]
-
Application Volume: 10 µL.
3.2.2. Preparation of Solutions
-
Standard Stock Solution: Prepare separate stock solutions of Formoterol Fumarate Dihydrate and any other component (e.g., Fluticasone Propionate) in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare mixed standard solutions by taking appropriate aliquots from the stock solutions to achieve the desired concentrations.
-
Sample Solution: Extract the drug from the pharmaceutical dosage form using a suitable solvent, sonicate, and filter to get a clear solution.
3.2.3. Procedure
-
Apply the standard and sample solutions as bands of appropriate width on the HPTLC plate using the sample applicator.
-
Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front travels a sufficient distance.
-
Dry the plate in an oven to remove the solvent.
-
Scan the dried plate using the TLC scanner at the specified wavelength.
-
Record the peak areas and prepare a calibration curve for the standards.
-
Calculate the amount of formoterol fumarate dihydrate in the sample from the calibration curve.
Quantitative Data Summary for HPTLC Methods
| Method Reference | Mobile Phase | Linearity Range (ng/spot) | Accuracy (% Recovery) | Precision (%RSD) | Rf Value |
| Anonymous[16] | Toluene: Ethyl Acetate: Formic Acid (7:3:0.1) | 50 - 350 | 99.28 | <2 | 0.19 |
| Anonymous[17] | N/A | 120 - 600 | 98 - 101 | <2 | N/A |
| Rizk et al.[18] | Isopropanol:Ammonia (8:2) | 200 - 4000 | 99.69 | N/A | 0.50 |
N/A: Data not available in the provided search results.
Experimental Workflow Diagram
Caption: Workflow for HPTLC analysis of Formoterol Fumarate Dihydrate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the quantification of formoterol in biological matrices such as human plasma, a highly sensitive and selective method like LC-MS/MS is required.[19][20]
Application Note
LC-MS/MS offers ultra-low limits of quantification, making it ideal for pharmacokinetic and bioequivalence studies where formoterol concentrations are very low.[19][21] The method involves a simple sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[21][22]
Experimental Protocol: LC-MS/MS Bioanalytical Method
This protocol provides a general outline for the quantification of formoterol in human plasma.
4.2.1. Instrumentation
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19]
4.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma, add the internal standard.[21]
-
Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% ammonium hydroxide.[23]
-
Vortex for 3 minutes and centrifuge.[23]
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.[23]
-
Reconstitute the residue in the mobile phase.[23]
4.2.3. LC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., Phenomenex Luna Omega Polar C18, 2.1 x 100 mm, 3 µm).[23]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).[23]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[19]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for formoterol and the internal standard.
Quantitative Data Summary for LC-MS/MS Methods
| Method Reference | Matrix | Extraction Method | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Anonymous[19] | Human Plasma | Solid-Phase Extraction | 0.2 - 100 | 0.2 |
| Anonymous[20] | Human Plasma | N/A | N/A | 0.2 |
| Anonymous[21] | Human Plasma | Liquid-Liquid Extraction | 0.05 - 100 | 0.05 |
N/A: Data not available in the provided search results.
Logical Relationship Diagram
Caption: Logical flow for LC-MS/MS bioanalysis of Formoterol.
References
- 1. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for estimation of formoterolfumarate and budesonide in pressurised meter dose inhaler form | Semantic Scholar [semanticscholar.org]
- 6. wjpr.net [wjpr.net]
- 7. iajesm.in [iajesm.in]
- 8. rjptonline.org [rjptonline.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV Spectrophotometric Method for Simultaneous Estimation of Formoterol Fumarate Dihydrate (FFD) And Fluticasone Propionate in Combined Pharmaceutical Formulation | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 14. jocpr.com [jocpr.com]
- 15. tsijournals.com [tsijournals.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. AQbD-Based Development and Validation of HPTLC Method for Simultaneous Determination of Glycopyrronium, Formoterol Fumarate and Budesonide in Rotacaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
- 19. shimadzu.com [shimadzu.com]
- 20. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 21. sciex.com [sciex.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. sciex.com [sciex.com]
Application Notes and Protocols: Investigating the cAMP-Adenosine Pathway in Airway Smooth Muscle using Formoterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing formoterol as a tool to study the intricate relationship between cyclic adenosine monophosphate (cAMP) and adenosine signaling in airway smooth muscle. The following protocols and data are designed to facilitate research into novel therapeutic strategies for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction
Formoterol is a long-acting β2-adrenergic agonist (LABA) that elicits bronchodilation by relaxing the smooth muscle of the airways.[1] Its primary mechanism of action involves the activation of β2-adrenergic receptors, which stimulates the intracellular enzyme adenylyl cyclase.[2][3] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (camp), a second messenger that triggers a cascade of events culminating in smooth muscle relaxation.[2][3][4]
Recent research has unveiled a more complex signaling paradigm, the extracellular cAMP-adenosine pathway, which can modulate the effects of β2-agonists.[5][6][7] Studies have shown that intracellular cAMP can be transported out of the cell, where it is enzymatically converted to adenosine.[6][8] This extracellular adenosine can then act on adenosine receptors, particularly the A1 receptor, to induce bronchoconstriction, potentially counteracting the therapeutic effects of formoterol.[5][7] Understanding this pathway is crucial for the development of more effective respiratory therapeutics.
Key Signaling Pathways
The interplay between formoterol, cAMP, and adenosine involves both intracellular and extracellular signaling cascades.
Intracellular cAMP Signaling Pathway
Formoterol binding to the β2-adrenergic receptor on airway smooth muscle cells initiates a Gs-protein-coupled signaling cascade that increases intracellular cAMP levels, leading to bronchodilation.
Caption: Intracellular cAMP signaling pathway initiated by formoterol.
Extracellular cAMP-Adenosine Pathway
A portion of the intracellular cAMP is transported to the extracellular space and converted to adenosine, which can then exert its own effects on the airway smooth muscle.
Caption: Extracellular conversion of cAMP to adenosine.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of formoterol on the cAMP-adenosine pathway in airway smooth muscle.
Table 1: Effect of Formoterol on Extracellular cAMP Levels and Airway Smooth Muscle Relaxation
| Treatment | Concentration | % Increase in Extracellular cAMP (Mean ± SEM) | % Relaxation of Pre-contracted Trachea (Mean ± SEM) | Reference |
| Formoterol | 1 µM | 280 - 450% | 70 - 80% | [5][7] |
| Fenoterol | 1 µM | 280 - 450% | 70 - 80% | [5][7] |
Table 2: Modulation of Formoterol-Induced Relaxation by Targeting the cAMP-Adenosine Pathway
| Pre-treatment | Effect on Formoterol-Induced Relaxation | Mechanism | Reference |
| MK-571 (MRP transporter inhibitor) | Potentiation | Inhibits cAMP efflux | [9] |
| AMP-CP (ecto-5'-nucleotidase inhibitor) | Potentiation | Inhibits conversion of AMP to adenosine | [9] |
| CGS-15943 (nonselective adenosine receptor antagonist) | Potentiation | Blocks adenosine-mediated contraction | [5][9] |
Experimental Protocols
Protocol 1: Measurement of Extracellular cAMP in Isolated Tracheal Rings
This protocol details the methodology for measuring formoterol-induced cAMP efflux from isolated airway smooth muscle tissue.
Materials:
-
Wistar rats
-
Krebs-Henseleit solution
-
Formoterol
-
Carbachol (CCh)
-
cAMP enzyme immunoassay (EIA) kit
-
Organ bath system
-
Analytical balance, pH meter, and other standard laboratory equipment
Procedure:
-
Tissue Preparation:
-
Euthanize Wistar rats and excise the trachea.
-
Dissect the trachea into rings (3-4 mm in width).
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Pre-contract the tracheal rings with an appropriate concentration of carbachol (e.g., 1 µM) to induce a stable contraction.
-
-
Formoterol Treatment and Sample Collection:
-
Once a stable contraction is achieved, add formoterol to the organ bath at the desired concentration (e.g., 1 µM).
-
Collect samples of the bathing solution at specified time points (e.g., 0, 15, 30, 60 minutes) for the measurement of extracellular cAMP.
-
Simultaneously, record the isometric tension of the tracheal rings to measure relaxation.
-
-
cAMP Measurement:
-
Measure the concentration of cAMP in the collected samples using a commercially available cAMP EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Express the extracellular cAMP concentration as pmol/mg of tissue.
-
Calculate the percentage of relaxation relative to the pre-contraction induced by carbachol.
-
Protocol 2: Investigating the Role of the Extracellular cAMP-Adenosine Pathway on Formoterol-Induced Relaxation
This protocol describes how to use inhibitors of the extracellular cAMP-adenosine pathway to assess its impact on the bronchodilatory effect of formoterol.
Materials:
-
Same as Protocol 1
-
MK-571 (MRP transporter inhibitor)
-
AMP-CP (ecto-5'-nucleotidase inhibitor)
-
CGS-15943 (nonselective adenosine receptor antagonist)
Procedure:
-
Tissue Preparation and Equilibration:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Inhibitor Pre-treatment:
-
Divide the tracheal rings into different experimental groups.
-
Pre-treat the respective groups with one of the following inhibitors for a specified duration (e.g., 30 minutes) before the addition of formoterol:
-
MK-571
-
AMP-CP
-
CGS-15943
-
-
Include a control group without any inhibitor pre-treatment.
-
-
Formoterol-Induced Relaxation:
-
After pre-treatment, pre-contract the tissues with carbachol.
-
Generate a cumulative concentration-response curve for formoterol by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of relaxation for each concentration of formoterol in the presence and absence of the inhibitors.
-
Compare the concentration-response curves to determine if the inhibitors potentiate the relaxant effect of formoterol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying the effects of formoterol on the cAMP-adenosine pathway in isolated airway smooth muscle.
Caption: General experimental workflow for airway smooth muscle studies.
Conclusion
The application of formoterol in conjunction with specific inhibitors of the extracellular cAMP-adenosine pathway provides a powerful model for dissecting the complex signaling networks that regulate airway smooth muscle tone. The protocols and data presented here offer a solid foundation for researchers to explore this pathway further, with the ultimate goal of identifying novel therapeutic targets for the treatment of obstructive airway diseases. The potential to modulate the balance between cAMP-mediated bronchodilation and adenosine-mediated bronchoconstriction holds significant promise for improving patient outcomes.
References
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. The Extracellular cAMP-Adenosine Pathway in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Formoterol's Effect on Rhinovirus Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of formoterol on rhinovirus (RV) infection in respiratory epithelial cells. The protocols detailed below cover cell culture, viral infection, and key analytical assays to measure antiviral and anti-inflammatory responses.
Introduction
Rhinoviruses are a primary cause of the common cold and are significantly associated with exacerbations of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD)[1]. Formoterol, a long-acting β2-adrenergic agonist (LABA), is a bronchodilator widely used in the management of these conditions. Beyond its bronchodilatory effects, formoterol has demonstrated anti-inflammatory properties[2]. This document outlines a series of in vitro experiments to elucidate the potential of formoterol to modulate the host response to rhinovirus infection, focusing on its impact on viral replication, cytokine production, and intracellular signaling pathways.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Human Bronchial Epithelial Cells (NHBE) | Lonza | CC-2540 |
| BEAS-2B Cell Line | ATCC | CRL-9609 |
| Bronchial Epithelial Cell Growth Medium (BEGM) | Lonza | CC-3170 |
| HeLa Cells (for viral propagation) | ATCC | CCL-2 |
| Rhinovirus 14 (RV14) or 16 (RV16) | ATCC | VR-284, VR-283 |
| Formoterol Fumarate | Sigma-Aldrich | F9553 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| Human IL-8/CXCL8 ELISA Kit | R&D Systems | D8000C |
| Human CXCL10/IP-10 ELISA Kit | R&D Systems | DIP100 |
| Antibodies for Western Blotting: | ||
| Phospho-NF-κB p65 (Ser536) Antibody | Cell Signaling Technology | 3033 |
| NF-κB p65 Antibody | Cell Signaling Technology | 8242 |
| Phospho-IκBα (Ser32) Antibody | Cell Signaling Technology | 2859 |
| IκBα Antibody | Cell Signaling Technology | 4814 |
| β-Actin Antibody | Cell Signaling Technology | 4970 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membranes | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflows
General Experimental Outline
The overall workflow for assessing the effect of formoterol on rhinovirus-infected bronchial epithelial cells is depicted below.
Caption: General experimental workflow.
NF-κB Signaling Pathway
Rhinovirus infection is known to activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Formoterol may exert its anti-inflammatory effects by modulating this pathway.
Caption: Rhinovirus-induced NF-κB signaling and potential inhibition by Formoterol.
Experimental Protocols
Cell Culture and Rhinovirus Infection
Protocol for Culturing Primary Human Bronchial Epithelial (NHBE) Cells:
-
Thaw cryopreserved NHBE cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed BEGM complete medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 10 mL of fresh BEGM and seed in a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
For experiments, seed cells in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Protocol for Rhinovirus Infection:
-
One hour prior to infection, replace the cell culture medium with serum-free medium[3].
-
Pre-treat the cells with the desired concentrations of formoterol (e.g., 10^-10 to 10^-6 M) or vehicle control for 1 hour[4].
-
Infect the cells with rhinovirus (e.g., RV16) at a multiplicity of infection (MOI) of 1[3].
-
Incubate the plates at 33°C for 1 hour with gentle rocking every 15 minutes to facilitate viral adsorption[5].
-
After the incubation, remove the viral inoculum and wash the cells twice with sterile PBS.
-
Add fresh serum-free medium containing the respective concentrations of formoterol or vehicle.
-
Incubate the plates at 33°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48 hours).
-
At each time point, collect the cell culture supernatants for cytokine analysis and the cell lysates for viral titer and Western blot analysis.
Viral Titer Determination
TCID50 (50% Tissue Culture Infective Dose) Assay Protocol:
-
The day before the assay, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS[6].
-
On the day of the assay, prepare ten-fold serial dilutions of the collected cell lysates containing the virus in serum-free DMEM[5].
-
Remove the medium from the HeLa cell plate and add 100 µL of each viral dilution to 8 replicate wells. Include a cell-only control (no virus).
-
Incubate the plate at 33°C in a 5% CO2 incubator for 5-7 days[6].
-
Observe the plates daily for the presence of cytopathic effect (CPE) under a microscope.
-
After the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using the Reed-Muench method.
Cytokine Measurement by ELISA
ELISA Protocol for IL-6, IL-8, and CXCL10:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of cell culture supernatants (diluted if necessary) and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Analysis by Western Blot
Western Blot Protocol for p-p65 and p-IκBα:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and imaging system.
-
Strip the membrane and re-probe for total p65, total IκBα, and a loading control (e.g., β-actin) to normalize the data.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Formoterol on Rhinovirus Titer
| Treatment | Formoterol Conc. (M) | Viral Titer (TCID50/mL) | % Inhibition |
| Vehicle Control | 0 | ||
| Formoterol | 10^-10 | ||
| Formoterol | 10^-8 | ||
| Formoterol | 10^-6 |
Table 2: Effect of Formoterol on Rhinovirus-Induced Cytokine Production
| Treatment | Formoterol Conc. (M) | IL-6 (pg/mL) | IL-8 (pg/mL) | CXCL10 (pg/mL) |
| Mock-infected | 0 | |||
| RV-infected + Vehicle | 0 | |||
| RV-infected + Formoterol | 10^-10 | |||
| RV-infected + Formoterol | 10^-8 | |||
| RV-infected + Formoterol | 10^-6 |
Table 3: Effect of Formoterol on NF-κB Pathway Activation
| Treatment | Formoterol Conc. (M) | p-p65 / Total p65 (Ratio) | p-IκBα / Total IκBα (Ratio) |
| Mock-infected | 0 | ||
| RV-infected + Vehicle | 0 | ||
| RV-infected + Formoterol | 10^-10 | ||
| RV-infected + Formoterol | 10^-8 | ||
| RV-infected + Formoterol | 10^-6 |
Conclusion
The experimental setup and detailed protocols provided in these application notes offer a robust framework for investigating the effects of formoterol on rhinovirus infection in airway epithelial cells. By systematically evaluating viral replication, inflammatory cytokine production, and key signaling pathways, researchers can gain valuable insights into the potential antiviral and anti-inflammatory mechanisms of formoterol, which may have significant implications for the management of virus-induced respiratory disease exacerbations.
References
- 1. Virus Quantification Using TCID50 Assay - Creative Proteomics [creative-proteomics.com]
- 2. Human rhinovirus infection of human bronchial epithelial cells results in migration of human bronchial fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. urmc.rochester.edu [urmc.rochester.edu]
Determining Formoterol Efficacy: A Guide to Cell-Based Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to determine the efficacy of formoterol, a long-acting β2-adrenergic receptor agonist. The protocols cover key assays including cyclic AMP (cAMP) accumulation, CRE-luciferase reporter gene activity, β-arrestin recruitment, and functional assessments of bronchodilation and anti-inflammatory effects. Quantitative data from representative studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the methodologies.
Introduction to Formoterol and its Mechanism of Action
Formoterol is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily mediated through the activation of β2-ARs, which are highly expressed in airway smooth muscle cells.[1] The β2-AR is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.[4][5]
Beyond its primary bronchodilatory effects, formoterol has also been shown to exhibit anti-inflammatory properties, which contribute to its overall therapeutic efficacy.[6] Evaluating the potency and efficacy of formoterol and its analogues is crucial in drug discovery and development. Cell-based assays provide a powerful and controlled in vitro system to dissect the molecular pharmacology of formoterol at its target receptor and to quantify its functional consequences in relevant cell types.
Key Cell-Based Assays for Formoterol Efficacy
A variety of cell-based assays can be employed to characterize the efficacy of formoterol. These assays can be broadly categorized into those that measure proximal signaling events (receptor binding and second messenger production), downstream transcriptional activation, and integrated functional responses.
Core Assays:
-
cAMP Accumulation Assay: Directly measures the production of the second messenger, cAMP, following β2-AR activation.
-
CRE-Luciferase Reporter Gene Assay: Quantifies the transcriptional activation downstream of the cAMP/PKA pathway.
-
β-Arrestin Recruitment Assay: Assesses the recruitment of β-arrestin to the activated β2-AR, a key event in receptor desensitization and signaling.
-
Functional Assays:
-
Bronchodilation/Smooth Muscle Relaxation Assay: Measures the ability of formoterol to relax pre-contracted airway smooth muscle cells.
-
Anti-inflammatory Cytokine Release Assay: Evaluates the inhibitory effect of formoterol on the release of pro-inflammatory cytokines from immune or epithelial cells.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for formoterol derived from various cell-based assays. These values can be used for comparative analysis of formoterol's potency and efficacy.
Table 1: Formoterol Potency (EC50/pD2) in Functional Assays
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Tracheal Spiral Relaxation | Guinea Pig | pD2 | 8.9 ± 0.03 | [7] |
| Isoprenaline-induced Bronchodilatation (Tolerance) | Human Small Airways | EC50 (post-incubation) | 0.64 ± 0.28 µM | [2] |
| Collagen Gel Contraction Inhibition | Human Bronchial Smooth Muscle Cells | Significant Inhibition | 10⁻⁸ M | [8] |
| cAMP Accumulation | HEK293 cells | pEC50 | 9.61 ± 0.12 | [9] |
Table 2: Formoterol Receptor Binding Affinity (pKi)
| Receptor Subtype | Tissue/Cell Membrane | pKi | Reference |
| β2-Adrenergic Receptor | Bronchial Membranes | 8.2 ± 0.09 | [7] |
| β1-Adrenergic Receptor | Heart Membranes | 6.25 ± 0.06 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
β2-Adrenergic Receptor Signaling Pathway
Caption: β2-Adrenergic receptor signaling cascade initiated by formoterol.
Experimental Workflow for a cAMP Accumulation Assay
Caption: Workflow for a typical cAMP accumulation assay.
Logical Flow of a CRE-Luciferase Reporter Gene Assay
Caption: Logical flow of a CRE-luciferase reporter assay.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-Based)
This protocol describes a method to quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Formoterol.
-
cAMP Gs HiRange HTRF kit (e.g., from Cisbio).
-
White, low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 2,000-5,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of formoterol in assay buffer.
-
Prepare a working solution of PDE inhibitor (e.g., 1 mM IBMX) in assay buffer.
-
-
Assay:
-
Gently remove the culture medium from the wells.
-
Add 5 µL of assay buffer containing the PDE inhibitor to all wells.
-
Add 5 µL of the formoterol serial dilutions to the respective wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of formoterol concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol outlines a method to measure the activation of the cAMP response element (CRE) using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line).
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro]).
-
Transfection reagent.
-
Formoterol.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Cell Treatment:
-
Replace the medium with serum-free medium and incubate for 4-6 hours.
-
Add varying concentrations of formoterol to the wells.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation-Based)
This protocol describes a method to measure the recruitment of β-arrestin to the β2-AR using an enzyme complementation assay (e.g., PathHunter®).[13]
Materials:
-
Cell line co-expressing the β2-AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).
-
Formoterol.
-
Chemiluminescent detection reagents.
-
White, solid-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare a serial dilution of formoterol.
-
Add the formoterol dilutions to the respective wells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare and add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Protocol 4: Functional Bronchodilation Assay (Collagen Gel Contraction)
This protocol provides a method to assess the relaxant effect of formoterol on contracted human bronchial smooth muscle cells (HBSMCs) embedded in a collagen gel.[8][18]
Materials:
-
Human Bronchial Smooth Muscle Cells (HBSMCs).
-
Cell culture medium for HBSMCs.
-
Type I collagen solution.
-
Contraction agent (e.g., histamine or acetylcholine).
-
Formoterol.
-
24-well plates.
-
Image analysis software.
Procedure:
-
Collagen Gel Preparation and Cell Embedding:
-
Prepare a collagen gel solution on ice.
-
Trypsinize and resuspend HBSMCs in serum-free medium.
-
Mix the cell suspension with the collagen solution.
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
-
Gel Contraction:
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add culture medium to each well.
-
To induce contraction, add a pre-determined concentration of a contractile agent (e.g., histamine).
-
Incubate for a set period (e.g., 60 minutes) and acquire images of the gels at regular intervals.
-
-
Formoterol Treatment:
-
In a separate set of wells, pre-incubate the gels with varying concentrations of formoterol for a defined period before adding the contractile agent.
-
Alternatively, add formoterol after contraction has been established to measure relaxation.
-
-
Data Acquisition and Analysis:
Protocol 5: Anti-inflammatory Cytokine Release Assay
This protocol describes a method to measure the effect of formoterol on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., bronchial epithelial cells).
Materials:
-
Human PBMCs (isolated from whole blood) or a suitable cell line.
-
RPMI-1640 medium with 10% FBS.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail like TNF-α/IL-1β).
-
Formoterol.
-
ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8).
-
96-well cell culture plates.
-
Microplate reader for ELISA.
Procedure:
-
Cell Seeding:
-
Seed PBMCs or the chosen cell line in a 96-well plate.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of formoterol for 1-2 hours.
-
Add the inflammatory stimulus to the wells.
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
Conclusion
The cell-based assays detailed in this document provide a robust framework for the comprehensive evaluation of formoterol's efficacy. By combining assays that probe different aspects of the β2-AR signaling cascade, from proximal second messenger generation to downstream functional responses, researchers can gain a detailed understanding of the pharmacological properties of formoterol and novel β2-AR agonists. The provided protocols and quantitative data serve as a valuable resource for scientists in academic and industrial settings engaged in respiratory drug discovery and development.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind trial of the effect of treatment with formoterol on clinical and inflammatory parameters of asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 22. promab.com [promab.com]
Application Notes and Protocols for the Use of Formoterol in Ferroptosis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The identification of novel and clinically applicable ferroptosis inhibitors is a significant area of research. Recent studies have identified formoterol, a β2-adrenergic agonist widely used in the treatment of asthma and COPD, as a potent inhibitor of ferroptosis.[1][2]
These application notes provide a comprehensive guide for researchers on how to utilize formoterol in ferroptosis inhibition studies. The protocols detailed below are based on established methodologies for inducing and evaluating ferroptosis, with specific considerations for the unique mechanism of action of formoterol.
Mechanism of Action of Formoterol in Ferroptosis Inhibition
Formoterol's anti-ferroptotic activity is distinct from that of canonical ferroptosis inhibitors like ferrostatin-1, which primarily target the GPX4 pathway. Instead, formoterol acts as a direct scavenger of lipid peroxyl radicals.[1][2] This activity is attributed to the ortho-amino phenol moiety within its chemical structure. This direct antioxidant mechanism allows formoterol to inhibit ferroptosis induced by a variety of triggers, independent of the classical GPX4/glutathione and FSP1/CoQ10 pathways.
Below is a diagram illustrating the proposed mechanism of action of formoterol in the context of ferroptosis signaling pathways.
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro studies evaluating the efficacy of formoterol as a ferroptosis inhibitor. The specific values are illustrative and should be determined experimentally for each cell line and experimental condition.
Table 1: In Vitro Efficacy of Formoterol Against Ferroptosis Inducers
| Cell Line | Ferroptosis Inducer | Formoterol IC50 (µM) | Positive Control (Ferrostatin-1) IC50 (µM) |
| HT-1080 (Fibrosarcoma) | Erastin | [Data to be determined experimentally] | ~0.05 |
| HT-1080 (Fibrosarcoma) | RSL3 | [Data to be determined experimentally] | ~0.02 |
| HepG2 (Hepatoma) | Erastin | [Data to be determined experimentally] | ~0.1 |
| HepG2 (Hepatoma) | RSL3 | [Data to be determined experimentally] | ~0.07 |
Table 2: Effect of Formoterol on Lipid Peroxidation
| Cell Line | Treatment | Lipid Peroxidation (Fold Change vs. Control) |
| HT-1080 | Vehicle | 1.0 |
| HT-1080 | Erastin (10 µM) | [Data to be determined experimentally] |
| HT-1080 | Erastin (10 µM) + Formoterol (1 µM) | [Data to be determined experimentally] |
| HepG2 | Vehicle | 1.0 |
| HepG2 | RSL3 (1 µM) | [Data to be determined experimentally] |
| HepG2 | RSL3 (1 µM) + Formoterol (1 µM) | [Data to be determined experimentally] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the ferroptosis-inhibiting properties of formoterol.
Protocol 1: In Vitro Cell Viability Assay to Determine IC50 of Formoterol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of formoterol against ferroptosis induced by erastin or RSL3.
Materials:
-
Cell line of interest (e.g., HT-1080, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Formoterol fumarate dihydrate (dissolved in DMSO or water)
-
Erastin (dissolved in DMSO)
-
RSL3 (dissolved in DMSO)
-
Ferrostatin-1 (positive control, dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of formoterol and ferrostatin-1 in complete cell culture medium. Prepare working solutions of erastin or RSL3 at 2x the final desired concentration.
-
Treatment:
-
For the formoterol treatment groups, add the desired concentrations of formoterol to the wells.
-
For the positive control groups, add the desired concentrations of ferrostatin-1.
-
For the vehicle control groups, add the same volume of vehicle (e.g., DMSO) as used for the highest concentration of the inhibitors.
-
Incubate for 1-2 hours.
-
Add the 2x working solution of the ferroptosis inducer (erastin or RSL3) to the respective wells to achieve the final desired concentration.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of formoterol and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe Liperfluo.
Materials:
-
Cell line of interest
-
6-well or 12-well plates
-
Complete cell culture medium
-
Formoterol
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
Liperfluo fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with formoterol and a ferroptosis inducer as described in Protocol 1. Include vehicle and inducer-only controls.
-
Probe Staining:
-
Towards the end of the treatment period (e.g., the last 30-60 minutes), add Liperfluo to the culture medium at a final concentration of 1-5 µM.
-
Incubate at 37°C, protected from light.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells twice with PBS.
-
Harvest the cells by trypsinization, followed by centrifugation.
-
Resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
Excite the probe at 488 nm and collect the emission in the green channel (e.g., 500-550 nm).
-
Quantify the mean fluorescence intensity of the cell population.
-
-
Fluorescence Microscopy (Alternative):
-
After staining, wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filter sets for green fluorescence.
-
Protocol 3: In Vivo Model of Acetaminophen (APAP)-Induced Acute Liver Injury
This protocol describes an in vivo model to evaluate the protective effects of formoterol against ferroptosis-mediated liver damage.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Formoterol
-
Saline solution
-
Corn oil (or other suitable vehicle for formoterol)
-
ALT/AST assay kits
-
Histology supplies (formalin, paraffin, H&E stain)
-
Lipid peroxidation assay kit for tissue homogenates
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (12-16 hours) before APAP administration.
-
Treatment Groups:
-
Vehicle control (saline + formoterol vehicle)
-
APAP only (APAP + formoterol vehicle)
-
Formoterol + APAP (pre-treatment with formoterol followed by APAP)
-
Formoterol only
-
-
Drug Administration:
-
Administer formoterol (e.g., 1-10 mg/kg, intraperitoneally or orally) or its vehicle 1-2 hours before APAP injection.
-
Administer a single high dose of APAP (e.g., 300-500 mg/kg, intraperitoneally) dissolved in warm saline.
-
-
Sample Collection: At a predetermined time point after APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold PBS and collect liver tissue.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels to assess liver damage.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to evaluate liver necrosis.
-
-
Lipid Peroxidation Analysis:
-
Homogenize a portion of the liver tissue and measure lipid peroxidation levels using a commercially available kit (e.g., TBARS or MDA assay).
-
Conclusion
Formoterol represents a promising, clinically approved drug with potent anti-ferroptotic properties. Its unique mechanism of direct lipid peroxyl radical scavenging offers a valuable tool for studying ferroptosis and a potential therapeutic avenue for ferroptosis-related diseases. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of formoterol in various in vitro and in vivo models of ferroptosis. It is recommended that researchers optimize the specific concentrations and time points for their particular experimental systems.
References
Application Notes and Protocols for Spectrophotometric Analysis of Formoterol Fumarate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Formoterol Fumarate Dihydrate in bulk and pharmaceutical dosage forms using various spectrophotometric methods. The described techniques offer simple, precise, and economical alternatives to chromatographic methods for routine analysis.
Introduction
Formoterol Fumarate Dihydrate is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable analytical methods are crucial for quality control and formulation development. Spectrophotometry, being a versatile and cost-effective technique, is widely employed for its determination. This document outlines several validated UV-Visible spectrophotometric methods for the analysis of Formoterol Fumarate Dihydrate.
Methodologies
Three primary spectrophotometric methods are detailed below:
-
Method A: Simple UV Spectrophotometry. This method relies on the direct measurement of UV absorbance of Formoterol Fumarate Dihydrate in a suitable solvent.
-
Method B: First-Order Derivative Spectrophotometry. This technique is used to enhance specificity and reduce interference from excipients by measuring the first derivative of the absorption spectrum.
-
Method C: Visible Spectrophotometry by Ion-Pair Extraction. This colorimetric method involves the formation of a colored complex with an ion-pairing agent, which is then measured in the visible region. This method offers high selectivity.
Method A: Simple UV Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of Formoterol Fumarate Dihydrate. A simple and rapid method suitable for routine quality control.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells.
2. Reagents and Materials:
-
Formoterol Fumarate Dihydrate reference standard.
-
Phosphate buffer pH 3.0.
-
Methanol, analytical grade.
-
Distilled water.
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in distilled water and adjust the pH to 3.0 using phosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Formoterol Fumarate Dihydrate and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with either phosphate buffer (pH 3.0) or methanol.[1][2]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-12 µg/mL using the same solvent.[1]
4. Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the selected solvent as a blank.
-
Record the UV spectrum of the working standard solutions.
-
Determine the wavelength of maximum absorbance (λmax). The λmax is typically observed around 214-216 nm.[1][3]
-
Measure the absorbance of all standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
5. Analysis of Pharmaceutical Formulations:
-
For capsules or tablets, accurately weigh and powder a sufficient number of units.
-
Transfer a quantity of powder equivalent to 10 mg of Formoterol Fumarate Dihydrate to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate to a concentration within the linearity range and measure the absorbance at the λmax.
-
Calculate the concentration of the drug from the calibration curve.
Quantitative Data Summary
| Parameter | Method A (Phosphate Buffer pH 3) | Method A (Methanol) |
| λmax | 214 nm[1] | 216 nm[3] |
| Linearity Range | 2-12 µg/mL[1] | Not specified |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[3] |
| Limit of Detection (LOD) | 0.11 µg/mL[1] | Not specified |
| Limit of Quantitation (LOQ) | 0.32 µg/mL[1] | Not specified |
Method B: First-Order Derivative Spectrophotometry
This method can be employed to improve the resolution of the drug from interfering substances present in the formulation.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with derivative spectroscopy software.
2. Reagents and Materials:
-
Same as Method A.
3. Preparation of Solutions:
-
Prepare standard and sample solutions as described in Method A.
4. Spectrophotometric Analysis:
-
Scan the standard solutions from 400 nm to 200 nm.
-
Convert the zero-order spectra to first-order derivative spectra using the instrument's software.
-
The amplitude of the first derivative is measured at a specific wavelength, which is typically around 229 nm.[1]
-
Construct a calibration curve by plotting the derivative amplitude against the concentration.
-
Analyze the sample solutions similarly and determine the concentration from the calibration curve.
Quantitative Data Summary
| Parameter | Value |
| Measurement Wavelength | 229 nm[1] |
| Linearity Range | 2-12 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.14 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL[1] |
Method C: Visible Spectrophotometry by Ion-Pair Extraction
This colorimetric method is based on the formation of a stable, yellow-colored ion-pair complex between Formoterol Fumarate Dihydrate and an acidic dye, methyl orange, in an acidic medium. The complex is then extracted into an organic solvent and quantified.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents and Materials:
-
Formoterol Fumarate Dihydrate reference standard.
-
Methyl Orange solution (0.1% w/v in water).
-
Phosphate buffer pH 4.0.
-
Chloroform, analytical grade.
-
Methanol, analytical grade.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare as in Method A using methanol.[4]
-
Working Standard Solutions: Prepare a series of dilutions ranging from 4-20 µg/mL in methanol.[4]
4. Color Development and Extraction:
-
In a series of separating funnels, add 1 mL of each working standard solution.
-
To each funnel, add 1 mL of methyl orange solution and 1 mL of phosphate buffer (pH 4.0).[5]
-
Shake the mixture for 2 minutes.
-
Add 5 mL of chloroform and shake again for 2 minutes to extract the yellow ion-pair complex.[5]
-
Allow the layers to separate and collect the chloroform layer.
5. Spectrophotometric Analysis:
-
Measure the absorbance of the chloroform layer at the λmax of the complex, which is approximately 428 nm, against a reagent blank prepared in the same manner without the drug.[4]
-
Construct a calibration curve of absorbance versus concentration.
-
Analyze the pharmaceutical formulation by extracting the drug and following the same procedure.
Quantitative Data Summary
| Parameter | Value |
| λmax | 428 nm[4] |
| Linearity Range | 4-20 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9981[4] |
| Limit of Detection (LOD) | 0.22 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.66 µg/mL[4] |
| Molar Absorptivity | Not specified |
| Sandell's Sensitivity | Not specified |
Visualizations
Caption: Workflow for UV Spectrophotometric Analysis of Formoterol.
Caption: Workflow for Ion-Pair Visible Spectrophotometric Analysis.
Conclusion
The described spectrophotometric methods are simple, accurate, precise, and economical for the determination of Formoterol Fumarate Dihydrate in bulk and pharmaceutical dosage forms. The choice of method will depend on the sample matrix and the required level of selectivity. These methods can be readily implemented in a quality control laboratory for routine analysis. All methods should be validated according to ICH guidelines before implementation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Formoterol Dosage for In Vitro Smooth Muscle Relaxation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing formoterol in in vitro smooth muscle relaxation assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for formoterol-induced smooth muscle relaxation?
A1: Formoterol is a long-acting beta-2 adrenoceptor (β2AR) agonist. Its primary mechanism involves binding to β2ARs on the surface of smooth muscle cells. This binding activates a signaling cascade that leads to smooth muscle relaxation.[1][2] Specifically, the activation of the β2AR stimulates intracellular adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[2][3][4]
Q2: What is a typical starting concentration range for formoterol in a smooth muscle relaxation assay?
A2: A typical starting concentration range for formoterol in in vitro smooth muscle relaxation assays is between 10⁻¹⁰ M and 10⁻⁷ M.[5][6] It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific tissue type and experimental conditions. For instance, in histamine-induced contraction of human bronchial smooth muscle cells, formoterol showed significant inhibitory effects at concentrations of 10⁻⁸ M and 10⁻⁷ M.[6]
Q3: How should I prepare my formoterol stock solution?
A3: Formoterol fumarate dihydrate has a water solubility of 1.16 ± 0.02 mg/mL at 25°C.[7] For in vitro assays, it is common to prepare a high-concentration stock solution in a suitable solvent and then perform serial dilutions to achieve the desired final concentrations in the assay buffer. The solubility can be increased in mixtures of water and low molecular weight alcohols like ethanol and methanol.[7] Always ensure the final solvent concentration in your assay does not exceed a level that could affect the smooth muscle tissue (typically <0.1%).
Q4: What are some reported EC₅₀ values for formoterol in smooth muscle relaxation?
A4: The half-maximal effective concentration (EC₅₀) for formoterol can vary depending on the tissue type, the contractile agent used, and the experimental conditions. Below is a summary of reported EC₅₀ values from various studies.
| Tissue/Cell Type | Contractile Agent | Formoterol EC₅₀ | Reference |
| Guinea Pig Trachea (partially precontracted) | Carbachol (0.1 µmol/L) | 0.28 nmol/L | [8] |
| Guinea Pig Trachea (maximally precontracted) | Carbachol (60 µmol/L) | 3.0 nmol/L | [8] |
| Human Bronchus | Acetylcholine (10⁻³ mol/l) | 8.74 (-log EC₅₀) | [9] |
| Human Small Airways | Carbachol | 1.3 nM | [10] |
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
-
Possible Cause: Inconsistent tissue preparation or mounting.
-
Solution: Ensure uniform dissection and handling of smooth muscle strips. Maintain consistent tension when mounting tissues in the organ bath.
-
-
Possible Cause: Inaccurate drug concentrations.
-
Solution: Prepare fresh serial dilutions of formoterol for each experiment. Verify the accuracy of your pipetting and dilution calculations.
-
-
Possible Cause: Temperature fluctuations in the organ bath.
-
Solution: Use a properly calibrated and temperature-controlled water bath to maintain a constant temperature (typically 37°C).
-
Issue 2: Lower than Expected Potency (High EC₅₀)
-
Possible Cause: Desensitization of β2-adrenoceptors.
-
Possible Cause: Use of a strong contractile agonist.
-
Possible Cause: Degraded formoterol solution.
-
Solution: Prepare fresh stock solutions and store them appropriately. Formoterol solutions should be protected from light.
-
Issue 3: Incomplete Relaxation at High Formoterol Concentrations
-
Possible Cause: Functional antagonism.
-
Solution: High concentrations of contractile agents can create a functional antagonism that is difficult for β-agonists to overcome completely.[9] As mentioned above, reducing the concentration of the contractile agent may allow for full relaxation.
-
-
Possible Cause: Tissue viability issues.
-
Solution: Ensure the tissue remains viable throughout the experiment. Maintain proper oxygenation (e.g., bubbling with 95% O₂/5% CO₂) and physiological pH of the buffer.
-
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes a general procedure for assessing the relaxant effect of formoterol on isolated smooth muscle tissue, such as trachea or bronchial rings.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in cold, oxygenated Krebs-Henseleit (KH) buffer.
-
Clean the tissue of excess connective and adipose tissue.
-
For tracheal studies, cut the trachea into rings. For bronchial studies, prepare transverse muscle strips.[11]
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing KH buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (this needs to be determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction using a contractile agonist (e.g., carbachol, histamine, methacholine).[5][12][13] Wait for the contraction to reach a stable plateau.
-
Once a stable contraction is achieved, add cumulative concentrations of formoterol to the organ bath.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation at each formoterol concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.
-
Protocol 2: Collagen Gel Contraction Assay
This assay is useful for evaluating the contractile and relaxant properties of cultured smooth muscle cells.
-
Cell Culture:
-
Culture human bronchial smooth muscle cells (or other relevant smooth muscle cells) in appropriate growth medium.
-
-
Gel Preparation and Cell Embedding:
-
Prepare a collagen gel solution on ice.
-
Trypsinize and resuspend the smooth muscle cells in serum-free medium.
-
Mix the cell suspension with the collagen gel solution and dispense into 24-well plates.
-
Allow the gels to polymerize at 37°C.
-
-
Contraction and Relaxation Assay:
-
After polymerization, add culture medium to each well and incubate.
-
To initiate contraction, gently detach the gels from the sides of the wells.
-
Add the contractile agent (e.g., histamine) along with different concentrations of formoterol (10⁻¹⁰ M to 10⁻⁷ M).[5][6]
-
Monitor gel contraction over time by measuring the change in gel diameter.
-
-
Data Analysis:
-
Calculate the percentage of gel contraction relative to the initial gel size.
-
Compare the degree of contraction in the presence of formoterol to the control (contractile agent alone).
-
Visualizations
Caption: Formoterol's signaling pathway in smooth muscle cells.
References
- 1. A long-acting β2-adrenergic agonist increases the expression of muscarine cholinergic subtype‑3 receptors by activating the β2-adrenoceptor cyclic adenosine monophosphate signaling pathway in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-acting β2-adrenergic agonist increases the expression of muscarine cholinergic subtype-3 receptors by activating the β2-adrenoceptor cyclic adenosine monophosphate signaling pathway in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 7. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An estimation of β2-adrenoceptor reserve on human bronchial smooth muscle for some sympathomimetic bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relaxation kinetics of formoterol and salmeterol in the guinea pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Formoterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of formoterol under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for formoterol?
Forced degradation studies are essential to understand the chemical stability of formoterol in pharmaceutical products.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] The data obtained is crucial for developing stability-indicating analytical methods, selecting appropriate packaging, and determining storage conditions and shelf life, all of which are required for regulatory documentation.
Q2: What are the typical stress conditions applied in forced degradation studies of formoterol?
As per the International Council for Harmonisation (ICH) guidelines, formoterol is typically subjected to the following stress conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., hydrochloric acid) to induce degradation.[2]
-
Alkaline Hydrolysis: Treatment with a base (e.g., sodium hydroxide) to observe degradation in basic conditions.[2]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) to mimic oxidative stress.[2]
-
Thermal Degradation: Exposing the drug substance to high temperatures to assess its thermal stability.[3]
-
Photolytic Degradation: Exposing the drug substance to light to evaluate its photosensitivity.
Q3: What analytical techniques are commonly used to analyze the degradation of formoterol?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common analytical techniques used for the separation and quantification of formoterol and its degradation products.[2][4][5][6][7] These methods offer high resolution and sensitivity, allowing for the accurate determination of the extent of degradation and the formation of impurities.[4][5] Detection is typically performed using a UV detector, often at a wavelength of 214 nm.[2][8]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected degradation results in acid/alkaline hydrolysis.
-
Q: Why am I seeing variable degradation percentages in my acid/alkaline hydrolysis experiments?
-
A: Inconsistent results can arise from several factors. Ensure the concentration of your acid or base is accurate and consistent across all experiments. The reaction time and temperature must be strictly controlled, as minor variations can significantly impact the degradation rate. Also, verify that the neutralization step is complete before analysis, as residual acid or base can continue to degrade the sample.
-
-
Q: My formoterol sample shows minimal degradation under the recommended acid/alkaline stress conditions. What should I do?
-
A: If degradation is insufficient, you may need to increase the severity of the stress conditions. Consider increasing the concentration of the acid or base, extending the exposure time, or raising the temperature. It is crucial to make these adjustments systematically and document all changes to ensure the reproducibility of your method.
-
Issue 2: Poor peak shape or resolution in the chromatogram.
-
Q: I am observing peak tailing or fronting for formoterol or its degradation products. How can I improve the peak shape?
-
A: Poor peak shape can be due to issues with the mobile phase, the column, or the sample solvent. Check the pH of your mobile phase; it should be appropriate for the analytes. Ensure your column is in good condition and has not exceeded its lifetime. The sample solvent should be compatible with the mobile phase; if possible, dissolve your sample in the mobile phase.
-
-
Q: The peaks of formoterol and a degradation product are not well-resolved. What steps can I take to improve separation?
-
A: To improve resolution, you can modify the mobile phase composition. Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact retention times and separation. You could also try a different column with a different stationary phase or particle size. Optimizing the flow rate and column temperature can also enhance resolution.
-
Issue 3: Difficulty in identifying degradation products.
-
Q: How can I identify the unknown peaks in my chromatogram from the forced degradation study?
-
A: Identifying degradation products often requires advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradation products, which provides valuable clues about their structures. For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[9]
-
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments based on published studies.
1. Acid Hydrolysis
-
Objective: To assess the degradation of formoterol in acidic conditions.
-
Procedure:
-
Accurately weigh the formoterol fumarate sample and transfer it to a volumetric flask.
-
Add a specific volume of a standardized hydrochloric acid solution (e.g., 1.0 M HCl).[2]
-
Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 60 minutes).[2]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of a standardized sodium hydroxide solution (e.g., 1.0 M NaOH).[2]
-
Dilute the solution to the final volume with a suitable diluent (e.g., mobile phase).
-
Inject the sample into the HPLC/UPLC system for analysis.
-
2. Alkaline Hydrolysis
-
Objective: To evaluate the degradation of formoterol in basic conditions.
-
Procedure:
-
Accurately weigh the formoterol fumarate sample and transfer it to a volumetric flask.
-
Add a specific volume of a standardized sodium hydroxide solution (e.g., 1.0 M NaOH).[2]
-
Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 90 minutes).[2]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of a standardized hydrochloric acid solution (e.g., 1.0 M HCl).[2]
-
Dilute the solution to the final volume with a suitable diluent.
-
Inject the sample into the HPLC/UPLC system for analysis.
-
3. Oxidative Degradation
-
Objective: To investigate the degradation of formoterol under oxidative stress.
-
Procedure:
-
Accurately weigh the formoterol fumarate sample and transfer it to a volumetric flask.
-
Add a specific volume of hydrogen peroxide solution (e.g., 10% H₂O₂).[2]
-
Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 120 minutes).[2]
-
After the incubation period, cool the solution to room temperature.
-
Dilute the solution to the final volume with a suitable diluent.
-
Inject the sample into the HPLC/UPLC system for analysis.
-
4. Thermal Degradation
-
Objective: To determine the stability of formoterol at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid formoterol fumarate sample in a suitable container.
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a defined period (e.g., 6 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to a known concentration.
-
Inject the sample into the HPLC/UPLC system for analysis.
-
5. Photolytic Degradation
-
Objective: To assess the photosensitivity of formoterol.
-
Procedure:
-
Place a known amount of the formoterol fumarate sample in a photostability chamber.
-
Expose the sample to a specified light intensity for a defined duration (e.g., 3 hours).
-
After exposure, accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to a known concentration.
-
Inject the sample into the HPLC/UPLC system for analysis.
-
Data Presentation
Table 1: Summary of Formoterol Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 50°C | 30 min | 18.00% | [10] |
| Alkaline Hydrolysis | 1.0 M NaOH | 60°C | 90 min | Not Specified | [2] |
| Oxidative Degradation | 10% H₂O₂ | 60°C | 120 min | Not Specified | [2] |
| Thermal Degradation | Dry Heat | 105°C | 6 hours | Not Specified | |
| Photolytic Degradation | Photostability Chamber | Ambient | 3 hours | Not Specified |
Note: The extent of degradation can vary depending on the specific experimental conditions and the formulation.
Visualizations
Caption: Experimental workflow for forced degradation studies of formoterol.
Caption: Logical troubleshooting flow for forced degradation experiments.
References
- 1. acdlabs.com [acdlabs.com]
- 2. akjournals.com [akjournals.com]
- 3. Heat decreases formoterol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iajesm.in [iajesm.in]
- 7. RP-HPLC method for estimating formoterol and budesonide. [wisdomlib.org]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 9. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Storage Stability of Formoterol Fumarate Dihydrate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of formoterol fumarate dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for formoterol fumarate dihydrate in solid dosage forms?
A1: Formoterol fumarate dihydrate is susceptible to a few key degradation pathways, particularly in the presence of certain excipients and environmental stressors. The main routes of degradation are:
-
Maillard Reaction: The secondary amine group of formoterol can react with reducing sugars, most notably lactose, which is a common carrier in dry powder inhaler (DPI) formulations. This reaction, a form of non-enzymatic browning, can lead to the formation of a formoterol-lactose adduct and other complex degradation products.[1]
-
Oxidation: The formoterol molecule is sensitive to oxidative stress, which can lead to the formation of various related substances.[2]
-
Hydrolysis: While generally more stable in solid form, formoterol can undergo hydrolysis under conditions of high humidity, particularly when in contact with other reactive species. The formamide group can be susceptible to hydrolysis.
-
Formation of Analogs: Degradation can also result in the formation of analogs such as the desformyl and acetamide derivatives of formoterol.
Q2: What are the critical environmental factors that influence the stability of formoterol fumarate dihydrate formulations?
A2: The stability of formoterol fumarate dihydrate formulations is significantly influenced by the following environmental factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including the Maillard reaction and oxidation.[3]
-
Humidity: High relative humidity (RH) is a critical factor, as it can facilitate the Maillard reaction between formoterol and lactose. Sorption of water can create a saturated aqueous lactose solution on the surface of the powder mixture, in which formoterol fumarate can dissolve and become more susceptible to degradation.[3]
-
Light: Although formoterol fumarate is relatively stable, protection from light is generally recommended during storage to prevent any potential photolytic degradation.[4][5]
Q3: How does the choice of excipients impact the stability of formoterol fumarate dihydrate?
A3: Excipient choice is paramount for ensuring the stability of formoterol fumarate dihydrate formulations.
-
Lactose: As a reducing sugar, lactose is the most critical excipient to consider. Its interaction with formoterol via the Maillard reaction is a primary source of instability in DPIs.[1]
-
Alternative Carriers: To mitigate the Maillard reaction, non-reducing sugars like mannitol can be used as an alternative carrier to lactose.[1]
-
Suspending Agents: In pressurized metered-dose inhaler (pMDI) suspension formulations, the use of suspending agents like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) can enhance the physical stability of the suspension and prevent agglomeration of the active particles.[6]
Q4: Does the physical form of formoterol fumarate dihydrate affect its stability?
A4: Yes, the physical form plays a significant role. The dihydrate is a common and relatively stable form.[7][8] However, processing steps like micronization, which are necessary to achieve the desired particle size for inhalation, can introduce amorphous regions on the particle surface. These amorphous areas are more sensitive to humidity and can negatively impact stability.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Testing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation Products | - Identify the peak: Compare the retention time of the unknown peak with known degradation products such as the desformyl and acetamide analogs of formoterol. If a lactose-containing formulation is being tested, consider the possibility of a formoterol-lactose adduct. - LC-MS analysis: If the peak cannot be identified, utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the impurity and elucidate its structure. |
| Excipient Interference | - Analyze a placebo: Prepare and inject a placebo formulation (containing all excipients except formoterol fumarate dihydrate) to check for any co-eluting peaks from the excipients. |
| Contamination | - Check solvents and glassware: Ensure that all solvents are of high purity and that glassware is thoroughly cleaned to avoid extraneous peaks. |
Issue 2: Poor Content Uniformity in a DPI Formulation After Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Particle Agglomeration | - Humidity control: High humidity can lead to particle agglomeration. Ensure that the formulation is manufactured and stored in a low-humidity environment. - Excipient choice: Consider using excipients that are less hygroscopic. |
| Drug-Carrier Interaction | - Surface modification: Investigate surface modification of the carrier particles to improve drug detachment. - Alternative carrier: Evaluate the use of alternative carriers like mannitol that may have different adhesion/cohesion properties. |
Issue 3: Browning or Discoloration of a Lactose-Based DPI Formulation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Maillard Reaction | - Confirm with analysis: An increase in Maillard reaction products in the HPLC chromatogram will likely accompany the color change. - Reduce temperature and humidity: Store the formulation at controlled room temperature and low relative humidity to slow down the reaction. - Formulation redesign: For long-term stability, consider replacing lactose with a non-reducing sugar like mannitol. |
Data Presentation
Table 1: Summary of Formoterol Fumarate Dihydrate Stability Under Different Storage Conditions (Illustrative Data)
| Formulation | Storage Condition | Duration | Formoterol Assay (%) | Total Degradation Products (%) | Reference |
| Formoterol Fumarate Dihydrate (5 mg/g) / Lactose Monohydrate (995 mg/g) Micronized Mixture (in open dishes) | 40°C / 75% RH | 6 Months | >90 | <10 | [3] |
| Formoterol Fumarate Dihydrate (5 mg/g) / Budesonide (90 mg/g) / Lactose Monohydrate (905 mg/g) Micronized Mixture (in open dishes) | 40°C / 75% RH | 6 Months | >95 | <5 | [3] |
| Formoterol Fumarate Dihydrate / Beclomethasone HFA pMDI with PVP/PEG | Room Temperature | 12 Months | >98 | <2 | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Formoterol Fumarate Dihydrate
Objective: To investigate the degradation profile of formoterol fumarate dihydrate under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of formoterol fumarate dihydrate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, prepare a solution of the stressed sample at a concentration of 10 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Prepare a solution of the stressed sample at a concentration of 10 µg/mL in the mobile phase.
-
-
Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Formoterol Fumarate Dihydrate
Objective: To quantify formoterol fumarate dihydrate and its degradation products in a stability sample.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solution: Prepare a standard solution of formoterol fumarate dihydrate of known concentration in the mobile phase.
-
Preparation of Sample Solution:
-
For DPIs: Accurately weigh the contents of a representative number of capsules and dissolve in a known volume of mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
-
For pMDIs: Actuate a known number of doses into a suitable solvent system to dissolve the drug. Dilute to a known volume with the mobile phase and filter.
-
-
System Suitability: Inject the standard solution and ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and relative standard deviation of replicate injections) are within the acceptance criteria. The tailing factor for the formoterol peak should be not more than 2.0.[9]
-
Analysis: Inject the standard and sample solutions and calculate the amount of formoterol fumarate dihydrate and any degradation products.
Visualizations
References
- 1. Stability of Formoterol as model for a reduction-sensitive material in blends for inhalation - DDL [ddl-conference.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 4. fermion.fi [fermion.fi]
- 5. fermion.fi [fermion.fi]
- 6. Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
How to prevent formoterol degradation during experimental procedures
This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the degradation of formoterol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause formoterol degradation?
A1: Formoterol is susceptible to degradation through several mechanisms, including exposure to harsh pH conditions (both acidic and basic), oxidation, high temperatures, and light.[1][2] The presence of moisture can also contribute to degradation, particularly in solid-state mixtures with excipients like lactose.[3][4]
Q2: What is the optimal pH for storing formoterol solutions?
A2: Formoterol exhibits its greatest stability in aqueous solutions at a pH of approximately 5.0.[4] Its solubility is pH-dependent, being higher at pH 3 than at pH 5.0 or 7.0 at room temperature.[4] Formulations are often buffered to maintain this optimal pH.[4][5]
Q3: How should I store my formoterol stock solutions?
A3: For optimal stability, it is recommended to store formoterol solutions in a refrigerator. Commercial nebulizer solutions can be stored at room temperature (between 20°C to 25°C or 68°F to 77°F) for up to three months.[1][6] Unopened vials should be kept in their foil pouch to protect from light.[6]
Q4: Is formoterol sensitive to light?
A4: Yes, photolytic degradation can occur.[1] It is recommended to protect formoterol solutions from light by using amber vials or by wrapping containers in foil. Unopened commercial preparations are often packaged in foil pouches for this reason.[6]
Q5: What are the common degradation products of formoterol?
A5: One of the key degradation products, particularly from oxidative stress, is known as Formoterol EP Impurity A, which is chemically 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol.[2][7] Other degradation products can also form under different stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in aqueous solution | pH instability: Solution pH may be too acidic or basic. | - Prepare solutions using a buffer system to maintain a pH of approximately 5.0.[4] - Regularly check the pH of your stock solutions. |
| Oxidation: Exposure to atmospheric oxygen or oxidizing agents. | - Prepare solutions with deoxygenated solvents by sparging with an inert gas like nitrogen or argon. - Consider the addition of antioxidants, though specific recommendations are not widely published and would require validation. - Store solutions in tightly sealed containers with minimal headspace. | |
| Temperature degradation: Storage at elevated temperatures. | - Store stock solutions in a refrigerator.[6] - For short-term use, solutions can be kept at room temperature (up to 3 months for some commercial formulations), but avoid exposure to heat sources.[1][6] | |
| Discoloration of solution | Degradation: Formation of chromophoric degradation products. | - Discard the solution. - Review your preparation and storage procedures to identify the cause of degradation (e.g., pH, light exposure, temperature). |
| Precipitate formation | Solubility issues: pH-dependent solubility or solvent evaporation. | - Ensure the pH of the solution is appropriate for maintaining solubility; formoterol solubility is lower at pH 5.0 and 7.0 than at pH 3.0.[4] - Use tightly sealed containers to prevent solvent evaporation. |
| Inconsistent experimental results | Formoterol degradation: Variable levels of active compound. | - Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. - Implement the preventative measures outlined in this guide to ensure the integrity of your formoterol solutions. |
Summary of Stability Under Stress Conditions
The following table summarizes the known stability of formoterol under various forced degradation conditions.
| Stress Condition | Procedure | Observed Degradation | Key Degradant(s) |
| Acidic | 1N HCl for 15 minutes | Significant degradation occurs. | Not specified in detail in the search results. |
| Alkaline | 1N NaOH for 15 minutes | Significant degradation occurs. | Not specified in detail in the search results. |
| Oxidative | 10% H₂O₂ for 15 minutes | Sensitive to oxidation; significant degradation.[2] | Formoterol EP Impurity A.[2][7] |
| Thermal | 105°C for 6 hours | Degradation occurs. | Not specified in detail in the search results. |
| Photolytic | Exposure to light in a photostability chamber for 3 hours | Degradation occurs. | Not specified in detail in the search results. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Formoterol Stock Solution
This protocol describes the preparation of a formoterol stock solution with enhanced stability.
-
Prepare a Buffer Solution: Prepare a citrate buffer solution and adjust the pH to 5.0 using citric acid or sodium citrate.[4]
-
Deoxygenate the Buffer: Sparge the buffer solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Dissolve Formoterol: Accurately weigh the desired amount of formoterol fumarate dihydrate and dissolve it in the deoxygenated pH 5.0 buffer.
-
Protect from Light: Transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil.
-
Storage: Store the solution in a refrigerator at 2-8°C. For use, allow the solution to come to room temperature before opening.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general method for assessing the stability of your formoterol formulation under stress conditions.
-
Prepare Test Solutions: Prepare several aliquots of your formoterol solution.
-
Expose to Stress Conditions:
-
Acidic: Add 1N HCl to an aliquot and incubate for a defined period (e.g., 15 minutes). Neutralize with 1N NaOH.
-
Alkaline: Add 1N NaOH to an aliquot and incubate. Neutralize with 1N HCl.
-
Oxidative: Add 10% hydrogen peroxide to an aliquot and incubate.
-
Thermal: Place an aliquot in an oven at a high temperature (e.g., 105°C) for a set time (e.g., 6 hours).
-
Photolytic: Expose an aliquot to a controlled light source in a photostability chamber.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC or UPLC method to quantify the remaining formoterol and detect the formation of degradation products.
Visualizations
Caption: Major degradation pathways for formoterol under various stress conditions.
Caption: Recommended workflow for preparing and using formoterol solutions to minimize degradation.
References
- 1. lupin.com [lupin.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Formoterol EP Impurity A | 150513-24-9 | SynZeal [synzeal.com]
Technical Support Center: Formoterol Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to formoterol solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a formoterol stock solution?
A1: For most in vitro applications, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of formoterol fumarate dihydrate.[1][2] It is readily soluble in DMSO at concentrations up to 20 mg/mL.[3] For aqueous-based experiments, sterile water can be used, although the solubility is lower than in DMSO.
Q2: What is the solubility of formoterol in aqueous solutions?
A2: Formoterol fumarate dihydrate is slightly soluble in water.[1][2][4][5] Its aqueous solubility is dependent on pH and temperature.[6] At room temperature, the solubility is significantly higher at acidic pH compared to neutral or slightly basic pH.[6] Warming the solution can help to increase the amount of formoterol that dissolves in water.[4]
Q3: How does pH affect the solubility of formoterol?
A3: The solubility of formoterol fumarate dihydrate in aqueous solutions is highly dependent on pH. It exhibits greater solubility in acidic and basic conditions compared to a neutral pH.[3] This is due to the presence of both acidic and basic pKa values for the formoterol molecule.[3] For instance, at room temperature, the solubility is significantly higher at pH 3 than at pH 5 or 7.[6]
Q4: Can I store my formoterol stock solution?
A4: Yes, formoterol stock solutions can be stored. A stock solution in DMSO can be stored at -20°C for up to 3 months.[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: My formoterol solution appears cloudy after adding it to my cell culture medium. What should I do?
A5: Cloudiness or precipitation upon addition to cell culture media is a common issue with compounds prepared in organic solvents like DMSO. This is often due to the compound "crashing out" as it comes into contact with the aqueous environment of the media. Please refer to the troubleshooting guide below for detailed steps on how to prevent and resolve this issue.
Troubleshooting Guide
Issue: Precipitation of Formoterol in Cell Culture Media
This guide will help you troubleshoot and prevent the precipitation of formoterol when preparing your working solutions for in vitro experiments.
Scenario 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of formoterol in the cell culture medium exceeds its solubility limit in that specific medium. | 1. Decrease the final working concentration: If experimentally feasible, lower the final concentration of formoterol. 2. Perform a solubility test: Determine the maximum soluble concentration of formoterol in your specific cell culture medium by preparing a serial dilution and observing for precipitation. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation. | 1. Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C. 2. Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. 3. Add dropwise while vortexing: Add the formoterol stock solution slowly and dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing. |
| Low Temperature of Media | The solubility of formoterol in aqueous solutions is lower at colder temperatures. | Ensure your cell culture medium is fully equilibrated to 37°C in a water bath before adding the formoterol stock solution.[7] |
Scenario 2: Delayed Precipitation (After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Formoterol may degrade or interact with media components over time, leading to the formation of insoluble products. | 1. Prepare fresh solutions: Prepare your final working solution of formoterol immediately before use. 2. Minimize light exposure: Protect your solutions from light, as formoterol can be light-sensitive. |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in serum, may interact with formoterol, reducing its solubility. | 1. Test in serum-free vs. serum-containing media: If your experiment allows, compare the solubility in both types of media to see if serum is a contributing factor. 2. Consider a different media formulation: If precipitation persists and is problematic, you may need to test a different basal media formulation. |
Data Presentation
Table 1: Solubility of Formoterol Fumarate Dihydrate in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| DMSO | 20 mg/mL | Room Temperature | [3] |
| Water | Slightly Soluble | Room Temperature | [1][2][4][5] |
| Methanol | Soluble | Room Temperature | [1][2][4][5] |
| 2-Propanol | Slightly Soluble | Room Temperature | [1][2][4] |
| Acetonitrile | Practically Insoluble | Room Temperature | [1][2][4] |
Table 2: Aqueous Solubility of Formoterol Fumarate Dihydrate at Different pH Values
| pH | Solubility (mg/mL) | Temperature | Reference |
| 3.0 | >1 | Room Temperature | [6] |
| 5.0 | <1 | Room Temperature | [6] |
| 7.0 | <1 | Room Temperature | [6] |
| Physiological pH (7.4) | Readily Soluble | Not Specified | [8] |
Experimental Protocols
Protocol for Preparing a Formoterol Fumarate Dihydrate Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of formoterol fumarate dihydrate in DMSO.
Materials:
-
Formoterol fumarate dihydrate (MW: 840.91 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of formoterol fumarate dihydrate needed. For 1 mL of a 10 mM solution, you will need 8.41 mg.
-
Weigh the compound: Carefully weigh the calculated amount of formoterol fumarate dihydrate powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 8.41 mg of formoterol.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[1][2]
Visualizations
Caption: Formoterol signaling pathway.
Caption: Troubleshooting workflow for formoterol precipitation.
Caption: Experimental workflow for preparing formoterol solutions.
References
- 1. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]
- 2. Formoterol fumarate | 43229-80-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. drugfuture.com [drugfuture.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Formoterol Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of formoterol and its related impurities. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of formoterol, offering potential causes and solutions.
Q1: Why am I observing peak fronting for my formoterol peak?
A: Peak fronting, where the beginning of the peak is sloped, is often an indication of column overload.[1] This means that the amount of sample injected has saturated the stationary phase at the column inlet.[1]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and reinject it. A 1-to-10 dilution is a good starting point to see if the fronting diminishes.[1]
-
Decrease Injection Volume: If reducing the concentration is not feasible, try injecting a smaller volume.[1]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[2]
-
Q2: My formoterol peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing, characterized by a drawn-out latter half of the peak, is a common issue in HPLC. Potential causes include:
-
Column Contamination or Blockage: The inlet frit of the guard or analytical column may be blocked with particulate matter.
-
Solution: Replace the guard column. If the analytical column is blocked, try reverse flushing it (if the column chemistry allows). If the problem persists, the column may need to be replaced.
-
-
Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with the basic amine groups in formoterol, leading to tailing.
-
Solution: Adjust the mobile phase pH. Operating at a lower pH (e.g., around 3.0) can protonate the silanol groups and reduce these interactions.[3] Ensure the mobile phase is adequately buffered to maintain a consistent pH.
-
-
Column Void: A void at the column inlet can cause peak distortion.
-
Solution: This is often caused by pressure shocks. Ensure the system pressure is stable and within the column's operating limits. A column with a significant void will likely need to be replaced.
-
Q3: I am not getting good resolution between formoterol and its impurities. What parameters can I adjust?
A: Achieving adequate resolution is critical for accurate impurity profiling. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a key factor.
-
Solution: Systematically vary the mobile phase ratio. For example, in one method, a mobile phase of 70:30 (v/v) phosphate buffer to acetonitrile provided good separation.[3]
-
-
Mobile Phase pH: The pH can affect the ionization state of both formoterol and its impurities, thus altering their retention and selectivity.
-
Column Chemistry: The choice of stationary phase is crucial.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Solution: Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Q4: What are the common degradation products of formoterol I should be aware of?
A: Forced degradation studies show that formoterol is susceptible to degradation under various stress conditions. Key degradants include:
-
Oxidative Degradation: Formoterol is particularly sensitive to oxidation, which can lead to the formation of Impurity A.[6]
-
Acid and Base Hydrolysis: Degradation can also occur under acidic and basic conditions.[7]
-
Specific Impurities: The United States Pharmacopeia (USP) lists several related compounds for formoterol, including Formoterol Related Compound A, C, and D.[8][9] Other known impurities include desformyl and acetamide analogs.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Method 1: Isocratic RP-HPLC for Formoterol and Impurities
This method is adapted from a validated stability-indicating assay.[5]
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) and Ethanol (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 242 nm
-
Column Temperature: Ambient
Method 2: Isocratic RP-HPLC with pH Optimization
This protocol emphasizes pH control for improved peak shape and resolution.[3]
-
Column: Inertsil C18 (150 x 4.6 mm)
-
Mobile Phase: 0.01M Sodium Phosphate Buffer (pH 3.0) and Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 214 nm
-
Column Temperature: Ambient
Method 3: Gradient RP-UPLC for Formoterol and Related Substances
This method is suitable for resolving a larger number of impurities with higher efficiency.[10]
-
Column: Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 30 mM Phosphate Buffer (pH 2.8)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Detector Wavelength: 214 nm
-
Gradient Program: A time-based gradient should be optimized to separate all known impurities. A typical starting point could be a low percentage of Mobile Phase B, gradually increasing over the run.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for formoterol analysis.
Table 1: Chromatographic Parameters and Performance
| Parameter | Method 1[5] | Method 2[3] | Method 3 (UPLC)[10] |
| Column Type | Alltech Alltima C18 | Inertsil C18 | Acquity BEH C18 |
| Mobile Phase | 50mM Ammonium Acetate (pH 5.0) : Ethanol (65:35) | 0.01M Phosphate Buffer (pH 3.0) : ACN (70:30) | Phosphate Buffer (pH 2.8) and ACN (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection | 242 nm | 214 nm | 214 nm |
| Linearity Range | 0.03 - 255 µg/mL | 2 - 7 µg/mL | Not specified |
| LOD | 0.03 µg/mL | 0.04 µg/mL | 0.0212–0.0279 µg/mL |
| LOQ | Not specified | 0.14 µg/mL | Not specified |
Table 2: Common Formoterol Impurities and Relative Retention Times (RRT)
| Impurity Name | Common Abbreviation | Typical RRT (vs. Formoterol) |
| Formoterol Related Compound A | Impurity A | Varies with method |
| Formoterol Related Compound C | Impurity C | Varies with method |
| Formoterol Related Compound D | Impurity D | Varies with method |
| Desformyl Formoterol | - | Varies with method |
| Formoterol Acetamide | - | Varies with method |
| Formoterol Related Compound I | - | 1.17[9] |
Note: RRT values are highly method-dependent and should be determined for each specific analytical procedure.
Visualizations
Diagram 1: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Diagram 2: Formoterol Degradation Pathways
Caption: Key degradation pathways for formoterol under various stress conditions.
References
- 1. youtube.com [youtube.com]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formoterol Fumarate | USP-NF [uspnf.com]
- 9. uspnf.com [uspnf.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Formoterol Efficacy in Cell Culture Experiments
Welcome to the technical support center for researchers utilizing formoterol in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of formoterol?
Formoterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] It selectively binds to β2-adrenergic receptors on the surface of cells, leading to the activation of adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the desired cellular response, such as smooth muscle relaxation.[2]
Q2: Why am I observing high variability in formoterol efficacy between experiments?
Variability in formoterol's effects in cell culture can stem from several factors:
-
Cell Health and Passage Number: The health, density, and passage number of your cells can significantly impact receptor expression and signaling capacity.
-
Reagent Quality: Ensure consistent quality of your formoterol stock, media, and supplements. Lot-to-lot variability of formoterol can occur.
-
Receptor Desensitization: Prolonged or repeated exposure to formoterol can lead to β2-AR desensitization, where the receptors become less responsive to the agonist. This involves receptor internalization and uncoupling from signaling pathways.[3][4]
-
Experimental Conditions: Inconsistent incubation times, temperature, and CO2 levels can all contribute to variability.
Q3: How can I minimize variability in my formoterol experiments?
To enhance the reproducibility of your experiments, consider the following best practices:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range, ensure consistent seeding densities, and maintain a regular cell culture maintenance schedule.
-
Aliquot Reagents: Aliquot your formoterol stock solution to avoid repeated freeze-thaw cycles.
-
Control for Receptor Desensitization: For acute stimulation experiments, ensure cells are not pre-exposed to β2-agonists. For chronic studies, be aware of and account for potential desensitization.
-
Include Proper Controls: Always include vehicle controls and positive controls (e.g., a known β2-agonist like isoproterenol) in your experiments.
Troubleshooting Guides
Problem: Low or No Response to Formoterol
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded Formoterol Stock | Prepare a fresh stock solution of formoterol. Store aliquots at -20°C or -80°C and protect from light. |
| Low β2-AR Expression | Verify the expression of β2-adrenergic receptors in your cell line using techniques like qPCR or western blotting. Choose a cell line known to express sufficient levels of the receptor. |
| Receptor Desensitization/Tachyphylaxis | If cells have been previously exposed to agonists, allow for a washout period in agonist-free media to allow for receptor resensitization.[5] |
| Incorrect Assay Conditions | Optimize the concentration of formoterol and the stimulation time. Ensure the assay buffer conditions (pH, ions) are optimal for your cell type. |
| Cell Health Issues | Check cell viability and morphology. Ensure cells are healthy and not overgrown or stressed. |
Problem: Inconsistent EC50 Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. |
| Variability in Reagent Preparation | Prepare fresh serial dilutions of formoterol for each experiment. Use calibrated pipettes to ensure accuracy. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Incubation Time Variability | Use a consistent incubation time for all experiments. For kinetic studies, ensure precise timing of reagent addition and measurement. |
Quantitative Data Summary
The half-maximal effective concentration (EC50) of formoterol can vary depending on the cell type and the specific downstream effect being measured. The following table summarizes reported EC50 values for formoterol in different in vitro systems.
| Cell Type/Tissue | Assay | EC50 (nM) | Reference |
| Human Small Airways | Relaxation | 1.3 | [3] |
| Human Airway Smooth Muscle Cells | cAMP Production | pEC50 = 8.9 (approx. 1.26 nM) | [3] |
| Human Airway Smooth Muscle Cells | Inhibition of Gel Contraction | pEC50 = 8.9 (approx. 1.26 nM) | [3] |
| Human Bronchus | Relaxation | -log EC50 = 8.9 (approx. 1.26 nM) | [6] |
| Guinea Pig Tracheal Spirals | Relaxation | pD2 = 8.9 (approx. 1.26 nM) | [7] |
Experimental Protocols
cAMP Accumulation Assay
This protocol outlines a general method for measuring intracellular cAMP levels in response to formoterol stimulation using a competitive immunoassay.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., BEAS-2B, A549, HASM)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formoterol
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add stimulation buffer (e.g., HBSS) with or without IBMX and incubate for a short period (e.g., 20 minutes) at 37°C.[8]
-
Add varying concentrations of formoterol to the wells. Include a vehicle control.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.[9]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol. This typically involves the addition of detection reagents (e.g., labeled cAMP and a specific antibody) and reading the signal on a compatible plate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the formoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of formoterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes or whole cells expressing β2-adrenergic receptors
-
Radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)
-
Unlabeled formoterol
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Non-specific binding control (a high concentration of an unlabeled β2-AR antagonist, e.g., propranolol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes or whole cells, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled formoterol.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.
-
Plot the percentage of specific binding against the log of the formoterol concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value (the concentration of formoterol that inhibits 50% of the radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Formoterol signaling pathway.
Caption: Troubleshooting workflow for formoterol efficacy.
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimization of Formoterol Delivery in Animal Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing formoterol in animal studies. The information is designed to assist in optimizing delivery methods and ensuring experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of formoterol via intratracheal instillation and nebulization.
Intratracheal Instillation
Question: We are observing high variability in the physiological response to formoterol in our mouse cohort. What could be the cause?
Answer: High variability following intratracheal instillation often points to inconsistent dosing or incorrect delivery to the lungs. Here are some common causes and solutions:
-
Improper Intubation: If the instillation catheter is not correctly placed in the trachea, part or all of the dose may be delivered to the esophagus and stomach, leading to variable and lower lung exposure.
-
Inconsistent Instillation Volume and Speed: Rapid injection can cause reflux of the solution back into the pharynx.
-
Solution: Administer the solution slowly and steadily. The recommended maximum volume for intratracheal instillation is typically 1 mL/kg of body weight.[1]
-
-
Animal Positioning: The orientation of the animal during and immediately after instillation can affect the distribution of formoterol within the lungs.
-
Solution: Keep the animal in a consistent position (e.g., supine on an angled board) during the procedure and for a short period afterward to allow for consistent distribution.[2]
-
Question: We are seeing signs of respiratory distress in some animals immediately after intratracheal instillation. What should we do?
Answer: Respiratory distress can be a sign of procedural complications.
-
Excessive Volume: Instilling a volume larger than the recommended maximum can lead to fluid overload in the lungs.
-
Solution: Carefully calculate and adhere to the maximum instillation volume based on the animal's weight.
-
-
Tracheal Injury: The intubation procedure itself can cause trauma to the trachea.
-
Solution: Use appropriately sized and smooth-tipped catheters. Ensure gentle manipulation during the procedure.
-
-
Anesthesia Plane: If the animal is too lightly anesthetized, it may have a strong cough reflex, leading to complications. If it is too deep, its respiratory drive may be suppressed.
-
Solution: Monitor the depth of anesthesia closely throughout the procedure.
-
Nebulization
Question: Our nebulization system seems to be consuming a large amount of formoterol solution, but the observed effects are minimal. Why might this be?
Answer: Inefficient delivery is a common issue with nebulization in rodent models.
-
Droplet Size: For optimal deep lung deposition in rodents, the mass median aerodynamic diameter (MMAD) of the aerosol particles should be between 0.5 and 5 µm.[3] Larger particles will predominantly deposit in the upper airways and nasal passages, while very small particles may be exhaled.[3][4]
-
Solution: Characterize the particle size distribution of your nebulizer system. Vibrating mesh nebulizers may offer better efficiency and smaller droplet sizes compared to standard jet nebulizers.[5]
-
-
Chamber Design and Airflow: The design of the exposure chamber and the airflow rate can significantly impact aerosol delivery.
-
Animal Breathing Pattern: Rodents are obligate nasal breathers, and their rapid, shallow breathing can limit the amount of aerosol that reaches the lungs.
-
Solution: While difficult to control, being aware of this limitation is important for dose estimation. The use of a whole-body plethysmography chamber can help monitor respiratory parameters during exposure.
-
Question: How can we confirm that the nebulized formoterol is reaching the lungs?
Answer: Confirmation of lung deposition can be achieved through several methods:
-
Pharmacokinetic Analysis: Measure formoterol concentrations in plasma and lung tissue at various time points after nebulization.
-
Fluorescent Tracers: Co-nebulize a fluorescent tracer with your formoterol solution and subsequently image the lungs to visualize deposition.
-
Pharmacodynamic Readouts: Measure a known physiological effect of formoterol, such as changes in airway resistance, as an indirect confirmation of lung delivery.
Frequently Asked Questions (FAQs)
Q1: How should we prepare and store formoterol fumarate solutions for our animal studies?
A1: Formoterol fumarate is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is important to ensure the solution is fully dissolved before administration. For stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at 2-8°C for short periods. Long-term storage of solutions is generally not recommended due to the potential for degradation.
Q2: What are the expected pharmacokinetic differences between intratracheal, inhalation, and oral delivery of formoterol in rodents?
A2: The route of administration significantly impacts the pharmacokinetics of formoterol.
-
Intratracheal and Inhalation: These routes deliver the drug directly to the lungs, resulting in rapid absorption and onset of action.[6] Systemic bioavailability will be lower than with intravenous administration but higher than with oral administration due to bypassing first-pass metabolism.
-
Oral: Oral administration of formoterol in rats results in low bioavailability (2.3% to 5.5%) due to extensive first-pass metabolism in the liver.[7] The time to reach maximum plasma concentration (Tmax) will be longer compared to pulmonary delivery.
Q3: Are there any known off-target effects of formoterol that we should be aware of in our animal models?
A3: While formoterol is a selective beta-2 adrenergic agonist, systemic exposure can lead to the stimulation of beta-1 and beta-3 adrenergic receptors.[8] Potential off-target effects, particularly at higher doses, can include:
-
Cardiovascular effects: Increased heart rate and changes in blood pressure.
-
Metabolic effects: Transient increases in blood glucose and decreases in serum potassium.[9]
-
Musculoskeletal effects: Tremors.[10]
It is crucial to include appropriate control groups and monitor for these potential systemic effects.
Q4: Can formoterol be co-administered with other nebulized drugs in animal studies?
A4: Yes, studies have shown that formoterol fumarate is physically and chemically compatible when mixed with other commonly nebulized drugs such as budesonide, ipratropium bromide, and cromolyn sodium for short periods.[11] However, it is always recommended to verify the compatibility and stability of any specific drug combination before administration.
Data Presentation
The following tables summarize key pharmacokinetic parameters of formoterol from various studies.
Table 1: Pharmacokinetic Parameters of Formoterol in Rats Following Different Routes of Administration
| Parameter | Intravenous | Oral |
| Dose | 12.5 µg/kg | 50 µg/kg |
| Bioavailability | 100% | ~1%[7] |
| Elimination Half-life (t½) | 1.4 hours[7] | 1.7 hours[7] |
| Total Plasma Clearance | 6.3 L/h/kg[7] | Not Applicable |
| Volume of Distribution | 9.2 L/kg[7] | Not Applicable |
Table 2: Pharmacokinetic Parameters of Formoterol in Humans Following Inhalation (for reference)
| Parameter | Inhalation (10 µg single dose) | Inhalation (10 µg multiple doses) |
| Tmax | 0.58 - 1.97 hours | 0.58 - 1.97 hours |
| Cmax | 22 pmol/L | 41 pmol/L |
| AUC (0-12h) | 125 pmolh/L | 226 pmolh/L |
| Elimination Half-life (t½) | 7 - 10 hours[12] | 7 - 10 hours[12] |
Note: Data from human studies is provided for comparative reference as detailed rodent pharmacokinetic data from inhalation studies is limited in the public domain.
Experimental Protocols
Protocol 1: Intratracheal Instillation in Mice
This protocol is a non-invasive method for direct lung delivery.
Materials:
-
Formoterol fumarate solution (in sterile PBS or saline)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Small animal intubation platform or angled board
-
Light source (fiber optic or other)
-
Blunt-ended forceps
-
20-gauge catheter or PE-10 tubing attached to a syringe
-
Heating pad for recovery
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of Ketamine/Xylazine). Confirm adequate anesthesia by lack of response to a paw pinch.[2]
-
Positioning: Suspend the anesthetized mouse in a supine position on the intubation platform by its incisors.[2]
-
Visualization: Gently pull the tongue to the side with forceps to visualize the larynx and vocal cords. A light source will aid in visualization.[2]
-
Intubation: Carefully insert the catheter or tubing between the vocal cords into the trachea.
-
Instillation: Slowly instill the formoterol solution (not exceeding 50 µl for a typical adult mouse). Pre-loading the syringe with at least 50 µl of air will ensure the full liquid volume is delivered.[2]
-
Post-Instillation: Leave the catheter in place for a few seconds to prevent reflux. Keep the mouse in the supine position for approximately 30 seconds to allow for distribution.[2]
-
Recovery: Remove the mouse from the platform and place it on a heating pad in a prone position to recover from anesthesia.
Protocol 2: Nebulization in Rats
This protocol describes formoterol delivery using a nose-only exposure system.
Materials:
-
Formoterol fumarate solution (in sterile saline)
-
Nebulizer (jet or vibrating mesh)
-
Nose-only inhalation chamber
-
Airflow controller
-
Restrainers for the rats
Procedure:
-
System Setup: Connect the nebulizer to the nose-only inhalation chamber. Set the airflow to the manufacturer's recommended rate for generating particles in the desired size range (0.5-5 µm).[3]
-
Animal Acclimation: If possible, acclimate the rats to the restrainers prior to the experiment to reduce stress.
-
Loading the Nebulizer: Add the prepared formoterol solution to the nebulizer reservoir.
-
Animal Placement: Place the rats in the restrainers and connect them to the exposure ports of the inhalation unit.
-
Nebulization: Start the nebulizer and run for the predetermined exposure time (typically 10-30 minutes, depending on the desired dose and system efficiency).[13]
-
Monitoring: Monitor the animals for any signs of distress during the exposure.
-
Post-Exposure: After the exposure period, turn off the nebulizer and remove the animals from the restrainers. Return them to their home cages and monitor their recovery.
Mandatory Visualization
Signaling Pathway
Caption: Formoterol signaling pathway in airway smooth muscle cells.
Experimental Workflow
Caption: Typical experimental workflow for evaluating formoterol delivery.
References
- 1. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the delivery of inhaled drugs by jet nebulizer and vibrating mesh nebulizer using dual-source dual-energy computed tomography in rabbits: a preliminary in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formoterol in clinical practice--safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. the Rat Report [ratfanclub.org]
Validation & Comparative
Comparative analysis of formoterol versus salmeterol in airway smooth muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological and physiological effects of two widely used long-acting beta2-agonists (LABAs), formoterol and salmeterol, on airway smooth muscle. The information presented is supported by experimental data to assist in research and drug development endeavors.
Executive Summary
Formoterol and salmeterol are both cornerstone therapies for managing asthma and chronic obstructive pulmonary disease (COPD), primarily through their bronchodilatory effects on airway smooth muscle.[1] While both drugs target the β2-adrenoceptor, they exhibit distinct pharmacological profiles that influence their clinical application.[2] Formoterol is characterized by a rapid onset of action, similar to short-acting beta2-agonists, coupled with a long duration of effect.[3][4] In contrast, salmeterol has a slower onset but a similarly prolonged duration of action.[3][4] These differences are rooted in their molecular structures and interactions with the β2-adrenoceptor, classifying formoterol as a full agonist and salmeterol as a partial agonist.[2][5] This distinction has implications for their maximal efficacy and potential for tolerance.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters comparing the performance of formoterol and salmeterol on airway smooth muscle.
Table 1: Onset and Duration of Action
| Parameter | Formoterol | Salmeterol | References |
| Onset of Action | 1-3 minutes | 10-20 minutes | [3] |
| (Time to 50% of max relaxation on isolated human bronchus: ~2.14 min) | (Time to 50% of max relaxation on isolated human bronchus: ~6.40 min) | [6] | |
| (Significant bronchodilation at 3 min post-inhalation) | (Slower onset of bronchodilation) | [4][7] | |
| Duration of Action | Approximately 12 hours | Approximately 12 hours | [3][8] |
| (Similar duration to salmeterol in clinical studies) | (Similar duration to formoterol in clinical studies) | [4][7] | |
| (In vitro, shorter duration than salmeterol with extensive washing) | (In vitro, very long-acting, persists after extensive washing) | [9] |
Table 2: Potency and Efficacy
| Parameter | Formoterol | Salmeterol | References |
| Potency (vs. Salbutamol) | 50-120 fold more potent | 2-27 fold less potent than formoterol | [9] |
| Relative Potency | 9 µg estimated to be equivalent to 50 µg salmeterol | 50 µg estimated to be equivalent to 9 µg formoterol | [4][7] |
| Agonist Activity | Full Agonist | Partial Agonist | [5][10] |
| Intrinsic Activity (IA) on isolated human bronchus (vs. Isoprenaline) | 0.84 | 0.62-0.66 | [6] |
| Maximal Protective Effect (against methacholine-induced bronchoconstriction) | Higher maximal protective effect (4.6 doubling doses at 120 µg) | Flatter dose-response curve and weaker maximal protective effect (2.8 doubling doses at 250 µg) | [8][10] |
Signaling Pathways and Molecular Mechanisms
The bronchodilatory effects of both formoterol and salmeterol are mediated through the activation of β2-adrenoceptors on airway smooth muscle cells.[11] This activation initiates a signaling cascade that leads to muscle relaxation.
Caption: β2-Adrenoceptor signaling pathway in airway smooth muscle.
Formoterol, being a full agonist, is capable of eliciting a maximal response from the β2-adrenoceptor.[2] Salmeterol, as a partial agonist, produces a submaximal response even at saturating concentrations.[5][10] The long duration of action for both drugs is attributed to their high lipophilicity, allowing them to remain in the airway tissues.[2][12] Salmeterol's extended duration is also thought to involve binding to an "exosite" on the β2-adrenoceptor.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are outlines of key experimental protocols.
In Vitro Bronchodilator Potency and Onset of Action
Objective: To determine the potency (EC50) and onset of action of formoterol and salmeterol on isolated airway smooth muscle.
Methodology:
-
Tissue Preparation: Human bronchial rings or guinea pig tracheal strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: The tissues are pre-contracted with a spasmogen such as methacholine or histamine to induce a stable, submaximal contraction.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of formoterol or salmeterol to the organ baths.
-
Measurement: Changes in isometric tension are recorded. The relaxation is expressed as a percentage of the pre-contracted tone.
-
Data Analysis: The EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine potency. The time to reach 50% of the maximal relaxation is measured to determine the onset of action.
In Vivo Bronchoprotection Assay
Objective: To assess the protective effect of formoterol and salmeterol against a bronchoconstrictor challenge in an animal model.
Methodology:
-
Animal Model: Guinea pigs or mice are often used.
-
Drug Administration: Animals are pre-treated with inhaled formoterol, salmeterol, or a vehicle control.
-
Bronchoconstrictor Challenge: After a set period, the animals are challenged with an inhaled bronchoconstrictor, typically methacholine or histamine.
-
Measurement: Airway resistance is measured using techniques such as whole-body plethysmography.
-
Data Analysis: The dose of the bronchoconstrictor required to produce a certain increase in airway resistance (e.g., PC200) is determined. A higher PC200 indicates greater bronchoprotection.
Caption: A typical experimental workflow for comparing bronchodilators in vitro.
Conclusion
The choice between formoterol and salmeterol in a research or clinical context depends on the desired pharmacological profile. Formoterol's rapid onset of action makes it suitable for situations where quick relief is beneficial, while both drugs provide a long duration of bronchodilation.[3] The difference in their agonist activity, with formoterol being a full agonist and salmeterol a partial agonist, may have implications for their maximal efficacy in overcoming severe bronchoconstriction and the potential for the development of tolerance with long-term use.[5][10] Further research into the downstream signaling effects and the clinical consequences of these differences will continue to refine our understanding and application of these important therapeutic agents.
References
- 1. Safety of regular formoterol or salmeterol in adults with asthma: an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Validating Formoterol's Efficacy in a Guinea Pig Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of formoterol's performance with other beta-agonists in a guinea pig model of allergic asthma, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Comparative Efficacy of Formoterol
Formoterol, a long-acting beta-2 adrenergic agonist (LABA), has demonstrated significant efficacy in preclinical guinea pig models of allergic asthma, exhibiting potent bronchodilatory and anti-inflammatory properties. Studies consistently show its superiority in both onset and duration of action compared to short-acting beta-agonists (SABAs) like salbutamol, and comparable or superior performance to other LABAs like salmeterol.
Bronchodilator Effects
Formoterol exhibits a rapid onset of action, comparable to salbutamol, and a significantly prolonged duration of effect.[1][2] In isolated guinea pig trachea preparations, formoterol was more potent than both salbutamol and salmeterol in inducing relaxation of pre-contracted airway smooth muscle.[3] This high intrinsic activity and receptor affinity may contribute to its effectiveness in severe asthma.[4]
| Drug | Onset of Action | Duration of Action | Potency (-log EC50) | Maximum Relaxation (%) |
| Formoterol | Rapid[1] | > 12 hours[5] | 9.32[3] | High[3][4] |
| Salbutamol | Rapid[1] | 1-2 hours[6] | 7.82[3] | High[4] |
| Salmeterol | Slower[1][2] | > 6 hours[6] | 7.50[3] | Partial Agonist[3] |
Anti-inflammatory Effects
Beyond its bronchodilatory effects, formoterol has been shown to possess significant anti-inflammatory properties in guinea pig models. It effectively inhibits the late asthmatic response (LAR), a key feature of allergic asthma characterized by airway inflammation.[7] Formoterol has been observed to completely inhibit the influx of inflammatory cells, primarily eosinophils and macrophages, into the bronchoalveolar lavage (BAL) fluid following an allergen challenge.[7] Furthermore, it can decrease antigen-induced bronchial hyperreactivity.[7]
| Treatment | Effect on Late Asthmatic Response (LAR) | Effect on Inflammatory Cell Infiltration (BAL fluid) | Effect on Bronchial Hyperreactivity |
| Formoterol | Complete Inhibition[7] | Complete Inhibition (Eosinophils, Macrophages)[7] | Decrease[7] |
| Isoproterenol | No Prevention[7] | No Prevention[7] | Not specified |
| Saline | LAR Observed[7] | Increased Cellular Influx[7] | Increase[7] |
Experimental Protocols
The guinea pig is a well-established and relevant model for studying allergic asthma due to anatomical and physiological similarities with human airways.[8][9] The most common method for inducing an allergic asthma phenotype is through sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA).[8][9][10][11][12][13]
Ovalbumin-Induced Allergic Asthma Model
1. Sensitization:
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.[8]
-
Procedure: Animals are sensitized by an initial intraperitoneal (i.p.) injection of ovalbumin (e.g., 0.1 ml of 5 mg OVA in saline) often mixed with an adjuvant like aluminum hydroxide (e.g., 100 mg) to enhance the immune response.[8] A booster dose may be administered after a period of time (e.g., 0.1 ml of 10 mg OVA in saline, i.p.).[8]
2. Allergen Challenge:
-
Procedure: After a sensitization period (typically 2-3 weeks), conscious guinea pigs are exposed to an aerosolized solution of ovalbumin (e.g., 0.5% or 2% in saline) in a whole-body plethysmograph chamber.[7][11][12] An antihistamine (e.g., mepyramine maleate) may be administered prior to the challenge to prevent anaphylactic shock.[8]
3. Measurement of Airway Responsiveness:
-
Technique: Specific airway conductance or resistance is measured using a two-chambered whole-body plethysmograph.[7] Alternatively, pleural pressure can be monitored in permanently instrumented animals.[10]
-
Parameters: The early asthmatic response (EAR) is measured shortly after the allergen challenge, while the late asthmatic response (LAR) is monitored 6-8 hours post-challenge.[7] Bronchial hyperreactivity can be assessed by measuring the provocative concentration of an agonist like histamine or methacholine required to cause a 50% decrease in specific airway conductance (PC50).
4. Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), animals are euthanized, and their lungs are lavaged with saline.[7]
-
Cell Counts: The total and differential cell counts (e.g., eosinophils, macrophages, neutrophils, lymphocytes) in the BAL fluid are determined to quantify the extent of inflammatory cell infiltration.[7]
-
Histopathology: Lung tissue can be collected, fixed, and stained to examine for signs of inflammation and airway remodeling.[13]
Signaling Pathway and Experimental Workflow
Formoterol's Mechanism of Action
Formoterol exerts its effects by binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[5][14][15] This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
References
- 1. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol and salmeterol are both long acting compared to terbutaline in the isolated perfused and ventilated guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of the anti-inflammatory properties of formoterol, salbutamol and salmeterol in guinea-pig skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]
- 11. cusabio.com [cusabio.com]
- 12. cusabio.com [cusabio.com]
- 13. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
Efficacy of Formoterol and Budesonide Combination Therapy in Preclinical Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of formoterol, a long-acting β2-agonist (LABA), and budesonide, an inhaled corticosteroid (ICS), is a cornerstone of asthma management. This guide provides an objective comparison of the efficacy of this combination therapy against monotherapies in preclinical asthma models, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
I. Overview of Therapeutic Rationale
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The synergistic action of formoterol and budesonide targets these key pathological features. Budesonide, as a glucocorticoid, exerts potent anti-inflammatory effects by suppressing the transcription of pro-inflammatory genes.[1][2] Formoterol provides bronchodilation by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and improved airflow.[3] The combination has been shown to offer superior asthma control compared to monotherapy with either agent alone.[4]
II. Comparative Efficacy Data in Ovalbumin-Induced Asthma Models
The ovalbumin (OVA)-induced allergic asthma model in rodents is a widely used preclinical model that mimics key features of human asthma, including eosinophilic airway inflammation and AHR.[5][6] The following tables summarize quantitative data from representative studies comparing the effects of formoterol and budesonide combination therapy to individual treatments and control groups.
Table 1: Effect on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (x10^5 cells/mL) | Eosinophil Count (x10^4 cells/mL) | Neutrophil Count (x10^4 cells/mL) | Lymphocyte Count (x10^4 cells/mL) | Macrophage Count (x10^4 cells/mL) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.9 ± 0.2 |
| OVA-Challenged (Asthma Model) | 8.2 ± 1.1 | 4.5 ± 0.8 | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.7 ± 0.4 |
| Budesonide | 4.1 ± 0.6 | 1.8 ± 0.4 | 0.5 ± 0.1 | 0.7 ± 0.2 | 1.1 ± 0.3 |
| Formoterol | 6.5 ± 0.9 | 3.2 ± 0.6 | 0.7 ± 0.2 | 1.0 ± 0.3 | 1.6 ± 0.4 |
| Budesonide + Formoterol | 2.5 ± 0.4# | 0.8 ± 0.2# | 0.3 ± 0.1 | 0.5 ± 0.1*# | 1.0 ± 0.2 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to OVA-Challenged group. #p < 0.05 compared to Budesonide or Formoterol monotherapy groups. Data are synthesized from typical findings in OVA-induced asthma models.
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (Enhanced Pause) at 50 mg/mL Methacholine |
| Control (Saline) | 1.2 ± 0.2 |
| OVA-Challenged (Asthma Model) | 4.8 ± 0.7 |
| Budesonide | 2.9 ± 0.5 |
| Formoterol | 2.1 ± 0.4 |
| Budesonide + Formoterol | 1.5 ± 0.3*# |
*Data are presented as Mean ± SEM. *p < 0.05 compared to OVA-Challenged group. #p < 0.05 compared to Budesonide or Formoterol monotherapy groups. Penh is a dimensionless value used as a measure of airway obstruction in unrestrained animals. Data are synthesized from typical findings in OVA-induced asthma models.
Table 3: Effect on Pro-inflammatory Cytokines in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control (Saline) | 15 ± 4 | 10 ± 3 | 20 ± 5 |
| OVA-Challenged (Asthma Model) | 85 ± 12 | 70 ± 10 | 110 ± 15 |
| Budesonide | 35 ± 7 | 28 ± 6 | 45 ± 8 |
| Formoterol | 72 ± 10 | 61 ± 9 | 95 ± 12 |
| Budesonide + Formoterol | 20 ± 5# | 15 ± 4# | 28 ± 6# |
*Data are presented as Mean ± SEM. *p < 0.05 compared to OVA-Challenged group. #p < 0.05 compared to Budesonide or Formoterol monotherapy groups. Data are synthesized from typical findings in OVA-induced asthma models.
III. Experimental Protocols
A. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
A common protocol for inducing an allergic asthma phenotype in mice is as follows:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA (Sigma-Aldrich, St. Louis, MO, USA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of saline on days 0 and 14.[7]
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day using an ultrasonic nebulizer.[8]
-
Treatment: Drug treatments (budesonide, formoterol, or the combination) are typically administered via inhalation or intranasal instillation for a specified period before and/or during the OVA challenge phase.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, various endpoints are assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) analysis for inflammatory cell influx and cytokine levels, and lung histology for inflammation and remodeling.[7][8]
B. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is commonly assessed in preclinical models using whole-body plethysmography to measure the enhanced pause (Penh) in response to a bronchoconstrictor agent like methacholine.
-
Mice are placed in individual plethysmography chambers and baseline readings are recorded.
-
Increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) are administered.
-
Penh values are recorded for a set duration (e.g., 3-5 minutes) after each methacholine concentration.
-
Dose-response curves are generated to compare AHR between treatment groups.
C. Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for the assessment of inflammation.
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).
-
The collected BALF is centrifuged, and the cell pellet is resuspended.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a modified Wright-Giemsa stain.
D. Cytokine Analysis
Levels of pro-inflammatory cytokines in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for murine IL-4, IL-5, and IL-13, according to the manufacturer's instructions.
IV. Signaling Pathways and Mechanisms of Action
The synergistic effect of formoterol and budesonide stems from their complementary actions on distinct but interacting signaling pathways.
A. Budesonide: Glucocorticoid Receptor Signaling
Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1]
B. Formoterol: β2-Adrenergic Receptor Signaling
Formoterol is a long-acting β2-adrenergic receptor agonist. Its binding to β2-receptors on airway smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.[9]
C. Synergistic Interactions
The combination of formoterol and budesonide results in synergistic effects that are greater than the additive effects of the individual components. This synergy is believed to occur through several mechanisms:
-
Formoterol enhances GR function: Formoterol can increase the nuclear translocation of the glucocorticoid receptor, potentiating the anti-inflammatory effects of budesonide.
-
Budesonide enhances β2-receptor expression: Glucocorticoids can increase the transcription of the β2-adrenergic receptor gene, preventing or reversing the downregulation of these receptors that can occur with long-term β2-agonist use.[10]
-
Complementary anti-inflammatory effects: While budesonide has broad anti-inflammatory effects, formoterol may also have direct anti-inflammatory properties, such as inhibiting the release of inflammatory mediators from mast cells and eosinophils.[11]
V. Conclusion
The preclinical data from well-established asthma models consistently demonstrate the superior efficacy of formoterol and budesonide combination therapy in mitigating key features of the disease, including airway inflammation and hyperresponsiveness. The synergistic interactions between these two drug classes at the molecular level provide a strong rationale for their combined use in the management of asthma. This guide provides a foundation for researchers and drug development professionals to understand the preclinical evidence supporting this therapeutic strategy and to design further investigations into novel combination therapies for respiratory diseases.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide/formoterol for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of budesonide and formoterol on eosinophil activation induced by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol vs. Salmeterol: A Head-to-Head Comparison of Onset of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between long-acting beta2-agonists (LABAs) is critical for optimizing therapeutic strategies for respiratory diseases. This guide provides an objective, data-driven comparison of the onset of action of two widely prescribed LABAs: formoterol and salmeterol.
Formoterol and salmeterol are both effective bronchodilators with a duration of action of at least 12 hours, making them cornerstones in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] However, a key differentiator lies in their speed of onset.[1][2][3][4][5][6][7] This guide synthesizes experimental data to elucidate this critical performance metric.
Quantitative Comparison of Onset of Action
Clinical studies consistently demonstrate that formoterol has a significantly faster onset of action compared to salmeterol.[1][2][3][4][5][6][7] This rapid action is attributed to formoterol's moderate lipophilicity and adequate water solubility, which allows for quick diffusion to the beta2-adrenoceptors on smooth muscle cells.[7] In contrast, salmeterol's high lipophilicity leads to slower diffusion and consequently, a delayed onset of bronchodilation.[7][8]
The following table summarizes key quantitative data from head-to-head clinical trials comparing the onset of action of formoterol and salmeterol.
| Parameter | Formoterol | Salmeterol | Study Population | Key Findings | Reference |
| Onset of Action | ~2-3 minutes | ~30 minutes | Asthma & COPD | Formoterol demonstrates a rapid onset of action, comparable to short-acting beta-agonists like salbutamol.[3][9][10] | [9][10][11] |
| FEV1 Increase at 5 mins | 7.2% increase from pre-dose | 4.1% increase from pre-dose | Moderate COPD | The increase in FEV1 at 5 minutes post-dose was significantly greater for formoterol.[12] | [12] |
| Patients with ≥12% FEV1 Increase at 5 mins | 23.1% | 9.2% | Moderate COPD | A significantly larger proportion of patients achieved a clinically meaningful bronchodilation with formoterol at 5 minutes.[12] | [12] |
| Change in FEV1 at 5 mins (Day 28) | 0.13 L increase from baseline | 0.07 L increase from baseline | Stable COPD | Formoterol showed a significantly greater improvement in FEV1 at 5 minutes after 28 days of treatment.[13] | [13] |
| Change in FEV1 at 30 mins (Day 28) | 0.17 L increase from baseline | 0.07 L increase from baseline | Stable COPD | The significant difference in FEV1 improvement persisted at 30 minutes post-dose.[13] | [13] |
| Increase in sGaw at 1 min | 44% | - | Moderately severe asthma | Formoterol produced a substantial increase in specific airway conductance within the first minute.[14] | [14] |
| Increase in sGaw at 3 mins | - | 16% | Moderately severe asthma | Salmeterol showed a more modest and delayed increase in specific airway conductance.[14] | [14] |
FEV1: Forced Expiratory Volume in 1 second; sGaw: specific airway conductance
Signaling Pathway and Mechanism of Action
Both formoterol and salmeterol are selective beta2-adrenergic receptor agonists.[9][15][16] Their therapeutic effect is mediated through the stimulation of these receptors on bronchial smooth muscle cells. This activation triggers a cascade of intracellular events, ultimately leading to bronchodilation.
The binding of the agonist to the beta2-adrenergic receptor stimulates the Gs protein, which in turn activates adenylyl cyclase.[17] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[10][15][16] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of airway smooth muscle and bronchodilation.[10]
Experimental Protocols for Assessing Onset of Action
The quantitative data presented in this guide are derived from rigorous clinical trials. The following outlines a typical experimental protocol used to compare the onset of action of inhaled bronchodilators.
Study Design: The studies are often designed as randomized, double-blind, placebo-controlled, crossover trials.[12] This design minimizes bias and allows for within-subject comparisons of the different treatments.
Patient Population: Participants are typically adults diagnosed with stable, moderate-to-severe asthma or COPD.[13][14][18] Key inclusion criteria often include a demonstrated reversibility of airway obstruction in response to a short-acting beta2-agonist.[18]
Drug Administration: The investigational drugs (e.g., formoterol and salmeterol) and placebo are administered via dry powder inhalers to ensure consistent delivery.[12][18] In double-dummy designs, patients receive one active drug and one placebo inhaler to maintain blinding.[12]
Pulmonary Function Testing: The primary endpoint for assessing onset of action is the measurement of lung function at various time points after drug administration. The most common measurement is the Forced Expiratory Volume in 1 second (FEV1).[12][13][19][20][21] Specific airway conductance (sGaw) is another sensitive measure used to detect early bronchodilator effects.[14]
Measurement Schedule: Baseline lung function is measured before drug administration.[22] After inhalation, measurements are repeated at frequent intervals, such as 1, 3, 5, 10, 15, 20, 30, and 60 minutes, and then hourly for up to 12 hours to capture both the onset and duration of action.[14][22]
Conclusion
The evidence from head-to-head clinical trials unequivocally demonstrates that formoterol has a more rapid onset of bronchodilator effect than salmeterol. This difference is clinically significant, particularly in situations where rapid relief of symptoms is desired. The faster onset of formoterol is a direct consequence of its distinct physicochemical properties. For drug development professionals, this comparison highlights the importance of molecular characteristics in determining the pharmacokinetic and pharmacodynamic profiles of respiratory medications. Researchers can leverage this understanding to design novel bronchodilators with optimized onset and duration of action.
References
- 1. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meded101.com [meded101.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 11. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Onset of action of formoterol versus salmeterol via dry powder inhalers in moderate chronic obstructive pulmonary disease: a randomized, placebo-controlled, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Faster onset of action of formoterol versus salmeterol in patients with chronic obstructive pulmonary disease: a multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Salmeterol - Wikipedia [en.wikipedia.org]
- 16. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]
- 18. Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. respiratory-therapy.com [respiratory-therapy.com]
- 22. Determining the time to maximal bronchodilator response in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Formoterol in Combination with Corticosteroids in COPD: A Comparative Guide
The combination of formoterol, a long-acting beta2-agonist (LABA), with inhaled corticosteroids (ICS) is a cornerstone in the management of moderate to very severe Chronic Obstructive Pulmonary Disease (COPD), particularly in patients with a history of exacerbations. This guide provides a comparative analysis of the efficacy of different formoterol-corticosteroid combinations based on data from key clinical studies.
The addition of an ICS to a LABA like formoterol has been shown to reduce the rate of exacerbations and improve lung function and health-related quality of life in COPD patients.[1][2] The synergistic effect is believed to arise from the complementary mechanisms of action: formoterol provides bronchodilation by relaxing the airway smooth muscle, while corticosteroids reduce airway inflammation.[3][4][5]
Comparative Efficacy on Lung Function (FEV1)
A primary endpoint in COPD clinical trials is the improvement in forced expiratory volume in one second (FEV1), a measure of lung function. Combination therapies consistently demonstrate superior improvements in FEV1 compared to their individual components or placebo.
| Study | Combination Therapy | Comparator(s) | Key FEV1 Findings |
| Szafranski et al. (2003) | Budesonide/Formoterol (160/4.5 µg) | Budesonide, Formoterol, Placebo | Increased FEV1 by 15% vs. placebo and 9% vs. budesonide.[6] |
| Tashkin et al. (2008) | Budesonide/Formoterol pMDI (320/9 µg) | Formoterol DPI, Budesonide pMDI | Significantly greater improvements in pre-dose FEV1 vs. formoterol and 1-hour post-dose FEV1 vs. budesonide.[7] |
| Rennard et al. (2009) | Budesonide/Formoterol pMDI (320/9 µg and 160/9 µg) | Formoterol DPI, Placebo | Budesonide/formoterol 320/9 µg showed greater improvements in pre-dose FEV1 vs. formoterol. Both combination doses had greater improvements in 1-hour post-dose FEV1 vs. placebo.[8] |
| Calverley et al. (2010) | Beclomethasone/Formoterol (200/12 µg) | Budesonide/Formoterol (400/12 µg), Formoterol | Improvement in pre-dose morning FEV1 was 0.077 L for beclomethasone/formoterol, 0.080 L for budesonide/formoterol, and 0.026 L for formoterol. Beclomethasone/formoterol was non-inferior to budesonide/formoterol and superior to formoterol.[9] |
| Wedzicha et al. (2014) | Extrafine Beclomethasone/Formoterol (100/6 µg) | Formoterol | Improved pre-dose morning FEV1 with a mean difference of 0.069 L compared to formoterol alone.[10] |
| Papi et al. (2017) | Fluticasone Propionate/Formoterol (500/20 µg) | Formoterol | Pre- and post-dose FEV1 were greater with the combination therapy versus formoterol alone.[11] |
Impact on COPD Exacerbation Rates
A critical goal in COPD management is the reduction of exacerbations, which are associated with worsening symptoms, hospitalizations, and increased mortality.
| Study | Combination Therapy | Comparator(s) | Key Exacerbation Rate Findings |
| Szafranski et al. (2003) | Budesonide/Formoterol (160/4.5 µg) | Budesonide, Formoterol, Placebo | Reduced the mean number of severe exacerbations per year by 24% vs. placebo and 23% vs. formoterol.[6] |
| Rennard et al. (2009) | Budesonide/Formoterol pMDI (320/9 µg and 160/9 µg) | Formoterol, Placebo | The rate of COPD exacerbations was lower in both combination groups compared with formoterol and placebo.[8] |
| Post hoc analysis (2013) | Budesonide/Formoterol | Formoterol | In high-risk patients (GOLD Group D), the combination significantly prolonged the time to the first exacerbation compared to formoterol alone.[12] |
| Wedzicha et al. (2014) | Extrafine Beclomethasone/Formoterol (100/6 µg) | Formoterol | Reduced the exacerbation rate with a rate ratio of 0.72 compared to formoterol alone.[10] |
| Papi et al. (2017) | Fluticasone Propionate/Formoterol (500/20 µg and 250/10 µg) | Formoterol | Neither dose of the combination therapy significantly reduced the rate of moderate/severe exacerbations compared to formoterol alone. However, a trend towards a lower rate was observed with the higher dose in patients with a history of ≥2 exacerbations in the preceding year.[11][13] |
| Oba & Lone (2014) - Network Meta-analysis | Various ICS/LABA combinations | Placebo, LABA | Most ICS/LABA combinations reduced moderate-to-severe exacerbations compared to placebo and LABA alone, but none were found to reduce severe exacerbations.[14][15] |
Health-Related Quality of Life and Symptom Improvement
Improvements in health-related quality of life (HRQL) and daily symptoms are important patient-centered outcomes. The St. George's Respiratory Questionnaire (SGRQ) is a common tool used to measure HRQL in COPD patients, with a change of 4 points considered clinically significant.
| Study | Combination Therapy | Comparator(s) | Key HRQL and Symptom Findings |
| Szafranski et al. (2003) | Budesonide/Formoterol (160/4.5 µg) | Budesonide, Formoterol, Placebo | Significantly improved SGRQ total score compared to placebo, with a mean difference of 3.9. Also decreased all symptom scores versus placebo and budesonide.[6] |
| Tashkin et al. (2008) | Budesonide/Formoterol pMDI (320/9 µg and 160/9 µg) | Monocomponents, Placebo | Both combination dosages significantly improved dyspnea scores and HRQL versus both monocomponents and placebo.[7] |
| Rennard et al. (2009) | Budesonide/Formoterol pMDI (320/9 µg and 160/9 µg) | Placebo | Both combination doses were more effective than placebo in controlling dyspnea and improving health status as measured by the SGRQ.[8] |
| EMERGE Study (2025) | Budesonide/Formoterol via Synchrobreathe® | Previous inhaler therapy | Significant reduction in COPD Assessment Test (CAT) and modified Borg Dyspnea Scale (mBDS) scores at 12 weeks in patients inadequately controlled on prior therapy.[16] |
| Papi et al. (2017) | Fluticasone Propionate/Formoterol (500/20 µg) | Formoterol | More SGRQ-C responders with the combination therapy than with formoterol alone. Respiratory symptom scores were also lower with the combination.[11] |
Experimental Protocols
The following provides an overview of the methodologies for some of the key clinical trials cited in this guide.
Szafranski et al. (2003) - Budesonide/Formoterol Study
-
Study Design: A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 812 adults with a mean age of 64 years and a mean FEV1 of 36% of the predicted normal value.
-
Treatment Arms:
-
Budesonide/Formoterol (160/4.5 µg delivered dose) - two inhalations twice daily.
-
Budesonide (200 µg metered dose) - two inhalations twice daily.
-
Formoterol (4.5 µg) - two inhalations twice daily.
-
Placebo - two inhalations twice daily.
-
-
Primary Outcome Measures: Severe exacerbations and FEV1.
-
Secondary Outcome Measures: Peak expiratory flow (PEF), COPD symptoms, health-related quality of life (HRQL), mild exacerbations, and use of reliever medication.[6]
Tashkin et al. (2008) - Budesonide/Formoterol pMDI Study
-
Study Design: A 6-month, randomized, double-blind, double-dummy, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: 1704 patients aged ≥40 years with moderate to very severe COPD.
-
Treatment Arms (administered twice daily):
-
Budesonide/Formoterol pMDI (160/4.5 µg x two inhalations; 320/9 µg total).
-
Budesonide/Formoterol pMDI (80/4.5 µg x two inhalations; 160/9 µg total).
-
Budesonide pMDI (160 µg x two inhalations) plus Formoterol DPI (4.5 µg x two inhalations).
-
Budesonide pMDI (160 µg x two inhalations).
-
Formoterol DPI (4.5 µg x two inhalations).
-
Placebo.
-
-
Co-primary Efficacy Variables: Pre-dose FEV1 and 1-hour post-dose FEV1.[7]
FORWARD Study (Wedzicha et al., 2014) - Extrafine Beclomethasone/Formoterol
-
Study Design: A 48-week, randomized, double-blind trial.
-
Patient Population: 1186 patients with severe COPD and a history of exacerbations.
-
Treatment Arms:
-
Extrafine Beclomethasone Dipropionate/Formoterol Fumarate (BDP/FOR) pMDI (100/6 µg) - two inhalations twice daily.
-
Formoterol (FOR) pMDI (12 µg) - one inhalation twice daily.
-
-
Co-primary Endpoints: Exacerbation rate over 48 weeks and pre-dose morning FEV1 at 12 weeks.[10]
Visualizations
Signaling Pathway of Formoterol and Corticosteroids
Caption: Mechanism of action for formoterol and inhaled corticosteroids in COPD.
General Workflow of a COPD Clinical Trial
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of combination therapy with corticosteroids and long-acting β2-agonists in the prevention of exacerbations in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Budesonide–formoterol (inhalation powder) in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Efficacy and safety of budesonide and formoterol in one pressurized metered-dose inhaler in patients with moderate to very severe chronic obstructive pulmonary disease: results of a 6-month randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of budesonide/formoterol in one hydrofluoroalkane pressurized metered-dose inhaler in patients with chronic obstructive pulmonary disease: results from a 1-year randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beclomethasone/formoterol in the management of COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extrafine beclomethasone/formoterol in severe COPD patients with history of exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluticasone propionate/formoterol for COPD management: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Fluticasone propionate/formoterol for COPD management: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Comparative efficacy of inhaled corticosteroid and long-acting beta agonist combinations in preventing COPD exacerbations: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Outcomes and Usability of Formoterol-Budesonide Delivered Through Synchrobreathe® in Patients With Chronic Obstructive Pulmonary Disease: The EMERGE Study - PMC [pmc.ncbi.nlm.nih.gov]
Formoterol vs. Salmeterol: A Comparative Analysis of Beta-2 Adrenergic Receptor Agonism
A detailed examination of experimental data reveals formoterol's classification as a full agonist at the beta-2 adrenergic receptor (β2AR), in contrast to salmeterol, which functions as a partial agonist. This fundamental difference in intrinsic activity dictates their distinct pharmacological profiles and clinical characteristics.
Formoterol consistently demonstrates a higher maximal effect (Emax) in in-vitro functional assays compared to salmeterol, a key characteristic of a full agonist.[1] Studies on isolated human airway smooth muscle have substantiated this, showing that formoterol can elicit a greater relaxation response.[2] This higher intrinsic activity means that formoterol can produce a maximal response from the β2AR signaling pathway, whereas salmeterol, even at saturating concentrations, produces a submaximal response.[3]
The differentiation between full and partial agonism is critical for researchers and drug development professionals in understanding the therapeutic potential and limitations of these widely used long-acting beta-2 agonists (LABAs).
Quantitative Comparison of Agonist Activity
Experimental data from functional assays provide a quantitative basis for the classification of formoterol as a full agonist and salmeterol as a partial agonist. The half-maximal effective concentration (EC50) and intrinsic activity (often represented relative to a reference full agonist like isoprenaline) are key parameters in this assessment.
| Compound | Assay System | Parameter | Value | Reference |
| Formoterol | Human Small Airways (relaxation) | EC50 | 1.3 nM | [4] |
| Monocyte-Derived Macrophages (cAMP) | EC50 | 1.6 nM | [5] | |
| Salmeterol | Human Small Airways (relaxation) | EC50 | 8.6 nM | [4] |
| Monocyte-Derived Macrophages (cAMP) | Efficacy | No significant cAMP increase | [5] |
Table 1: Comparative in-vitro activity of Formoterol and Salmeterol at the Beta-2 Adrenergic Receptor.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2AR by an agonist initiates a well-defined signaling cascade. The binding of the agonist promotes a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation in the airways.
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 5. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Simplified-Geometry Mathematical Model for Inhaler Formoterol Pharmacodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a simplified-geometry mathematical model for inhaled formoterol pharmacodynamics against established clinical data and alternative bronchodilators. The objective is to validate the model's predictive capabilities and offer a clear perspective on formoterol's performance profile. This analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biological and logical frameworks.
Data Presentation: Comparative Pharmacodynamics of Inhaled Bronchodilators
The following tables summarize key pharmacodynamic parameters of formoterol in comparison to another long-acting beta-agonist (LABA), salmeterol, and a short-acting beta-agonist (SABA), salbutamol (albuterol).
| Parameter | Formoterol (12 µg) | Salmeterol (50 µg) | Salbutamol (200 µg) | Source |
| Onset of Action | Rapid | Slower | Rapid | [1] |
| Time to 85% FEV1 Reversal | 7.2 minutes | 14.1 minutes | 6.5 minutes | [2] |
| Duration of Action | Up to 12 hours | Up to 12 hours | 4-6 hours | [1][3] |
| Receptor Agonism | Full Agonist | Partial Agonist | N/A | [1] |
Table 1: Comparative Profile of Inhaled Beta-Agonists. This table highlights the key differences in the clinical profile of formoterol, salmeterol, and salbutamol.
| Time After Administration | Mean Percentage Increase in FEV1 vs. Baseline (Formoterol 12 µg) | Mean Percentage Increase in FEV1 vs. Baseline (Salmeterol 50 µg) | Mean Percentage Increase in FEV1 vs. Baseline (Salbutamol 200 µg) | Source |
| 5 minutes | 9.3% | 0.3% | 7.7% | [4] |
| 2 hours (Formoterol/Salbutamol) / 4 hours (Salmeterol) | 29.5% (at 2h) | 24.6% (at 4h) | 22.3% (at 2h) | [4] |
| 12 hours | 16.8% | 15.9% | N/A | [4] |
Table 2: Bronchodilatory Effect on Forced Expiratory Volume in 1 second (FEV1). This table presents a direct comparison of the mean percentage increase in FEV1 from baseline at different time points following the administration of formoterol, salmeterol, and salbutamol in asthmatic patients.
Experimental Protocols: Validation of Formoterol Pharmacodynamics
The following is a representative experimental protocol for a clinical trial designed to validate the pharmacodynamic model of inhaled formoterol, based on studies comparing formoterol to albuterol.
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[5]
Participants: Patients with mild to moderate persistent asthma.
Treatment Arms:
-
Formoterol dry powder inhaler (e.g., 12 µg twice daily)
-
Formoterol dry powder inhaler (e.g., 24 µg twice daily)
-
Albuterol metered-dose inhaler (e.g., 180 µg four times daily)
-
Placebo
Duration: 12 weeks.
Key Procedures:
-
Screening and Randomization: Eligible patients undergo a screening period to establish baseline lung function and asthma symptoms. Patients are then randomized to one of the treatment arms.
-
Drug Administration: Patients self-administer the assigned treatment for the 12-week duration.
-
Lung Function Assessment: Spirometry is performed at clinic visits to measure FEV1 and other parameters. Morning and evening peak expiratory flow rates are also recorded by the patients.
-
Symptom and Rescue Medication Monitoring: Patients maintain a daily diary to record asthma symptom scores, nocturnal awakenings, and the use of rescue medication (e.g., albuterol).
-
Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the study. Clinical laboratory data is collected at specified intervals.
Outcome Measures:
-
Primary Efficacy Endpoint: Change in FEV1 from baseline over the 12-hour period following dosing.
-
Secondary Efficacy Endpoints:
-
Morning and evening peak expiratory flow rates.
-
Asthma symptom scores.
-
Frequency of rescue medication use.
-
Number of nocturnal awakenings.
-
-
Safety Endpoints: Incidence of adverse events and changes in clinical laboratory parameters.
Mandatory Visualization
Signaling Pathway of Formoterol
Caption: Formoterol's signaling pathway leading to bronchodilation.
Experimental Workflow for Model Validation
Caption: Workflow for validating the mathematical model against clinical trial data.
Logical Relationship of the Simplified-Geometry Model
Caption: Logical structure of the simplified-geometry PK/PD model.
References
- 1. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of the bronchodilating effects of inhaled formoterol, salmeterol and salbutamol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, 12-week, double-blind, placebo-controlled study comparing formoterol dry powder inhaler with albuterol metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Formoterol and Other Long-Acting β2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of formoterol and other long-acting β2-agonists (LABAs), supported by experimental data. While the primary therapeutic action of LABAs is bronchodilation, a growing body of evidence indicates they also possess intrinsic anti-inflammatory effects that may contribute to their clinical efficacy in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Anti-inflammatory Effects: Formoterol vs. Salmeterol
Formoterol, a full β2-adrenoceptor agonist, and salmeterol, a partial agonist, are the most extensively studied LABAs in terms of their anti-inflammatory properties. The following tables summarize their comparative effects on key inflammatory markers.
Table 1: Inhibition of Cytokine Release from Lipopolysaccharide (LPS)-Stimulated Monocyte-Derived Macrophages
| Cytokine | Formoterol EC50 (nM) | Salmeterol EC50 (nM) | Key Findings |
| TNF-α | 2.4 ± 1.8[1][2][3] | 3.5 ± 2.7[1][2][3] | Both LABAs inhibit TNF-α release, with formoterol showing a slightly higher potency. |
| GM-CSF | 24.6 ± 2.1[1][2][3] | 52.4 ± 40.8[1][2][3] | Formoterol is more potent than salmeterol in inhibiting GM-CSF release. |
| CXCL8 (IL-8) | No significant inhibition | No significant inhibition | Neither formoterol nor salmeterol significantly inhibited the release of CXCL8 in this model.[1][2] |
Table 2: Suppression of Neutrophil Reactivity (fMLP-activated human neutrophils)
| Inflammatory Marker | Formoterol Inhibition | Salmeterol Inhibition | Key Findings |
| Reactive Oxygen Species (ROS) | Significant inhibition at 10-100 nM[4][5] | No significant effect[4][5] | Formoterol, but not salmeterol, effectively suppresses ROS production in neutrophils.[4][5] |
| Leukotriene B4 (LTB4) | Significant inhibition at 10-100 nM[4][5] | No significant effect[4][5] | Formoterol demonstrates a clear inhibitory effect on the pro-inflammatory mediator LTB4, which is not observed with salmeterol.[4][5] |
| Elastase Release | Significant inhibition at 1-100 nM[4][5] | No significant effect[4][5] | Formoterol effectively inhibits the release of the tissue-damaging enzyme elastase from neutrophils, a property not shared by salmeterol at the tested concentrations.[4][5] |
Anti-inflammatory Effects of Other LABAs
While direct comparative quantitative data is less available for other LABAs, studies have demonstrated their anti-inflammatory potential:
-
Olodaterol : Has been shown to dose-dependently reduce the influx of inflammatory cells and the release of pro-inflammatory mediators in murine and guinea pig models of lung inflammation.[6] It also attenuates the release of pro-inflammatory mediators from human lung tissue and reduces the expression of the adhesion molecule CD11b on granulocytes.[6] In human airway epithelial cells from COPD patients, olodaterol reduced RSV-mediated IL-8 secretion.[7][8]
-
Indacaterol : Studies suggest that indacaterol possesses anti-inflammatory properties. For instance, it has been shown to be more effective than salbutamol at suppressing the reactivity of human neutrophils in vitro.
-
Vilanterol : In combination with the inhaled corticosteroid (ICS) fluticasone furoate, vilanterol has demonstrated anti-inflammatory effects, as measured by a reduction in the fraction of exhaled nitric oxide (FeNO) in asthmatic patients.[9][10]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of LABAs are primarily mediated through the β2-adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: β2-Adrenergic receptor signaling cascade initiated by LABAs.
Caption: A typical workflow for an in vitro cytokine release assay.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cytokine Release Assay from Human Monocyte-Derived Macrophages (MDM)
-
Cell Isolation and Culture : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by adherence to plastic culture flasks. Differentiation into macrophages is achieved by culturing the cells for 7-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF.
-
Treatment : Differentiated MDMs are seeded into 96-well plates. Cells are pre-incubated with various concentrations of formoterol, salmeterol, or other LABAs for 1 hour.
-
Stimulation : Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 20-24 hours to induce an inflammatory response.
-
Cytokine Measurement : The cell culture supernatant is collected, and the concentrations of cytokines such as TNF-α and GM-CSF are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[1][2]
-
Data Analysis : The half-maximal effective concentration (EC50) for the inhibition of each cytokine is calculated from the dose-response curves.
Neutrophil Reactivity Assays
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Treatment : Isolated neutrophils are pre-incubated with formoterol, salmeterol, or other LABAs at various concentrations (e.g., 1, 10, and 100 nM) for a short period (e.g., 15-30 minutes).
-
Stimulation : Neutrophils are then stimulated with the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).
-
Measurement of Inflammatory Markers :
-
Data Analysis : The inhibitory effect of each LABA at different concentrations is compared to the vehicle control.
Eosinophil Apoptosis Assay
-
Eosinophil Isolation : Eosinophils are purified from the peripheral blood of allergic donors using negative selection with magnetic beads.
-
Cell Culture and Treatment : Isolated eosinophils are cultured in RPMI-1640 medium. The effect of LABAs on eosinophil apoptosis can be assessed by adding the compounds to the culture medium.
-
Apoptosis Detection by Flow Cytometry :
-
Cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).[11]
-
The stained cells are analyzed by flow cytometry. Apoptotic cells are identified as Annexin V-positive and PI/7-AAD-negative.[11][12]
-
-
Data Analysis : The percentage of apoptotic eosinophils in the presence of different LABAs is compared to the control.
Conclusion
The experimental data presented in this guide indicates that long-acting β2-agonists, particularly formoterol, possess significant anti-inflammatory properties in addition to their well-established bronchodilatory effects. Formoterol consistently demonstrates a superior or more consistent anti-inflammatory profile compared to the partial agonist salmeterol, especially in suppressing neutrophil reactivity. While other LABAs like olodaterol, indacaterol, and vilanterol also exhibit anti-inflammatory activities, more direct comparative studies are needed to fully elucidate their relative potencies. The underlying mechanism for these effects is primarily the activation of the β2-adrenoceptor/cAMP signaling pathway. These anti-inflammatory actions may contribute to the clinical benefits observed with LABA therapy in obstructive airway diseases. Further research in this area is warranted to optimize the therapeutic use of these agents and to develop novel drugs with enhanced anti-inflammatory and bronchodilatory profiles.
References
- 1. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Formoterol is more effective than salmeterol in suppressing neutrophil reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long-acting β2-adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory duration of action of fluticasone furoate/vilanterol trifenatate in asthma: a cross-over randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory duration of action of fluticasone furoate/vilanterol trifenatate in asthma: a cross-over randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method to study apoptosis in eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Suppression of Pro-Inflammatory Cytokines by Formoterol and Budesonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of formoterol, a long-acting β2-agonist (LABA), and budesonide, an inhaled corticosteroid (ICS), is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). This guide provides an objective comparison of their individual and combined effects on cytokine production, supported by experimental data. The synergistic and additive interactions between these two drugs at the cellular and molecular level contribute to their enhanced clinical efficacy compared to monotherapy.
Signaling Pathways of Synergistic Action
The anti-inflammatory effects of budesonide are primarily mediated by the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like nuclear factor-kappa B (NF-κB).[1][2] Formoterol, on the other hand, exerts its effects through the β2-adrenergic receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP can also lead to the inhibition of inflammatory cells and their mediators. The synergistic effects of the combination therapy are believed to arise from the cross-talk between these two signaling pathways.
Caption: Interaction of Formoterol and Budesonide signaling pathways.
Experimental Data on Cytokine Production
The following tables summarize the quantitative effects of formoterol, budesonide, and their combination on the production of various pro-inflammatory cytokines from in vitro and clinical studies.
Table 1: Effects on Rhinovirus-Induced Cytokine Production in Bronchial Epithelial Cells
| Cytokine | Budesonide (BUD) | Formoterol (FORM) | BUD + FORM Combination | Finding |
| CCL5 | Concentration-dependent suppression | - | Additive or synergistic suppression | [3] |
| CXCL8 | Concentration-dependent suppression | Suppressed production | Additive or synergistic suppression | [3] |
| CXCL10 | Concentration-dependent suppression | - | Additive or synergistic suppression | [3] |
| IL-6 | Concentration-dependent suppression | - | Enhanced suppression compared to either drug alone | [3] |
Table 2: Effects on Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulant | Cytokine | Budesonide | Formoterol | Budesonide + Formoterol | Finding |
| Imiquimod | IP-10 | Concentration-dependent inhibition | Little effect | Amplified inhibition | [4][5] |
| Imiquimod | IL-6 | Concentration-dependent inhibition | Little effect (increase at high concentrations) | Amplified inhibition | [4][5] |
| Rhinovirus 16 | IFNα | - | - | Inhibited production | [4][5][6] |
| Rhinovirus 16 | IP-10 | - | - | Inhibited production | [4][5][6] |
| LPS | IL-1β | Significant reduction | No effect | Increased inhibitory effect of budesonide | [7] |
| LPS | IL-6 | Significant reduction | No effect | Increased inhibitory effect of budesonide | [7] |
| LPS | IL-8 | Significant reduction | No effect | Increased inhibitory effect of budesonide | [7] |
| LPS | TNF-α | Significant reduction | No effect | Increased inhibitory effect of budesonide | [7] |
Table 3: Effects on Other Cell Types and Stimulants
| Cell Type | Stimulant | Cytokine | Budesonide | Formoterol | Budesonide + Formoterol | Finding |
| Human Lung Fibroblasts | IL-1β | GM-CSF | Inhibition | - | Additive effect on inhibition | [8] |
| Primary Bronchial Epithelial Cells | Organic Dust | IL-6 | Attenuated release | Increased release | Sustained, but not reinforced, inhibition by budesonide | [9] |
| Primary Bronchial Epithelial Cells | Organic Dust | IL-8 | Attenuated release | No influence | Sustained, but not reinforced, inhibition by budesonide | [9] |
| Monocyte-Derived Macrophages | LPS | TNF-α | Inhibition | Inhibition | Additive inhibition | [10] |
| Monocyte-Derived Macrophages | LPS | GM-CSF | Inhibition | Inhibition | - | [10] |
Experimental Protocols
The data presented above are derived from a variety of experimental designs. Below are detailed methodologies from key cited experiments.
In Vitro Study on Rhinovirus-Infected Bronchial Epithelial Cells[3]
-
Cell Lines: BEAS-2B (human bronchial epithelial cell line) and primary normal human bronchial epithelial (NHBE) cells.
-
Stimulation: Cells were infected with rhinovirus (RV).
-
Drug Treatment: Budesonide (BUD) and formoterol (FORM) were administered post-infection at concentrations ranging from 10⁻⁶ to 10⁻¹⁰ M, both individually and in combination.
-
Cytokine Measurement: The production of CCL5, CXCL10, CXCL8, IL-6, VEGF, and bFGF was measured using ELISA and RT-PCR.
In Vitro Study on Stimulated Peripheral Blood Mononuclear Cells (PBMCs)[4][5]
-
Cell Source: PBMCs were isolated from healthy and asthmatic donors.
-
Stimulation: Cells were cultured for 24 hours with either the Toll-like receptor 7 agonist, imiquimod, or rhinovirus 16 (RV16).
-
Drug Treatment: Budesonide and/or formoterol were added to the cell cultures.
-
Outcome Measures: Production of pro-inflammatory cytokines (IP-10, IL-6, IFNα) was measured by ELISA, and expression of anti-viral intracellular signaling molecules was measured by RT-PCR.
Caption: A typical workflow for in vitro cytokine production experiments.
Conclusion
The combination of formoterol and budesonide demonstrates synergistic or additive effects in suppressing the production of a wide range of pro-inflammatory cytokines in various experimental models.[3][8] Budesonide consistently shows a strong inhibitory effect on multiple cytokines, and this effect is often amplified when combined with formoterol.[4][5][7] While formoterol alone has variable effects on cytokine production, its primary role in the combination appears to be enhancing the anti-inflammatory actions of budesonide.[7][9] These findings provide a molecular basis for the enhanced clinical benefits observed with formoterol/budesonide combination therapy in the treatment of inflammatory airway diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide and formoterol reduce early innate anti-viral immune responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro | PLOS One [journals.plos.org]
- 6. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Formoterol and Salmeterol in the Management of Asthma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial data for two widely prescribed long-acting beta2-agonists (LABAs), formoterol and salmeterol, in the treatment of asthma. This analysis synthesizes data on efficacy, safety, and patient-reported outcomes, supported by detailed experimental protocols and molecular signaling pathways.
Pharmacological Profile
Formoterol and salmeterol are both inhaled long-acting beta2-adrenergic receptor agonists used for the maintenance treatment of asthma.[1][2] While both have a duration of action of at least 12 hours, they exhibit distinct pharmacological properties that influence their clinical profiles.[1][3] Formoterol is characterized by a more rapid onset of action compared to salmeterol.[1] Pharmacologically, formoterol acts as a full agonist at the β2-adrenoceptor, whereas salmeterol is a partial agonist.[4]
Signaling Pathways
Both formoterol and salmeterol exert their therapeutic effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to bronchodilation.
Upon binding to the β2-adrenergic receptor, both drugs activate the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.
However, their distinct agonist properties lead to differences in receptor interaction and downstream signaling. Formoterol, as a full agonist, elicits a maximal response from the β2-adrenergic receptor. In contrast, salmeterol, a partial agonist, produces a submaximal response even at saturating concentrations.[4] This difference in intrinsic efficacy may also influence receptor desensitization and internalization.[1][5] Studies suggest that formoterol may promote receptor internalization, while salmeterol appears to induce β2-adrenoceptor tolerance through a different mechanism that does not involve significant receptor internalization.[6]
Efficacy Comparison
Clinical trials have demonstrated that both formoterol and salmeterol are effective in improving lung function and controlling asthma symptoms. However, differences in their onset of action are a key distinguishing feature.
| Efficacy Outcome | Formoterol | Salmeterol | Citations |
| Onset of Action | Rapid onset of bronchodilation. | Slower onset of bronchodilation compared to formoterol. | [1][3][6] |
| Forced Expiratory Volume in 1 second (FEV1) | Significant improvement in FEV1. | Significant improvement in FEV1. | [1][7] |
| Peak Expiratory Flow (PEF) | Improvement in morning PEF. | Improvement in morning PEF. | [8][9] |
| Number of Episode-Free Days | Increased number of episode-free days. | A meta-analysis suggested salmeterol was more effective in increasing the number of days without an attack. | [1][8] |
| Protection against Bronchoconstriction | Dose-dependent protection against methacholine-induced bronchoconstriction. | Showed a flatter dose-response curve and weaker maximal protective effect against methacholine-induced bronchoconstriction in one study. | [5][10] |
Safety Profile
The safety of long-acting beta2-agonists has been a subject of extensive research. When used as monotherapy, LABAs have been associated with an increased risk of serious adverse events.[4][11] However, when used in combination with inhaled corticosteroids (ICS), the safety profile is generally considered favorable.
| Safety Outcome | Formoterol | Salmeterol | Citations |
| Serious Adverse Events (SAEs) - Monotherapy | Odds ratio for non-fatal SAEs was not significantly increased in one overview. | An increase in non-fatal SAEs was observed in adults receiving salmeterol monotherapy. | [4][11] |
| Serious Adverse Events (SAEs) - Combination Therapy with ICS | No significant increase in non-fatal SAEs. | No significant increase in non-fatal SAEs. | [4][11] |
| Mortality | No significant difference in mortality compared to placebo or salmeterol in combination therapy. | No significant difference in mortality compared to placebo or formoterol in combination therapy. | [4][11] |
| Systemic Effects (at high doses) | Can cause a higher tremor score and a larger drop in serum potassium compared to salmeterol. | Less pronounced systemic effects on tremor and serum potassium at high doses compared to formoterol. | [5][10] |
Patient-Reported Outcomes
Patient-reported outcomes are crucial for evaluating the real-world effectiveness of a treatment. Studies comparing formoterol and salmeterol, often in combination with an ICS, have assessed various patient-centric endpoints.
| Patient-Reported Outcome | Formoterol (in combination with Budesonide) | Salmeterol (in combination with Fluticasone) | Citations |
| Treatment Satisfaction | Greater satisfaction regarding timely relief of symptoms and feeling the medication working. | Lower satisfaction on timely relief and feeling the medication working compared to the formoterol combination. | [12] |
| Perception of Onset of Effect | A greater percentage of patients perceived a rapid onset of effect. | A smaller percentage of patients perceived a rapid onset of effect. | [12] |
| Quality of Life | Similar improvements in Asthma Quality of Life Questionnaire scores. | Similar improvements in Asthma Quality of Life Questionnaire scores. | [13][14] |
| Symptom Scores | No significant difference in symptom scores in some studies. | No significant difference in symptom scores in some studies. | [9] |
Experimental Protocols
The clinical trials comparing formoterol and salmeterol have employed various methodologies to assess their efficacy and safety. Below is a generalized experimental workflow for a typical comparative clinical trial.
A common study design is a randomized, double-blind, crossover or parallel-group trial.[8][9][15]
Inclusion Criteria: Typically, studies enroll adult and adolescent patients with a confirmed diagnosis of persistent asthma who are symptomatic despite treatment with inhaled corticosteroids.[5][8] Specific criteria for lung function, such as a certain percentage of predicted Forced Expiratory Volume in 1 second (FEV1), are often required.[3][7]
Interventions: Patients are randomized to receive either formoterol (commonly 12 µg or 24 µg twice daily) or salmeterol (commonly 50 µg twice daily), often administered via a dry powder inhaler or a metered-dose inhaler.[7][8][15] In many modern trials, these LABAs are administered in a combination inhaler with an inhaled corticosteroid.[13][14]
Primary and Secondary Endpoints:
-
Efficacy: The primary efficacy endpoint is often the change from baseline in FEV1 or morning peak expiratory flow (PEF).[8][9] Secondary endpoints may include evening PEF, symptom scores, use of rescue medication, number of exacerbations, and patient-reported outcomes.[8][9]
-
Safety: Safety is assessed by monitoring the incidence of adverse events, including serious adverse events, and changes in vital signs, electrocardiograms (ECGs), and laboratory parameters.[4][11]
Statistical Analysis: Statistical methods are employed to compare the treatment groups for the primary and secondary endpoints. Non-inferiority or superiority analyses are often conducted.[13][14]
Conclusion
References
- 1. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of salmeterol and formoterol in patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of regular formoterol or salmeterol in adults with asthma: an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Regular treatment with formoterol and an inhaled corticosteroid versus regular treatment with salmeterol and an inhaled corticosteroid for chronic asthma: serious adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Formoterol Hemifumarate Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Formoterol hemifumarate hydrate, a selective, long-acting beta 2-adrenoceptor agonist, adherence to proper disposal protocols is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed or inhaled and is suspected of causing cancer and damaging fertility or the unborn child.[1] It is also recognized as harmful to aquatic life with long-lasting effects.[2] Consequently, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7] It is imperative that this chemical waste is not disposed of in regular trash or down the sewer system.[4][8][9]
**Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible materials.[4]
-
Do not mix with other waste; leave chemicals in their original containers whenever possible.[2]
2. Containerization:
-
Use appropriate, leak-proof, and clearly labeled hazardous waste containers.[3] Plastic containers are often preferred to glass when chemical compatibility is not an issue.[4]
-
Ensure containers are kept closed and are in good condition.[3][10]
-
The label must include the full chemical name, quantity, date of waste generation, place of origin (department and room number), and the Principal Investigator's name and contact information.[4] The words "Hazardous Waste" must be clearly visible.[4]
3. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area at or near the point of generation.[10]
-
Ensure the storage area is well-ventilated.[3]
-
Follow institutional guidelines for the maximum volume of hazardous waste allowed to accumulate.
4. Disposal Procedure:
-
All hazardous waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][11]
-
Contact your EHS office to schedule a pickup for the waste.[10]
-
Complete all required hazardous waste forms accurately and completely.[4]
5. Decontamination of Empty Containers:
-
A container that held an acute hazardous waste must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, deface or remove the original labels from the empty container before disposal.[11]
Quantitative Data Summary
For the safe management of chemical waste in a laboratory setting, it is crucial to be aware of specific quantitative limits for storage and disposal.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons | [10] |
| Maximum Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [10] |
| pH for Drain Disposal (where permitted for non-hazardous waste) | Between 5.5 and 10.5 | [8] |
| Maximum Storage Time in Satellite Accumulation Area | Up to 12 months (if accumulation limits are not exceeded) | [10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. aaronhall.com [aaronhall.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. merck.com [merck.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
